molecular formula C10H15N3 B1268280 1-(4-Aminophenyl)piperazine CAS No. 67455-41-8

1-(4-Aminophenyl)piperazine

Numéro de catalogue: B1268280
Numéro CAS: 67455-41-8
Poids moléculaire: 177.25 g/mol
Clé InChI: VAVOYRCCWLRTMS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(4-Aminophenyl)piperazine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-piperazin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVOYRCCWLRTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329709
Record name 1-(4-Aminophenyl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67455-41-8
Record name 1-(4-Aminophenyl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Aminophenyl)piperazine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Aminophenyl)piperazine: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of 1-(4-Aminophenyl)piperazine. The information presented is intended to support research and development efforts in medicinal chemistry and related fields.

Chemical Properties and Structure

This compound, also known as 4-(piperazin-1-yl)aniline, is a bifunctional organic compound featuring both a piperazine ring and an aniline moiety. This unique structure makes it a valuable building block in the synthesis of a wide range of biologically active molecules.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
CAS Number 67455-41-8[1][2]
Molecular Formula C₁₀H₁₅N₃[]
Molecular Weight 177.25 g/mol []
IUPAC Name 4-(piperazin-1-yl)aniline[]
Appearance Colorless to light yellow crystalline solid[1]
Melting Point 119-123 °C (lit.)[1][2]
Boiling Point 380.2 °C at 760 mmHg[]
Decomposition Temp. ~273 °C[1]
Density 1.107 g/cm³[]
Solubility Almost insoluble in water; soluble in ethers, alcohols, and ketones.[1]
Chemical Structure

The structure of this compound consists of a central piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions. One of these nitrogen atoms is attached to the fourth carbon (para-position) of an aniline ring. The aniline component provides a primary aromatic amine group (-NH₂), which is a key functional group for further chemical modifications.

Experimental Protocols

Synthesis of this compound via Nitro-Group Reduction

A prevalent method for the synthesis of this compound is the reduction of its nitro-precursor, 1-(4-nitrophenyl)piperazine. This reaction can be effectively carried out using catalytic hydrogenation.

Reaction:

1-(4-nitrophenyl)piperazine → this compound

Materials and Reagents:

  • 1-(4-nitrophenyl)piperazine

  • Palladium on carbon (10% Pd/C)

  • Methanol (or Ethanol)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Rotary evaporator

  • Hydrogenation apparatus

Procedure:

  • Dissolution: In a suitable hydrogenation flask, dissolve 1-(4-nitrophenyl)piperazine in methanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen gas at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Filtration: Upon completion of the reaction, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Concentration: Wash the filter cake with methanol and combine the filtrates. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a crystalline solid.

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_process Process cluster_workup Work-up & Purification 1-(4-nitrophenyl)piperazine 1-(4-nitrophenyl)piperazine Dissolution Dissolve 1-(4-nitrophenyl)piperazine in Methanol 1-(4-nitrophenyl)piperazine->Dissolution Methanol Methanol Methanol->Dissolution 10% Pd/C 10% Pd/C Catalyst_Addition Add 10% Pd/C 10% Pd/C->Catalyst_Addition H2 gas H2 gas Hydrogenation_Setup Setup in Hydrogenation Apparatus H2 gas->Hydrogenation_Setup Dissolution->Catalyst_Addition Catalyst_Addition->Hydrogenation_Setup Hydrogenation Vigorous stirring under H2 atmosphere Hydrogenation_Setup->Hydrogenation Monitoring Monitor by TLC Hydrogenation->Monitoring Filtration Filter through Celite Monitoring->Filtration Upon completion Concentration Concentrate under reduced pressure Filtration->Concentration Purification Recrystallization Concentration->Purification Final_Product This compound Purification->Final_Product

Synthetic Workflow for this compound

Spectroscopic and Chromatographic Analysis

The structural elucidation of this compound is typically confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring and the aliphatic protons of the piperazine ring. The aromatic protons typically appear as two doublets in the range of δ 6.5-7.0 ppm. The protons on the piperazine ring adjacent to the aniline ring will be shifted downfield (around δ 3.0-3.2 ppm) compared to the protons on the other side of the piperazine ring (around δ 2.8-3.0 ppm). The amine protons (both on the aniline and the piperazine) will appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the piperazine nitrogen being the most deshielded. The piperazine carbons will appear in the aliphatic region, typically between δ 45-55 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups:

  • N-H stretching: Two distinct bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) on the aniline ring, and a broader band for the secondary amine (-NH) in the piperazine ring.

  • C-H stretching: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching bands from the piperazine ring will be observed below 3000 cm⁻¹.

  • C=C stretching: Aromatic ring C=C stretching vibrations will be visible in the 1500-1600 cm⁻¹ region.

  • C-N stretching: The C-N stretching vibrations for both the aromatic and aliphatic amines will be present in the fingerprint region (1200-1350 cm⁻¹).

Mass Spectrometry (MS)

In a mass spectrum, this compound will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (177.25). Common fragmentation patterns for piperazine derivatives involve the cleavage of the piperazine ring.

Biological Activity and Signaling Pathways

Piperazine and its derivatives are known to exhibit a wide range of biological activities, and this compound serves as a key scaffold in the development of various therapeutic agents.

Role in Drug Design and Development

The 4-(piperazin-1-yl)aniline moiety is a common feature in many centrally acting drugs, particularly those targeting neurotransmitter systems.

  • Serotonin Receptor Ligands: Derivatives of this compound have shown significant activity as ligands for serotonin (5-HT) receptors. They have been investigated as selective serotonin reuptake inhibitors (SSRIs) and as antagonists for the 5-HT₃ receptor, indicating their potential in the treatment of depression and anxiety.[4][5]

  • Anticancer Agents: The 4-(piperazin-1-yl)aniline scaffold has been utilized in the design of G-quadruplex stabilizers.[6] G-quadruplexes are secondary structures in nucleic acids that are found in the promoter regions of some oncogenes, such as c-MYC. Stabilization of these structures can inhibit gene transcription, presenting a novel approach to cancer therapy.

G cluster_serotonin Serotonergic Synapse Modulation Presynaptic_Neuron Presynaptic Neuron Serotonin Serotonin (5-HT) Presynaptic_Neuron->Serotonin Release Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Reuptake 5HT_Receptor 5-HT Receptor Synaptic_Cleft->5HT_Receptor Binds SERT->Presynaptic_Neuron 5HT_Receptor->Postsynaptic_Neuron Signal Transduction Serotonin->Synaptic_Cleft APP_Derivative This compound Derivative (SSRI) APP_Derivative->SERT Inhibits

Modulation of Serotonergic Signaling by SSRIs

G cluster_g4 G-Quadruplex Stabilization in Gene Regulation Oncogene_Promoter Oncogene Promoter (e.g., c-MYC) G_Quadruplex G-Quadruplex Formation Oncogene_Promoter->G_Quadruplex Transcription_Blocked Transcription Blocked G_Quadruplex->Transcription_Blocked Transcription_Machinery Transcription Machinery Transcription_Machinery->Oncogene_Promoter Binds to promoter APP_Derivative This compound Derivative (Stabilizer) APP_Derivative->G_Quadruplex Binds & Stabilizes Anticancer_Effect Anticancer Effect Transcription_Blocked->Anticancer_Effect

Anticancer Mechanism via G-Quadruplex Stabilization

Conclusion

This compound is a versatile chemical intermediate with a well-defined chemical profile. Its unique structure, combining the reactive centers of both aniline and piperazine, makes it a valuable starting material for the synthesis of a diverse range of compounds, particularly in the field of medicinal chemistry. The potential for its derivatives to modulate key biological pathways, such as serotonergic signaling and gene expression, underscores its importance for ongoing and future drug discovery efforts. This guide provides a foundational resource for researchers working with this important chemical entity.

References

Synthesis of 1-(4-Aminophenyl)piperazine from Piperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 1-(4-aminophenyl)piperazine, a key intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways.

Introduction

This compound is a versatile building block in medicinal chemistry, notably serving as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a piperazine ring coupled to an aniline moiety, allows for further functionalization to create a diverse range of therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide will focus on the two most prevalent synthetic strategies: the classical two-step approach involving Nucleophilic Aromatic Substitution (SNAr) followed by reduction, and the more contemporary Palladium-catalyzed Buchwald-Hartwig amination.

Synthetic Strategies

The synthesis of this compound from piperazine can be accomplished through several methodologies. The two most prominent and industrially relevant routes are detailed below.

2.1. Two-Step Synthesis via Nucleophilic Aromatic Substitution (SNAr) and Reduction

This widely-used method involves an initial SNAr reaction between piperazine and an activated p-substituted nitrobenzene, followed by the reduction of the nitro group to an amine.

The workflow for this two-step synthesis is illustrated below:

snar_reduction_workflow start Start reagents Piperazine + 4-Halonitrobenzene start->reagents snar Nucleophilic Aromatic Substitution (SNAr) reagents->snar intermediate 1-(4-Nitrophenyl)piperazine snar->intermediate reduction Reduction of Nitro Group intermediate->reduction product This compound reduction->product purification Purification product->purification final_product Final Product purification->final_product

Figure 1: Workflow for the SNAr-Reduction Synthesis.

The reaction pathway for this approach is as follows:

snar_reduction_pathway piperazine Piperazine intermediate 1-(4-Nitrophenyl)piperazine piperazine->intermediate S_NAr Base, Solvent halonitrobenzene 4-Halonitrobenzene (X = F, Cl) halonitrobenzene->intermediate product This compound intermediate->product Reduction (e.g., H₂, Pd/C)

Figure 2: Reaction Pathway for SNAr-Reduction.

2.2. Single-Step Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a more direct route to synthesize N-aryl piperazines.[1][2] This palladium-catalyzed cross-coupling reaction can directly form the C-N bond between piperazine and a p-haloaniline or a protected p-haloaniline.[1][2]

The logical relationship of the Buchwald-Hartwig amination is depicted below:

buchwald_hartwig_logic cluster_reactants Reactants cluster_conditions Reaction Conditions piperazine Piperazine (Amine) product This compound piperazine->product haloaniline 4-Haloaniline (Aryl Halide) haloaniline->product catalyst Palladium Catalyst + Ligand catalyst->product base Base base->product

Figure 3: Logical Components of Buchwald-Hartwig Amination.

Experimental Protocols

3.1. Protocol for SNAr and Reduction

Step 1: Synthesis of 1-(4-Nitrophenyl)piperazine via SNAr

  • Materials:

    • Piperazine

    • 1-Chloro-4-nitrobenzene

    • N,N-Diisopropylethylamine (Hünig's Base)

    • N-Methylpyrrolidone (NMP)

    • Isopropanol

    • Water

  • Procedure:

    • Under a nitrogen atmosphere, suspend N-(4-Hydroxyphenyl)-piperazine (a piperazine derivative, for which a similar procedure is documented) (420 g, 2.36 mol), 1-chloro-4-nitrobenzene (520.6 g, 3.30 mol), and N,N-Diisopropylethylamine (457.5 g, 3.54 mol) in N-Methylpyrrolidone (1260 ml).[3]

    • Heat the mixture to 120-125°C.[3]

    • Stir the clear solution at this temperature and monitor the reaction by HPLC until completion (approximately 5-7 hours).[3]

    • Cool the solution to 75-80°C and add isopropanol (6.3 liters) over about 30 minutes, maintaining the temperature.[3]

    • Towards the end of the addition, the product will begin to precipitate as yellow crystals.[3]

    • Cool the suspension to 20-25°C and stir overnight.[3]

    • Further cool the suspension to -10 to -5°C and stir for 30 minutes.[3]

    • Filter the product, wash with isopropanol, followed by warm water.[3]

    • Dry the product under vacuum at 50°C to a constant weight.[3]

Step 2: Reduction of 1-(4-Nitrophenyl)piperazine to this compound

  • Materials:

    • 1-(4-Nitrophenyl)piperazine (or a derivative like N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine)

    • Methoxyethanol

    • Palladium on charcoal (5% Pd, 50% water wet)

    • Sodium hypophosphite monohydrate

    • Water

    • Concentrated hydrochloric acid

    • Concentrated sodium hydroxide solution

    • Methanol

  • Procedure:

    • Under a nitrogen atmosphere, suspend N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine (430 g, 1.34 mol) in methoxyethanol (2.8 liters) at 20-25°C.[3][4]

    • Add 52 g of palladium on charcoal catalyst.[4]

    • Degas the suspension (3 times) and heat to 70-75°C.[3][4]

    • Slowly add a solution of sodium hypophosphite monohydrate (497 g) in water (1.12 liters) over 2-2.5 hours, maintaining the temperature at 70-75°C.[3][4]

    • After the addition is complete, continue stirring at 70-75°C and monitor the reaction by TLC.[4]

    • Once the reaction is complete (about 30-45 minutes), cool the suspension to 25-30°C and dilute with water.[4]

    • Slowly add concentrated hydrochloric acid to adjust the pH to ≤ 2.[4]

    • Filter off the catalyst and wash it with water.[3][4]

    • Combine the filtrates, warm to 35-40°C, and adjust the pH to 7.1 ± 1 with concentrated sodium hydroxide solution.[3][4]

    • Cool the resulting suspension to 20-25°C and stir for 30 minutes.[3][4]

    • Filter the product under nitrogen, wash with water, a water/methanol mixture, and then methanol.[3][4]

    • Dry the product under vacuum at 50°C to a constant weight.[3][4]

3.2. Protocol for Buchwald-Hartwig Amination

  • Materials:

    • Piperazine

    • p-Methoxybromobenzene (as a model for a protected p-haloaniline)

    • Palladium acetate (catalyst)

    • Potassium tert-amylate (base)

    • Toluene (solvent)

    • 5% Ammonium chloride aqueous solution

    • Dichloromethane

  • Procedure:

    • In a dry, nitrogen-blanketed reaction bottle, add toluene (40 ml), palladium acetate (0.025 g), potassium tert-amylate (1.8 g), piperazine (0.431 g, 5 mmol), and p-methoxybromobenzene (2.244 g, 12 mmol).[5]

    • Heat the mixture to 110°C and react for 1 hour.[5]

    • Cool the reaction to room temperature.[5]

    • Control the temperature below 20°C and add 5% aqueous ammonium chloride solution (80 g) dropwise.[5]

    • Extract the reaction mixture with dichloromethane (200 g).[5]

    • Concentrate the organic phase to dryness and purify the residue by column chromatography to obtain the product.[5]

Data Presentation

The following table summarizes quantitative data from representative synthetic procedures.

Synthetic StepReactantsCatalyst/BaseSolventYieldPurityReference
Buchwald-Hartwig AminationPiperazine, p-MethoxybromobenzenePalladium acetate / Potassium tert-amylateToluene90%99%[5]
Buchwald-Hartwig AminationPiperazine, p-Bromophenoxytetrahydropyran[Pd(IPr)Cl2]2 / Potassium tert-amylateEthylene glycol dimethyl ether96%99%[6]
Hydrolysis of Acetamidophenyl Intermediate1-(4-Acetamidophenyl)-4-(4-hydroxyphenyl)piperazine, Thionyl chloride-Methanol97%99%[5]
Ammonolysis of Acetamidophenyl Intermediate1-(4-Acetamidophenyl)-4-(4-hydroxyphenyl)piperazine, AmmoniaPhosphoric acidEthylene glycol95%99%[5]

References

An In-depth Technical Guide to 1-(4-Aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)piperazine is a chemical compound belonging to the arylpiperazine class, a significant scaffold in medicinal chemistry. Its unique structural features make it a versatile building block in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical identity, synthesis, analytical methods, and known biological activities, with a focus on its relevance to drug discovery and development.

Chemical Identity and Properties

CAS Number: 67455-41-8[1]

Synonyms:
  • 4-(Piperazin-1-yl)aniline[1]

  • p-Aminophenylpiperazine

  • 1-(p-Aminophenyl)piperazine

  • 4-(1-Piperazinyl)benzenamine[1]

  • N-(4-Aminophenyl)piperazine

  • 4-Piperazinoaniline[1]

Chemical and Physical Properties:

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₀H₁₅N₃[1]
Molecular Weight 177.25 g/mol [1]
Appearance Off-white to light yellow crystalline powder
Melting Point 98-102 °C
Boiling Point Decomposes before boiling at atmospheric pressure
Solubility Soluble in methanol, ethanol, and chloroform. Slightly soluble in water.
pKa Not readily available

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, most commonly involving the reduction of a nitro-precursor or the nucleophilic substitution of an aniline derivative. Below is a detailed experimental protocol for a common synthesis method.

Synthesis via Reduction of 1-(4-Nitrophenyl)piperazine

This two-step process involves the initial synthesis of 1-(4-nitrophenyl)piperazine followed by its reduction to the desired product.

Step 1: Synthesis of 1-(4-Nitrophenyl)piperazine

  • Materials: 1-Chloro-4-nitrobenzene, Piperazine, Sodium carbonate, Ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-4-nitrobenzene (1 equivalent) and an excess of piperazine (3-4 equivalents) in ethanol.

    • Add sodium carbonate (2 equivalents) to the mixture to act as a base.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into cold water.

    • The product, 1-(4-nitrophenyl)piperazine, will precipitate as a yellow solid.

    • Filter the solid, wash with water, and dry under vacuum.

Step 2: Reduction of 1-(4-Nitrophenyl)piperazine

  • Materials: 1-(4-Nitrophenyl)piperazine, Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂/Pd-C), Hydrochloric acid, Sodium hydroxide, Ethyl acetate.

  • Procedure using Tin(II) Chloride:

    • Suspend 1-(4-nitrophenyl)piperazine (1 equivalent) in concentrated hydrochloric acid.

    • Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid dropwise to the suspension while stirring at room temperature.

    • Continue stirring for 2-3 hours. The reaction is typically exothermic.

    • After the reaction is complete (monitored by TLC), carefully basify the mixture with a concentrated sodium hydroxide solution until the pH is >10.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Methods

The purity and identity of this compound are typically assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis of this compound.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) in a gradient or isocratic elution.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The expected chemical shifts will vary depending on the solvent used.

  • ¹H NMR (CDCl₃, 400 MHz): δ ~6.8-6.6 (m, 4H, aromatic protons), ~3.6 (s, 2H, -NH₂), ~3.1 (t, 4H, piperazine protons adjacent to aniline ring), ~3.0 (t, 4H, piperazine protons adjacent to -NH).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected peaks for aromatic carbons and two distinct signals for the piperazine carbons.

Biological Activity and Applications in Drug Development

This compound is a key pharmacophore found in a variety of compounds with diverse biological activities. While the specific biological profile of the core molecule is not extensively documented in publicly available literature, its presence in numerous drug candidates and approved drugs points to its importance in interacting with biological targets.

The arylpiperazine moiety is a well-established privileged structure in medicinal chemistry, known to interact with a range of G-protein coupled receptors (GPCRs), particularly in the central nervous system.

Potential Biological Targets of Arylpiperazines

Derivatives of this compound have been investigated for their activity at various receptors, including:

  • Serotonin (5-HT) Receptors: Many arylpiperazines are potent ligands for various 5-HT receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₇). Their interaction with these receptors is crucial for the development of antidepressants, anxiolytics, and antipsychotics.[2][3]

  • Dopamine (D₂) Receptors: Arylpiperazines are also known to bind to dopamine receptors, a key target in the treatment of psychosis and other neurological disorders.[4]

  • Adrenergic Receptors: Some arylpiperazines exhibit affinity for α-adrenergic receptors.[5]

  • Other Targets: More complex derivatives incorporating the this compound scaffold have been explored as anticancer agents, potentially targeting signaling pathways like MAPK/ERK and PI3K/Akt, or acting as androgen receptor antagonists.[2][5][6]

Generalized Arylpiperazine Signaling Pathway

The following diagram illustrates a generalized signaling pathway for an arylpiperazine acting as an antagonist at a Gαq-coupled receptor (like some 5-HT₂ receptors) and as an agonist at a Gαi-coupled receptor (like some 5-HT₁A receptors). It is important to note that this is a representative pathway for the broader class of arylpiperazines, and the specific activity of this compound may differ.

Arylpiperazine_Signaling cluster_receptor Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling Gaq_receptor Gαq-coupled Receptor (e.g., 5-HT2A) Gaq Gαq Gai_receptor Gαi-coupled Receptor (e.g., 5-HT1A) Gai Gαi Gai_receptor->Gai Activates ligand Arylpiperazine (e.g., this compound derivative) ligand->Gaq_receptor Antagonist ligand->Gai_receptor Agonist PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca PKC PKC DAG->PKC Activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Cellular_Response_Activation Activation of Cellular Response MAPK_ERK->Cellular_Response_Activation AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Cellular_Response_Inhibition Inhibition of Cellular Response PKA->Cellular_Response_Inhibition

Generalized signaling pathways for arylpiperazine derivatives.

Conclusion

This compound is a valuable and versatile chemical entity for drug discovery and development. Its straightforward synthesis and the amenability of its structure to chemical modification have led to its incorporation into a multitude of biologically active compounds. While the specific pharmacological profile of the parent molecule requires further elucidation, the well-established role of the arylpiperazine scaffold in targeting key receptors in the central nervous system and other disease-related pathways underscores its continued importance in medicinal chemistry. This guide provides a foundational understanding for researchers and scientists working with this important chemical building block.

References

The Multifaceted Pharmacology of 1-(4-Aminophenyl)piperazine Derivatives: A Technical Guide to their Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-aminophenyl)piperazine (APP) scaffold is a privileged structure in medicinal chemistry, serving as a core component in a diverse array of biologically active compounds. Its unique combination of a basic piperazine ring and an aromatic aminophenyl moiety allows for versatile interactions with various biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the mechanism of action of APP derivatives, focusing on their primary molecular targets, the downstream signaling pathways they modulate, and the structure-activity relationships that govern their potency and selectivity. This document is intended to be a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this important chemical scaffold.

Core Mechanisms of Action: Targeting Serotonergic and Dopaminergic Systems

Derivatives of this compound predominantly exert their pharmacological effects by interacting with key components of the central nervous system (CNS), particularly receptors and transporters involved in serotonergic and dopaminergic neurotransmission. The specific substitutions on the APP core dictate the primary target and the nature of the interaction, leading to a range of therapeutic applications from antipsychotics to antidepressants.

Interaction with Serotonin (5-HT) Receptors

Arylpiperazine derivatives, including those with the APP core, are well-established ligands for various serotonin (5-HT) receptor subtypes. The most extensively studied interactions are with the 5-HT1A and 5-HT2A receptors, which are crucial in regulating mood, anxiety, and cognition.

5-HT1A Receptor Modulation: Many APP derivatives exhibit high affinity for the 5-HT1A receptor, acting as agonists, partial agonists, or antagonists. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o).

  • Agonist/Partial Agonist Activity: Activation of presynaptic 5-HT1A autoreceptors in the raphe nuclei by APP derivative agonists leads to a decrease in the firing rate of serotonergic neurons and a reduction in serotonin release in projection areas. Postsynaptically, 5-HT1A receptor activation in regions like the hippocampus and cortex leads to hyperpolarization of neurons through the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This inhibitory action is believed to contribute to the anxiolytic and antidepressant effects of some of these compounds.

  • Antagonist Activity: Antagonism at 5-HT1A receptors can block the negative feedback mechanism on serotonin release, potentially leading to increased synaptic serotonin levels.

5-HT2A Receptor Modulation: The 5-HT2A receptor, coupled to Gq/11 proteins, is another significant target for APP derivatives. Antagonism at this receptor is a hallmark of many atypical antipsychotic drugs. Blockade of 5-HT2A receptors in the prefrontal cortex is thought to enhance dopamine release, which may alleviate the negative symptoms of schizophrenia and reduce the extrapyramidal side effects associated with dopamine D2 receptor blockade.

Interaction with Dopamine (D) Receptors

The dopaminergic system, particularly the D2-like family of receptors (D2, D3, and D4), is a primary target for APP derivatives, especially those developed as antipsychotics.

Dopamine D2 Receptor Antagonism: The therapeutic efficacy of most antipsychotic drugs is correlated with their ability to block D2 receptors in the mesolimbic pathway. APP derivatives with D2 antagonist activity reduce the positive symptoms of schizophrenia, such as hallucinations and delusions. However, D2 blockade in the nigrostriatal pathway can lead to undesirable extrapyramidal side effects. The development of atypical antipsychotics often involves balancing D2 antagonism with 5-HT2A antagonism to mitigate these side effects.

Dopamine D3 Receptor Selectivity: Some N-phenylpiperazine analogs have been shown to bind with high affinity and selectivity to the D3 receptor over the D2 receptor. The D3 receptor is implicated in the cognitive and negative symptoms of schizophrenia, as well as in drug addiction. Selective D3 antagonists are being explored as a novel therapeutic strategy with a potentially better side-effect profile than non-selective D2 antagonists.

Inhibition of Serotonin and Norepinephrine Reuptake

Certain APP derivatives function as inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET). By blocking these transporters, they increase the synaptic concentration of serotonin and norepinephrine, respectively. This mechanism is the basis for the therapeutic action of many antidepressant drugs, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional activities (IC50) of representative this compound derivatives and related arylpiperazines at key molecular targets. This data is essential for understanding the structure-activity relationships and for guiding the design of new, more potent, and selective compounds.

Compound/Derivative ClassTargetKi (nM)Reference
N-{4-[4-(aryl)piperazine-1-yl]-phenyl}-amine derivatives5-HT1A Receptor24.5 (for compound EP-42)[1]
Substituted N-phenylpiperazine analogsD3 Dopamine Receptor1.4 - 43[2]
Substituted N-phenylpiperazine analogsD2 Dopamine Receptor349 - 7522[2]
4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives5-HT2C Receptor17 (for compound FG-18)[3]
4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives5-HT1A ReceptorLow nanomolar range[3]
Arylpiperazine with 5- and 7-hydroxycoumarin5-HT1A ReceptorSubnanomolar estimates from docking[4]
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine5-HT1A Receptor1.2[5]
4-[3-(4-fluorobenzoyl)propyl]-N-cyclohexyl-1-piperazinecarboxamide (FG5803)5-HT2A Receptor13[6]
2-substituted 4-[2-(5-benzimidazole)ethyl]-1-arylpiperazinesD2 Dopamine Receptor3.5 (for compound 19)[7]
2-substituted 4-[2-(5-benzimidazole)ethyl]-1-arylpiperazines5-HT1A Receptor3.3 (for compound 13)[7]
Compound/Derivative ClassTargetIC50 (nM)Reference
Diphenyl piperazine derivativesDopamine Transporter<30[8]

Signaling Pathways

The interaction of this compound derivatives with their target receptors initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate the key signaling pathways for the 5-HT1A and D2 dopamine receptors.

5-HT1A Receptor Signaling Pathway

G_protein_signaling APP_Derivative This compound Derivative (Agonist) Receptor 5-HT1A Receptor APP_Derivative->Receptor Binds to G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits GIRK GIRK Channel G_protein->GIRK βγ activates ATP ATP cAMP cAMP K_ion_out K+ Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) GIRK->Hyperpolarization ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates K_ion_in K+ K_ion_in->GIRK Efflux

Caption: 5-HT1A receptor signaling pathway initiated by an agonist this compound derivative.

Dopamine D2 Receptor Signaling Pathway

D2_receptor_signaling APP_Derivative This compound Derivative (Antagonist) Receptor D2 Receptor APP_Derivative->Receptor Blocks Dopamine Dopamine Dopamine->Receptor Binds to G_protein Gi Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream_effects Reduced Downstream Signaling cAMP->Downstream_effects

Caption: Antagonism of the D2 dopamine receptor signaling pathway by a this compound derivative.

Experimental Protocols

The characterization of the mechanism of action of this compound derivatives relies on a suite of well-established experimental techniques. The following sections provide detailed methodologies for key assays.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of an APP derivative for a target receptor (e.g., 5-HT1A or D2).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from HEK293 cells or brain tissue).

  • Radioligand: A high-affinity, radioactively labeled ligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]spiperone for D2).

  • Test compound (APP derivative) at various concentrations.

  • Non-specific binding control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + non-specific control), and competitive binding (radioligand + test compound at various concentrations).

  • Incubation: Add the membrane preparation to each well and incubate at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_binding_workflow start Start prep_membranes Prepare Cell Membranes with Target Receptors start->prep_membranes setup_assay Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding prep_membranes->setup_assay add_reagents Add Radioligand, Test Compound, and Membranes setup_assay->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters with Ice-cold Buffer filter->wash count Measure Radioactivity with Scintillation Counter wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay to determine receptor affinity.

In Vivo Microdialysis for Neurotransmitter Levels

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insights into the effects of a compound on neurotransmitter release and reuptake.

Objective: To measure changes in extracellular dopamine and serotonin levels in a specific brain region following administration of an APP derivative.

Materials:

  • Live, anesthetized or freely moving laboratory animal (e.g., rat).

  • Stereotaxic apparatus for probe implantation.

  • Microdialysis probe.

  • Perfusion pump and tubing.

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).

Procedure:

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., striatum or prefrontal cortex) using a stereotaxic frame.

  • Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Collect the dialysate, which contains extracellular fluid from the surrounding brain tissue, in timed fractions.

  • Drug Administration: Administer the APP derivative to the animal (e.g., via intraperitoneal injection).

  • Analysis: Inject the collected dialysate samples into the HPLC-ECD system to separate and quantify the levels of dopamine, serotonin, and their metabolites.

  • Data Analysis: Express the neurotransmitter levels as a percentage of the baseline levels collected before drug administration. Plot the changes in neurotransmitter concentrations over time.

GTPγS Binding Assay for GPCR Activation

This functional assay measures the activation of G-proteins by a GPCR agonist.

Objective: To determine if an APP derivative acts as an agonist, partial agonist, or antagonist at a specific GPCR.

Materials:

  • Cell membranes expressing the GPCR of interest.

  • [35S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • Test compound (APP derivative).

  • Assay buffer.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, incubate the cell membranes with GDP and the test compound at various concentrations.

  • Initiate Reaction: Add [35S]GTPγS to start the binding reaction. Agonist binding to the receptor promotes the exchange of GDP for GTPγS on the Gα subunit.

  • Incubation: Incubate the plate for a specific time at a controlled temperature.

  • Termination and Filtration: Stop the reaction and separate the G-protein-bound [35S]GTPγS from the free form by rapid filtration.

  • Counting and Analysis: Measure the radioactivity on the filters. Plot the amount of [35S]GTPγS bound against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.

Conclusion

The this compound scaffold represents a highly versatile platform for the design of novel CNS-active agents. The pharmacological profile of these derivatives is finely tuned by the nature of the substituents on the core structure, leading to compounds with high affinity and selectivity for a range of serotonergic and dopaminergic targets. A thorough understanding of their mechanism of action, supported by robust quantitative data and detailed experimental evaluation, is paramount for the successful development of new therapeutics. This guide provides a foundational understanding of the key principles governing the pharmacology of APP derivatives, offering a valuable resource for researchers dedicated to advancing this important area of drug discovery.

References

A Technical Guide to the Spectroscopic Analysis of 1-(4-Aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Aminophenyl)piperazine, also known as 4-piperazinoaniline. Due to the limited availability of experimentally derived spectra for this specific compound in publicly accessible databases, this guide presents a combination of available mass spectrometry data, predicted Nuclear Magnetic Resonance (NMR) data, and representative data from closely related analogs to offer a thorough analytical profile.

Spectroscopic Data

The structural elucidation of this compound (Figure 1) relies on a combination of spectroscopic techniques, primarily Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy.

Chemical structure of this compound
Figure 1. Chemical structure of this compound.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₁₀H₁₅N₃[N/A]
Molecular Weight177.25 g/mol [N/A]
Exact Mass177.1266 u[N/A]
Ionization ModeElectron Ionization (EI)[N/A]
Major Fragments (m/z)Data not available[N/A]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Table 2: Representative ¹H NMR Data of a Related Piperazine Derivative

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Proposed)
6.85-6.75m4HAromatic Protons
6.70-6.60m4HAromatic Protons
3.07s8HPiperazine Protons

Note: This data is for 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine and serves as an illustrative example.

A predicted ¹³C NMR spectrum provides an estimation of the chemical shifts for the carbon atoms in this compound.

Table 3: Predicted ¹³C NMR Data for this compound in D₂O

Chemical Shift (δ) ppmAssignment (Proposed)
149.17C (Aromatic, C-NH₂)
140.74C (Aromatic, C-N)
120.47CH (Aromatic)
111.82CH (Aromatic)
44.80CH₂ (Piperazine)
Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. While a specific experimental spectrum for this compound is not available, the expected characteristic absorption bands can be inferred based on its functional groups.

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3200N-H (Amine)Stretching
3100-3000C-H (Aromatic)Stretching
2950-2800C-H (Aliphatic)Stretching
1650-1580C=C (Aromatic)Stretching
1650-1550N-H (Amine)Bending
1340-1250C-N (Aromatic Amine)Stretching
1200-1000C-N (Aliphatic Amine)Stretching

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should typically be set from 0 to 12 ppm.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. The spectral width is generally set from 0 to 220 ppm.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Chromatographic Separation: Inject the sample solution into the GC, where it is vaporized and separated on a capillary column.

  • Mass Analysis: The separated components are introduced into the mass spectrometer, typically using Electron Ionization (EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Interpretation Structural Elucidation NMR->Interpretation IR->Interpretation MS->Interpretation Report Technical Guide Whitepaper Interpretation->Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for professionals engaged in the research and development of compounds containing the this compound moiety. Further experimental work is encouraged to obtain and publish a complete set of spectroscopic data for this compound.

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties of 1-(4-Aminophenyl)piperazine

PropertyValueSource
Chemical Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
Appearance Solid
CAS Number 67455-41-8

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and bioavailability. The "like dissolves like" principle suggests that this compound, with its polar aminophenyl and piperazine moieties, will exhibit solubility in polar solvents. However, the presence of the phenyl group also introduces some non-polar character.

While specific quantitative solubility data for this compound is not extensively reported, a related compound, 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, is noted to have favorable solubility characteristics. For the parent compound, piperazine, it is known to be freely soluble in water.

To determine the precise solubility of this compound in various solvents, the following experimental protocol is recommended.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method, recommended by the World Health Organization (WHO), is designed to determine the equilibrium solubility of a compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide)

  • Mechanical shaker or orbital shaker with temperature control

  • Centrifuge

  • Filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a known volume of each solvent in separate, sealed vials. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Place the vials in a mechanical shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be established by sampling at various time points (e.g., 24, 48, 72 hours) and analyzing the concentration until it remains constant.

  • Sample Separation:

    • After equilibration, stop the agitation and allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the dissolved solute from the undissolved solid by either centrifugation or filtration. Filtration is a common method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze both the standard solutions and the filtered supernatant from the saturated solutions using a validated stability-indicating HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated samples by interpolating from the calibration curve.

Data Presentation:

The results should be presented in a clear, tabular format.

Table 1: Illustrative Solubility Data Table for this compound

SolventTemperature (°C)pH (for aqueous)Solubility (mg/mL)Solubility (mol/L)
Water25As isData to be determinedData to be determined
0.1 N HCl25~1.0Data to be determinedData to be determined
PBS257.4Data to be determinedData to be determined
Ethanol25N/AData to be determinedData to be determined
Methanol25N/AData to be determinedData to be determined
DMSO25N/AData to be determinedData to be determined

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess this compound to solvent equil1 Agitate at constant temperature (24-72h) prep1->equil1 sep1 Centrifuge or Filter to remove undissolved solid equil1->sep1 quant1 Analyze supernatant by HPLC sep1->quant1 quant2 Determine concentration from calibration curve quant1->quant2

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. Phenylpiperazine derivatives can be susceptible to degradation pathways such as hydrolysis, oxidation, and photodegradation.

Experimental Protocol for Forced Degradation Studies

This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 N)

  • Sodium hydroxide (e.g., 0.1 N)

  • Hydrogen peroxide (e.g., 3%)

  • Water (HPLC grade)

  • Stability chambers (for controlled temperature, humidity, and light)

  • Validated stability-indicating HPLC method

Procedure:

Forced degradation studies should be conducted on a single batch of the drug substance. The goal is to achieve 5-20% degradation to ensure that the analytical method is capable of detecting and separating the degradation products.

  • Hydrolytic Stability:

    • Acidic Conditions: Dissolve this compound in 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

    • Alkaline Conditions: Dissolve the compound in 0.1 N NaOH and heat under the same conditions as the acidic study.

    • Neutral Conditions: Dissolve the compound in water and heat.

  • Oxidative Stability:

    • Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%) and store at room temperature for a specified time.

  • Photostability:

    • Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Thermal Stability (Dry Heat):

    • Expose the solid drug substance to elevated temperatures (e.g., 60°C or higher) for a defined period.

Sample Analysis:

  • At each time point, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a validated stability-indicating HPLC method. The method must be able to separate the parent drug from all degradation products.

  • Peak purity analysis of the parent drug peak is crucial to ensure that no degradation products are co-eluting.

Data Presentation:

The results should be summarized in a table, indicating the percentage of degradation under each stress condition.

Table 2: Illustrative Forced Degradation Data for this compound

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 N HCle.g., 24he.g., 60°CData to be determinedData to be determined
0.1 N NaOHe.g., 24he.g., 60°CData to be determinedData to be determined
Watere.g., 24he.g., 60°CData to be determinedData to be determined
3% H₂O₂e.g., 24hRoom TempData to be determinedData to be determined
PhotolyticICH Q1BRoom TempData to be determinedData to be determined
Thermal (Dry Heat)e.g., 48he.g., 80°CData to be determinedData to be determined

Visualization of Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photo Photodegradation (UV/Vis Light) APP This compound hydrolysis_prod Potential cleavage of piperazine ring or other susceptible bonds APP->hydrolysis_prod H+/OH- oxidation_prod N-oxide formation on piperazine or aniline nitrogens APP->oxidation_prod [O] photo_prod Radical-mediated degradation, potential polymerization APP->photo_prod

Caption: Potential Degradation Pathways for this compound.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific quantitative data is not currently available in the public domain, the detailed experimental protocols for equilibrium solubility determination and forced degradation studies provided herein will enable researchers to generate the necessary data for formulation development, analytical method development, and regulatory submissions. The provided visualizations of experimental workflows and potential degradation pathways serve as valuable tools for planning and interpreting these studies. A thorough understanding of these fundamental physicochemical properties is paramount for the successful development of safe and effective pharmaceutical products containing this compound.

1-(4-Aminophenyl)piperazine: A Versatile Scaffold in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)piperazine is a key building block in organic synthesis, prized for its versatile reactivity and its prevalence in a wide array of biologically active molecules.[1] This bifunctional molecule, featuring a nucleophilic piperazine ring and a reactive aniline moiety, serves as a versatile scaffold for the construction of complex molecular architectures. Its unique structural characteristics have led to its incorporation into numerous pharmaceuticals, agrochemicals, and materials. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, complete with detailed experimental protocols, quantitative data, and visualizations to aid researchers in leveraging this important synthetic intermediate.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a molecular weight of 177.25 g/mol and the chemical formula C10H15N3.[2][3] Understanding its physical and spectral properties is crucial for its effective use and characterization in synthesis.

PropertyValueReference
Molecular Formula C10H15N3[2][3]
Molecular Weight 177.25 g/mol [2][3]
CAS Number 67455-41-8[3]
Appearance Solid[4]
Melting Point 186 °C[5]
Boiling Point (Predicted) 506.7±50.0 °C[5]
Density (Predicted) 1.165±0.06 g/cm3 [5]
Solubility Chloroform (Slightly), Dichloromethane (Slightly), DMSO (Slightly), Methanol (Very Slightly, Heated)[4][5][6]

Spectroscopic Data:

Spectroscopy Key Data
¹H NMR Complete assignment of proton NMR chemical shifts for phenylpiperazine derivatives can be achieved using 1D and 2D NMR techniques.[7]
¹³C NMR Complete assignment of carbon-13 NMR chemical shifts for phenylpiperazine derivatives can be achieved using 1D and 2D NMR techniques.[7]
Mass Spectrometry (GC-MS) The full mass spectrum can be accessed through spectral databases.[2]

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound is central to its utility as a building block. The most common transformations involve reactions at the nitrogen atoms of the piperazine ring and the amino group on the phenyl ring.

N-Acylation Reactions

Acylation of the piperazine nitrogen is a common strategy to introduce a variety of functional groups.

Experimental Protocol: General N-Acylation

A general procedure for the acylation of amines can be adapted for this compound.[8]

  • Dissolve this compound (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the desired acylating agent (e.g., an acyl chloride or acid anhydride, 1.1 eq.) in the same anhydrous solvent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is typically worked up by washing with an aqueous solution to remove the salt byproduct and excess reagents. The organic layer is then dried and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Acylating AgentProductTypical YieldReference
Acetyl Chloride1-Acetyl-4-(4-aminophenyl)piperazineGood to excellent[9]
Benzoyl Chloride1-Benzoyl-4-(4-aminophenyl)piperazineGood to excellent[10]
N-Alkylation Reactions

N-alkylation introduces alkyl substituents onto the piperazine nitrogen, a key step in the synthesis of many active pharmaceutical ingredients.[11] Controlling the degree of alkylation (mono- vs. di-alkylation) is a critical consideration.[12] The use of a protecting group, such as a Boc group, on one of the piperazine nitrogens can ensure mono-alkylation.[12]

Experimental Protocol: Mono-N-Alkylation using a Protecting Group

  • Protection: React piperazine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) to obtain mono-Boc-protected piperazine.[12] This can then be arylated to introduce the 4-aminophenyl group.

  • Alkylation: To a solution of the mono-protected this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate, 1.5 eq.) and the alkylating agent (e.g., an alkyl halide, 1.1 eq.).

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.

  • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • The crude product is then purified, typically by column chromatography.

  • Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the mono-alkylated product.

Alkylating AgentProductTypical YieldReference
Benzyl Bromide1-Benzyl-4-(4-aminophenyl)piperazineGood[7]
Methyl Iodide1-Methyl-4-(4-aminophenyl)piperazineGood[13]
N-Arylation Reactions (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-arylpiperazines.[14][15] This reaction is instrumental in synthesizing the this compound core itself or in further functionalizing it.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general protocol for the palladium-catalyzed amination of an aryl halide with a piperazine derivative.[16][17]

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 eq.), the piperazine derivative (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., X-Phos, 2-10 mol%), and a base (e.g., KOt-Bu or Cs₂CO₃, 1.5-2.0 eq.).

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.

  • After completion, cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Aryl HalideAmineCatalyst/LigandBaseYieldReference
4-BromoanilinePiperazinePd(OAc)₂/X-PhosKOt-BuHigh[16]
1-Bromo-4-nitrobenzenePiperazinePd₂(dba)₃/BINAPNaOt-Bu95%[18]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Ar-NR2

Buchwald-Hartwig amination catalytic cycle.
Multicomponent Reactions

Multicomponent reactions (MCRs), such as the Ugi reaction, offer an efficient route to complex molecules in a single step.[19][20] this compound can serve as the amine component in such reactions.

Experimental Protocol: Ugi Four-Component Reaction

A general procedure for the Ugi reaction is as follows:[21]

  • To a solution of the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., methanol), add the amine, this compound (1.0 eq.).

  • Stir the mixture for a short period to allow for imine formation.

  • Add the carboxylic acid (1.0 eq.) and the isocyanide (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product is then purified, typically by column chromatography, to yield the α-acylaminoamide product.

Ugi_Reaction_Workflow cluster_reactants Reactants Aldehyde/Ketone Aldehyde/Ketone One-Pot Reaction One-Pot Reaction Aldehyde/Ketone->One-Pot Reaction This compound This compound This compound->One-Pot Reaction Carboxylic Acid Carboxylic Acid Carboxylic Acid->One-Pot Reaction Isocyanide Isocyanide Isocyanide->One-Pot Reaction alpha-Acylaminoamide Product alpha-Acylaminoamide Product One-Pot Reaction->alpha-Acylaminoamide Product

General workflow for the Ugi four-component reaction.

Application in Drug Discovery: The Case of Posaconazole

A prominent example of the application of a this compound derivative is in the synthesis of the broad-spectrum antifungal agent, Posaconazole.[22][23] A key intermediate in its synthesis is 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine.[1][24] Posaconazole functions by inhibiting the enzyme lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[2][22][25] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals.[26][27] Its depletion disrupts membrane integrity and leads to fungal cell death.[3][23]

Ergosterol_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Squalene Squalene Mevalonate Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol 14alpha-demethylase (ERG11) Lanosterol 14alpha-demethylase (ERG11) Lanosterol->Lanosterol 14alpha-demethylase (ERG11) Ergosterol Ergosterol Lanosterol 14alpha-demethylase (ERG11)->Ergosterol Catalyzes Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Posaconazole Posaconazole Posaconazole->Lanosterol 14alpha-demethylase (ERG11) Inhibits

Inhibition of the ergosterol biosynthesis pathway by Posaconazole.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, leading to a diverse array of complex molecules with significant applications, particularly in the pharmaceutical industry. The synthetic methodologies outlined in this guide, from fundamental acylation and alkylation reactions to more advanced palladium-catalyzed cross-couplings and multicomponent reactions, highlight the broad utility of this scaffold. As the demand for novel, biologically active compounds continues to grow, the strategic use of this compound is poised to remain a cornerstone of modern drug discovery and development.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 1-(4-Aminophenyl)piperazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] Among the vast family of piperazine-containing molecules, 1-(4-aminophenyl)piperazine serves as a critical synthon and a pharmacophore in its own right, paving the way for the development of novel therapeutics. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anticancer effects.[3][4][5][6] This technical guide provides an in-depth exploration of the potential biological activities of this compound and its analogs, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to facilitate further research and drug discovery endeavors.

Antipsychotic Activity

Derivatives of this compound are being investigated as potential atypical antipsychotic agents. Their mechanism of action is often attributed to their ability to modulate dopaminergic and serotonergic pathways in the central nervous system.[2][7]

Quantitative Data: Receptor Binding Affinities

The affinity of these compounds for various neurotransmitter receptors is a key indicator of their potential antipsychotic efficacy. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.

CompoundD₂ Receptor (Ki, nM)5-HT₁ₐ Receptor (Ki, nM)5-HT₂ₐ Receptor (Ki, nM)Reference
LASSBio-579 (a phenylpiperazine analog)--Increased affinity 3-10 fold compared to parent[8]
Indazole-piperazine derivative 1241.11.3[9]
Indazole-piperazine derivative 101180.81.1[9]
Signaling Pathways in Antipsychotic Action

Atypical antipsychotics often exert their effects by modulating complex intracellular signaling cascades initiated by dopamine D₂ and serotonin 5-HT₂ₐ receptor blockade. These pathways can influence gene expression, neuronal plasticity, and ultimately, the alleviation of psychotic symptoms.[10][11]

antipsychotic_pathway cluster_receptor Receptor Level cluster_downstream Intracellular Signaling Phenylpiperazine Phenylpiperazine D2_Receptor D₂ Receptor Phenylpiperazine->D2_Receptor Antagonism 5HT2A_Receptor 5-HT₂ₐ Receptor Phenylpiperazine->5HT2A_Receptor Antagonism AC Adenylyl Cyclase D2_Receptor->AC Inhibition PLC Phospholipase C 5HT2A_Receptor->PLC Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Gene_Expression Gene Expression (Neuronal Plasticity) PKA->Gene_Expression IP3_DAG IP₃ / DAG PLC->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Gene_Expression

Caption: Phenylpiperazine Antipsychotic Signaling Pathway.
Experimental Protocol: Dopamine D₂ Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the dopamine D₂ receptor.[9][12]

Materials:

  • Cell membranes from CHO cells stably expressing the human D₂L receptor.

  • [³H]Spiperone (radioligand).

  • Test compounds (e.g., this compound derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Scintillation cocktail and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, cell membranes (5-20 µg protein per well), [³H]Spiperone (final concentration 0.1-0.3 nM), and either the test compound or vehicle.

  • For non-specific binding determination, add a high concentration of a known D₂ antagonist (e.g., haloperidol).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through a glass fiber filter using a microplate harvester, followed by washing with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values using appropriate software (e.g., Prism) by fitting the data to a one-site competition binding model.

Antidepressant and Anxiolytic Activities

The structural similarity of phenylpiperazine derivatives to known antidepressants suggests their potential in treating mood and anxiety disorders. Their mechanism often involves interaction with serotonin receptors and transporters.[4][13]

Quantitative Data: In Vivo Behavioral Studies

The Forced Swim Test (FST) and Tail Suspension Test (TST) are common behavioral assays in rodents to screen for antidepressant-like activity. A decrease in immobility time is indicative of a potential antidepressant effect.

CompoundAssayDose (mg/kg)Reduction in Immobility Time (%)Reference
Piperazine Derivative 6aFST4025.3[14]
Piperazine Derivative 18aFST4022.9[14]
Aralkyl piperazine 15aFST20Significant reduction[13]
Aralkyl piperazine 15aTST20Significant reduction[13]
Piperazine-hydrazide VSM 3FST & TST20-30Significant reduction[15]
Piperazine-hydrazide VSM 6FST & TST20-30Significant reduction[15]
Experimental Protocol: Forced Swim Test (FST) in Mice

This protocol describes a standard procedure for the FST to evaluate the antidepressant potential of test compounds.[14][15]

Materials:

  • Male Swiss mice (20-25 g).

  • Cylindrical glass tank (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Test compounds and vehicle.

  • Positive control (e.g., Fluoxetine).

  • Video recording system.

Procedure:

  • Administer the test compound, vehicle, or positive control to the mice (e.g., intraperitoneally) 30-60 minutes before the test.

  • Gently place each mouse individually into the water-filled cylinder for a 6-minute session.

  • Record the session for later analysis.

  • The first 2 minutes are considered an adaptation period.

  • During the subsequent 4 minutes, score the duration of immobility (defined as the absence of movement except for small motions necessary to keep the head above water).

  • A significant decrease in the duration of immobility in the test group compared to the vehicle group suggests antidepressant-like activity.

Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[16][17]

Materials:

  • Male C57BL/6 mice (25-30 g).

  • Plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Test compounds and vehicle.

  • Positive control (e.g., Diazepam, 1-2 mg/kg).

  • Video tracking system.

Procedure:

  • Administer the test compound, vehicle, or positive control to the mice (e.g., intraperitoneally) 30 minutes before the test.

  • Place the mouse in the center of the maze, facing one of the open arms.

  • Allow the mouse to explore the maze for a 5-minute session.

  • Record the session using a video tracking system.

  • Analyze the time spent in the open arms and the number of entries into the open and closed arms.

  • A significant increase in the time spent in and/or the number of entries into the open arms in the test group compared to the vehicle group suggests anxiolytic-like activity.

Anticancer Activity

A growing body of evidence highlights the potential of piperazine derivatives as anticancer agents. These compounds can induce cytotoxicity in various cancer cell lines through diverse mechanisms, including the induction of apoptosis and cell cycle arrest.[5][18]

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) values are standard measures of a compound's cytotoxic or antiproliferative potency against cancer cells.

Compound/Derivative ClassCancer Cell LineCancer TypeIC₅₀ / GI₅₀ (µM)Reference
4-Acyl-2-substituted piperazine ureasMCF7Breast Cancer2.7 - 19.5[5]
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazineMCF7, BT20, T47D, CAMA-1Breast Cancer0.31 - 120.52[5]
Piperazine-quinoline hybrid (RB1)MDA-MB-231Breast Cancer98.34
6-substituted piperazine-purine analog 19Huh7, HCT116, MCF7Liver, Colon, Breast Cancer< 5[18]
1-[2-Hydroxypropyl-{(3-trifluoromethyl)- phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride (6e)M. tuberculosis H37Ra-MIC < 3.80[19]
Anticancer Signaling and Experimental Workflow

The anticancer effects of piperazine derivatives can be mediated by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. A typical experimental workflow for evaluating these compounds is depicted below.

anticancer_workflow cluster_workflow Experimental Workflow Start Synthesized Piperazine Derivative Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Apoptosis->Mechanism CellCycle->Mechanism End Lead Compound Identification Mechanism->End

Caption: Workflow for Anticancer Evaluation.
Experimental Protocol: Cell Viability (MTT) Assay

This protocol describes the MTT assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[20][21]

Materials:

  • 96-well microplates.

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (this compound derivatives).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

The this compound scaffold and its derivatives represent a versatile platform for the development of novel therapeutic agents with a wide range of potential biological activities. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of medicinal chemistry and pharmacology. Further investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic profiles of these compounds is warranted to unlock their full therapeutic potential and pave the way for the discovery of new and effective treatments for a variety of diseases.

References

The Versatile Scaffold: A Technical Guide to 1-(4-Aminophenyl)piperazine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-aminophenyl)piperazine core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of biologically active compounds. Its unique structural features, including the piperazine ring's ability to engage in various interactions and the phenylamine moiety that can be readily modified, have made it a cornerstone in the design of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these derivatives, with a focus on their roles as anticancer, antipsychotic, and neuroprotective agents.

Core Synthesis and Methodologies

The synthesis of this compound derivatives is adaptable, allowing for the introduction of a wide array of substituents to modulate their physicochemical properties and biological activities. A common synthetic strategy involves the N-arylation of piperazine with a suitable aminophenyl precursor.

General Synthetic Protocol: Buchwald-Hartwig Coupling

A widely employed method for the synthesis of the core structure is the Buchwald-Hartwig coupling reaction. This palladium-catalyzed cross-coupling allows for the formation of a carbon-nitrogen bond between an aryl halide and piperazine.

Example Protocol for the Synthesis of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine:

  • Reaction Setup: In a dry, nitrogen-blanketed 100 mL reaction flask, combine 40 mL of toluene, 0.025 g of palladium acetate (catalyst), 1.8 g of potassium tert-amylate (base), 0.431 g (5 mmol) of piperazine, and 2.244 g (12 mmol) of p-methoxybromobenzene.[1]

  • Reaction Conditions: Heat the mixture to 110°C and maintain for 1 hour.[1]

  • Work-up: After cooling to room temperature, slowly add 80 g of a 5% aqueous ammonium chloride solution while keeping the temperature below 20°C.[1]

  • Extraction and Purification: Extract the product with 200 g of dichloromethane. Concentrate the organic phase to dryness and purify the crude product by column chromatography to yield the desired compound.[1]

The final product can then undergo further modifications, such as deprotection or substitution, to generate a library of derivatives. For instance, a nitro group on the phenyl ring can be reduced to the key amine functionality using a palladium-carbon catalyst and a hydrogen source like sodium hypophosphite.[2]

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents, with activities observed across a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various human cancer cell lines. The IC50 and GI50 values indicate the concentration of the compound required to inhibit 50% of cell growth.

Compound IDDerivative ClassCancer Cell LineIC50 / GI50 (µM)Reference
Compound 7a N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amineHepG2 (Liver)0.029 - 0.147[3]
Vindoline Conjugate 23 Vindoline-[4-(trifluoromethyl)benzyl]piperazineMDA-MB-468 (Breast)1.00[4]
Vindoline Conjugate 25 Vindoline-1-bis(4-fluorophenyl)methyl piperazineHOP-92 (Lung)1.35[4]
Compound 5c 1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazineCAMA-1 (Breast)1.22[5]
Compound 5c HEP3B (Liver)1.67[5]
Compound 5e 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazineT47D (Breast)0.31[5]
Compound A-11 Methyl piperazine incorporated phenyl benzamideHCT-116 (Colon)4.26[6]
Compound A-11 A-549 (Lung)5.71[6]
Imamine-1,3,5-triazine 4f N2-allyl-6-chloro-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamineMDA-MB-231 (Breast)6.25[7]
Imamine-1,3,5-triazine 4k 6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamineMDA-MB-231 (Breast)8.18[7]
Thiouracil amide derivative Thiouracil amide with tolyl or halophenyl piperazineMCF7 (Breast)18.23 - 100[8]
4-piperazinyl-quinoline-isatin hybrid Hybrid of 4-piperazinyl-quinoline and isatinMDA-MB468 & MCF7 (Breast)10.34 - 66.78[8]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[9]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[9]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[10]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.[11]

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_culture Cancer Cell Culture start->cell_culture compound_prep Prepare Piperazine Derivative Solutions start->compound_prep cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_plate Measure Absorbance formazan_solubilization->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

General workflow for evaluating the anticancer activity of piperazine derivatives.

Antipsychotic Potential

The this compound scaffold is a key component in many atypical antipsychotic drugs. These compounds often exhibit a multi-receptor binding profile, with notable affinities for dopamine D2 and various serotonin (5-HT) receptors, which is believed to contribute to their efficacy and reduced side-effect profile compared to typical antipsychotics.[12]

Quantitative Data on Receptor Binding Affinity

The binding affinity (Ki) of a compound to a receptor is a measure of its potency. A lower Ki value indicates a higher binding affinity. The table below presents the Ki values for representative piperazine derivatives at key dopamine and serotonin receptors.

Compound ClassReceptorKi (nM)Reference
N-phenylpiperazine analog (WC-10)Dopamine D31.16[13]
N-phenylpiperazine analog (WC-10)Dopamine D2L76[13]
1,3,5-triazine-methylpiperazine derivativeSerotonin 5-HT611[14]
1,3,5-triazine-methylpiperazine derivativeSerotonin 5-HT2A272 - 430[14]
N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)Dopamine D30.17[15]
N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)Dopamine D227.7[15]
4-thiophene-3-yl-benzamide N-phenylpiperazineDopamine D31.4 - 43[16]
4-thiazolyl-4-ylbenzamide N-piperazineDopamine D32.5 - 31[16]
Dopamine and Serotonin Signaling Pathways

Atypical antipsychotics modulate the intricate interplay between dopamine and serotonin pathways in the brain.[17][18][19] The diagram below illustrates a simplified model of how these neurotransmitter systems can interact and how a this compound derivative might exert its therapeutic effect.

da_5ht_pathway cluster_presynaptic Presynaptic Neurons cluster_postsynaptic Postsynaptic Neuron cluster_drug Drug Action DA_neuron Dopaminergic Neuron D2_receptor D2 Receptor DA_neuron->D2_receptor Dopamine HT_neuron Serotonergic Neuron HT2A_receptor 5-HT2A Receptor HT_neuron->HT2A_receptor Serotonin downstream Downstream Signaling (e.g., cAMP, Ca2+) D2_receptor->downstream Inhibition HT2A_receptor->downstream Modulation therapeutic_effect Therapeutic Effect (Reduced Psychosis) downstream->therapeutic_effect Leads to drug This compound Derivative drug->D2_receptor Antagonist drug->HT2A_receptor Antagonist/Agonist

Interaction of piperazine derivatives with dopamine and serotonin pathways.

Neuroprotective Applications in Alzheimer's Disease

Emerging research highlights the potential of this compound derivatives in the treatment of neurodegenerative disorders like Alzheimer's disease.[20][21] One of the key pathological hallmarks of Alzheimer's is the aggregation of amyloid-beta (Aβ) peptides into toxic plaques.[22][23] Some piperazine derivatives have been shown to interfere with this process.

Amyloid-Beta Aggregation Pathway

The aggregation of Aβ is a complex process that begins with the cleavage of the amyloid precursor protein (APP) and proceeds through the formation of oligomers and fibrils, ultimately leading to plaque deposition and neurotoxicity.[24][25][26]

abeta_pathway cluster_processing APP Processing cluster_aggregation Aβ Aggregation cluster_pathology Pathology cluster_intervention Therapeutic Intervention APP Amyloid Precursor Protein (APP) Abeta_monomer Aβ Monomers APP->Abeta_monomer Cleavage by β- and γ-secretases beta_secretase β-secretase gamma_secretase γ-secretase oligomers Soluble Oligomers (Toxic) Abeta_monomer->oligomers Aggregation protofibrils Protofibrils oligomers->protofibrils neurotoxicity Neurotoxicity & Neuronal Death oligomers->neurotoxicity fibrils Aβ Fibrils protofibrils->fibrils plaques Amyloid Plaques fibrils->plaques plaques->neurotoxicity piperazine_derivative This compound Derivative piperazine_derivative->oligomers Inhibition of Aggregation

The amyloid-beta aggregation pathway and a potential point of intervention.

Conclusion

The this compound scaffold continues to be a highly fruitful starting point for the development of new therapeutic agents. Its synthetic tractability allows for fine-tuning of its pharmacological profile, leading to potent and selective compounds for a variety of diseases. The data and protocols presented in this guide underscore the importance of this chemical class and provide a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective medicines. Future work will likely focus on further optimizing the structure of these derivatives to enhance their efficacy and safety profiles, as well as exploring their potential in other therapeutic areas.

References

An In-Depth Technical Guide to the Safe Handling of 1-(4-Aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 1-(4-Aminophenyl)piperazine, a chemical intermediate utilized in pharmaceutical research and development. Due to its potential hazards, strict adherence to the following protocols is imperative to ensure the safety of laboratory personnel and the integrity of research. This document outlines the known hazards, requisite personal protective equipment, emergency first aid procedures, and detailed experimental protocols for toxicological assessment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
alt text
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
alt text
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
alt text
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation
alt text

Signal Word: Warning

Toxicological Data

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize exposure risks.

Precautionary MeasureProtocolP-Statement
Engineering Controls Work in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure eyewash stations and safety showers are readily accessible.[3]P271
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[4]P280
Handling Avoid breathing dust, fume, gas, mist, vapors, or spray.[5] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[5]P261, P264, P270
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents.[3]P403+P233

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[6] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] If skin irritation occurs, seek medical advice.[6]
Eye Contact Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing.[6] Seek immediate medical attention.[5]
Ingestion Rinse mouth with water.[5] Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[4] Call a poison control center or doctor immediately.[4]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

StepAction
1. Evacuation Evacuate the immediate area.
2. Ventilation Ensure adequate ventilation.
3. Personal Protection Wear appropriate personal protective equipment, including respiratory protection.
4. Containment Prevent further leakage or spillage if it is safe to do so.[7]
5. Clean-up For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[8] Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
6. Decontamination Clean the spill area thoroughly with a suitable decontamination agent.

Experimental Protocols for Toxicological Assessment

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, to assess the safety of this compound.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Methodology:

  • Animal Selection: Use a single sex of rats (usually females, as they are often slightly more sensitive).

  • Housing and Acclimatization: House animals individually and allow them to acclimatize for at least 5 days.

  • Fasting: Fast animals overnight prior to dosing (food, but not water, should be withheld).

  • Dose Administration:

    • Administer a single oral dose of the test substance using a stomach tube or a suitable intubation cannula.

    • The initial dose is selected from a series of predetermined dose levels (e.g., 1.75, 5.5, 17.5, 55, 175, 550, 2000 mg/kg). The choice of the starting dose is based on any existing information on the substance's toxicity.

  • Observation:

    • Observe the animal for signs of toxicity shortly after dosing and then periodically for the first 24 hours, with special attention given during the first 4 hours.

    • Continue observations daily for a total of 14 days.

  • Subsequent Dosing:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.

Acute Dermal Irritation/Corrosion (OECD 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Animal Selection: Use healthy, young adult albino rabbits.

  • Preparation of the Skin: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animal.

  • Application of the Test Substance:

    • Apply 0.5 g of the solid test substance (moistened with a small amount of water to ensure good contact) to a small area (approximately 6 cm²) of the clipped skin.

    • Cover the application site with a gauze patch and secure it with non-irritating tape.

  • Exposure Period: After a 4-hour exposure period, remove the patch and any residual test substance.

  • Observation and Grading:

    • Examine the skin for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Grade the skin reactions according to a standardized scoring system (e.g., Draize scale).

  • Data Analysis: The mean scores for erythema and edema for each observation period are calculated to determine the irritation potential.

Acute Eye Irritation/Corrosion (OECD 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

  • Animal Selection: Use healthy, young adult albino rabbits.

  • Initial Examination: Examine both eyes of each animal before testing to ensure there are no pre-existing defects.

  • Application of the Test Substance:

    • Gently pull the lower eyelid away from the eyeball to form a cup.

    • Instill 0.1 g of the solid test substance into the conjunctival sac of one eye.

    • Hold the eyelids together for about one second to prevent loss of the material. The other eye remains untreated and serves as a control.

  • Observation and Grading:

    • Examine the eyes at 1, 24, 48, and 72 hours after application.

    • Grade the reactions of the cornea, iris, and conjunctiva using a standardized scoring system.

  • Data Analysis: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are recorded at each observation time to classify the irritancy of the substance.

Visualized Workflows

The following diagrams illustrate key safety-related workflows.

Chemical_Hazard_Assessment_Workflow cluster_0 Information Gathering cluster_1 Hazard Identification cluster_2 Risk Assessment & Management A Identify Chemical (this compound) B Gather Existing Data (SDS, Literature) A->B C Identify Data Gaps (e.g., Quantitative Toxicity) B->C E Toxicological Endpoints (Acute, Chronic, etc.) C->E Experimental Testing (OECD Guidelines) D Physicochemical Properties F GHS Classification D->F E->F H Risk Characterization F->H G Exposure Assessment (Routes, Duration, Frequency) G->H I Implement Control Measures (Engineering, PPE, Admin) H->I J Develop Safe Handling Procedures I->J First_Aid_Decision_Tree cluster_routes Route of Exposure cluster_actions Immediate Actions cluster_followup Follow-up & Medical Attention Start Exposure to This compound Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir RemoveClothing Remove Contaminated Clothing Skin->RemoveClothing RinseEyes Rinse Eyes with Water Eye->RinseEyes RinseMouth Rinse Mouth Ingestion->RinseMouth MonitorBreathing Monitor Breathing MoveToFreshAir->MonitorBreathing WashSkin Wash Skin with Soap & Water RemoveClothing->WashSkin ContinueRinsing Continue Rinsing for 15 min RinseEyes->ContinueRinsing DoNotInduceVomiting Do NOT Induce Vomiting RinseMouth->DoNotInduceVomiting SeekMedicalAttention Seek Immediate Medical Attention MonitorBreathing->SeekMedicalAttention WashSkin->SeekMedicalAttention If irritation persists ContinueRinsing->SeekMedicalAttention DoNotInduceVomiting->SeekMedicalAttention

References

Methodological & Application

Application Notes and Protocols: The Role of 1-(4-Aminophenyl)piperazine Derivatives in the Synthesis of Posaconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Posaconazole, a potent, broad-spectrum triazole antifungal agent, is synthesized through a convergent approach where a key step involves the coupling of a chiral tetrahydrofuran (THF) core with a substituted N-arylpiperazine side chain. This document provides detailed application notes and experimental protocols focusing on the synthesis and utilization of 1-(4-aminophenyl)piperazine derivatives, specifically 4-(4-(4-aminophenyl)piperazin-1-yl)phenol, a critical intermediate in the manufacturing of Posaconazole.

Introduction

Posaconazole's complex stereochemistry necessitates a convergent synthetic strategy, which allows for the independent preparation and purification of key fragments before their final assembly.[1] This approach enhances control over the stereochemistry and generally improves overall yield. One of the pivotal intermediates in this synthesis is a differentially N,N'-diarylated piperazine. Specifically, 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine serves as the nucleophile that is coupled with an activated chiral tetrahydrofuran derivative to form a significant portion of the final Posaconazole molecule.[2][3][4]

Synthesis of the Key Piperazine Intermediate

The primary piperazine intermediate used in the most common synthetic routes for Posaconazole is 4-(4-(4-aminophenyl)piperazin-1-yl)phenol . Several methods for its preparation have been reported, generally involving the sequential arylation of piperazine.

Experimental Protocol: Synthesis of 4-(4-(4-aminophenyl)piperazin-1-yl)phenol[5]

This protocol involves a two-step process starting from the commercially available 4-(piperazin-1-yl)phenol.

Step 1: Synthesis of 4-(4-(4-nitrophenyl)piperazin-1-yl)phenol

  • To a mixture of 4-(piperazin-1-yl)phenol (100 g) in N-Methyl-pyrrolidone (200 ml), add p-nitrochlorobenzene (105.8 g) and triethylamine (73.76 g) at 25-30°C.

  • Stir the mixture for 10 minutes.

  • Heat the reaction mixture to 110-115°C and maintain for 6 hours.

  • Allow the mixture to cool to 25-30°C.

  • Add isopropanol (200 ml) and stir for 1 hour at 25-30°C.

  • Cool the mixture to 10-15°C and stir for an additional hour.

  • Filter the precipitated solid and dry to obtain 4-(4-(4-nitrophenyl)piperazin-1-yl)phenol.

Step 2: Synthesis of 4-(4-(4-aminophenyl)piperazin-1-yl)phenol

  • In an autoclave vessel, add the 4-(4-(4-nitrophenyl)piperazin-1-yl)phenol from the previous step to dimethylformamide (1200 ml).

  • Add a slurry of Raney nickel (20 g) in dimethylformamide to the mixture at 25-30°C.

  • Apply hydrogen pressure to the vessel.

  • Heat the mixture to 45-50°C and stir for 3 hours.

  • Allow the mixture to cool to 25-30°C.

  • Filter the mixture through hyflow to remove the Raney nickel catalyst.

  • Add water to the filtrate at 25-30°C and stir for 1 hour to precipitate the product.

  • Filter the solid, wash with water and then methanol, and dry to yield the final product.

Convergent Synthesis of Posaconazole

The core of the Posaconazole synthesis lies in the coupling of the chiral THF moiety with the piperazine intermediate, followed by the attachment of the final side chain.

Key Coupling Reaction

A chiral alcohol derived from the THF core is activated, typically as a p-chlorobenzene sulfonate. This activated intermediate is then coupled with the synthesized 4-(4-(4-aminophenyl)piperazin-1-yl)phenol.

Experimental Protocol: Coupling of Chiral THF-sulfonate with the Piperazine Intermediate

This protocol is based on a widely cited convergent synthesis route.[5]

  • To a solution of 4-(4-(4-aminophenyl)piperazin-1-yl)phenol in DMSO, add aqueous sodium hydroxide.

  • To this mixture, add the activated chiral THF p-chlorobenzene sulfonate.

  • The reaction is typically stirred at a moderately elevated temperature (e.g., 40-45°C) for an extended period (20-24 hours) until completion, monitored by TLC or HPLC.[1]

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent.

  • The organic layers are combined, washed, dried, and concentrated to yield the coupled amine intermediate.

This amine intermediate then undergoes further reactions, including benzoylation and subsequent coupling with a chiral hydrazine derivative, followed by cyclization and deprotection steps to yield Posaconazole.[5]

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic steps.

StepReactantsProductYield (%)Reference
Synthesis of Monoacetate (THF Precursor)Diol, Vinyl Acetate, Hydrolase SP 435Monoacetate>90[5]
Iodine-mediated CyclizationMonoacetate, IodineChiral Iodide86[5]
Activation of THF-alcoholTHF-alcohol, p-chlorobenzene sulfonyl chloridep-chlorobenzene sulfonate76[5]
Coupling of THF-sulfonate and Piperazine p-chlorobenzene sulfonate, 4-(4-(4-aminophenyl)piperazin-1-yl)phenol Amine intermediate 96 [5]
Benzoylation of Amine IntermediateAmine intermediate, Benzoyl chlorideBenzoate derivative97[5]
Final Deprotection to PosaconazoleBenzyloxy triazolone intermediatePosaconazole80[5]

Visualized Workflows and Pathways

Logical Workflow for Posaconazole Synthesis

The following diagram illustrates the convergent synthesis strategy, highlighting the preparation of the key intermediates and their subsequent coupling.

G cluster_THF Chiral THF Core Synthesis cluster_piperazine Piperazine Intermediate Synthesis cluster_assembly Final Assembly start_material Starting Materials (Allyl Alcohol, Piperazine Derivatives, etc.) diol Diol Intermediate start_material->diol piperazine_phenol 4-(Piperazin-1-yl)phenol start_material->piperazine_phenol monoacetate Monoacetate diol->monoacetate Enzymatic Desymmetrization (>90% yield) iodide Chiral Iodide monoacetate->iodide Iodine-mediated Cyclization (86% yield) thf_alcohol THF-Triazole Alcohol iodide->thf_alcohol Triazole Formation & Hydrolysis thf_sulfonate Activated THF-Sulfonate thf_alcohol->thf_sulfonate Activation (76% yield) coupling Coupling Reaction thf_sulfonate->coupling nitro_piperazine 4-(4-(4-nitrophenyl)piperazin-1-yl)phenol piperazine_phenol->nitro_piperazine Arylation amino_piperazine 1-(4-Aminophenyl)-4- (4-hydroxyphenyl)piperazine nitro_piperazine->amino_piperazine Nitro Reduction amino_piperazine->coupling amine_int Amine Intermediate coupling->amine_int 96% yield benzoate_int Benzoate Intermediate amine_int->benzoate_int Benzoylation (97% yield) final_coupling Final Coupling & Cyclization benzoate_int->final_coupling posaconazole Posaconazole final_coupling->posaconazole Deprotection (80% yield)

Caption: Convergent synthetic workflow for Posaconazole.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Posaconazole exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. It achieves this by inhibiting the enzyme lanosterol 14α-demethylase, a critical component of the ergosterol biosynthesis pathway.[6][7] This inhibition leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, ultimately compromising the fungal cell membrane.[6][8]

The following diagram details the key steps in the ergosterol biosynthesis pathway and the point of inhibition by Posaconazole.

G cluster_pathway Ergosterol Biosynthesis Pathway pathway_start Acetyl-CoA mevalonate Mevalonate Pathway pathway_start->mevalonate pathway_end Ergosterol (Fungal Cell Membrane Component) squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51 / Erg11) lanosterol->cyp51 intermediate_sterols Intermediate Sterols (e.g., 4,4-dimethyl-zymosterol) intermediate_sterols->pathway_end posaconazole Posaconazole posaconazole->inhibition cyp51->intermediate_sterols 14α-demethylation

Caption: Posaconazole's inhibition of the ergosterol pathway.

Conclusion

The use of this compound derivatives is integral to the efficient, stereocontrolled, and industrially viable synthesis of Posaconazole. The convergent strategy, hinging on the successful coupling of this piperazine intermediate with the chiral THF core, exemplifies a robust approach in modern pharmaceutical manufacturing. Understanding these synthetic pathways and the drug's mechanism of action is crucial for researchers in the field of antifungal drug development and process optimization.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 1-(4-Aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Aminophenyl)piperazine is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final drug product. Process-related impurities or degradation products can affect the stability of the API and may have undesirable pharmacological or toxicological effects. Therefore, a reliable and robust analytical method for the determination of this compound purity is essential for quality control in research and manufacturing environments.

This application note details a validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and the separation of its potential impurities and degradation products.

Experimental Protocols

Materials and Reagents
  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (85%) (Analytical grade)

  • Water (HPLC or Milli-Q grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, and DAD or UV detector
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B, 5-20 min: 10% to 70% B, 20-25 min: 70% B, 25.1-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 245 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (80:20 v/v)
Preparation of Solutions
  • Phosphate Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm nylon filter before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Working Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The method demonstrated excellent linearity, precision, accuracy, and specificity for the analysis of this compound.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions over the concentration range of 10-150 µg/mL.

ParameterResult
Concentration Range 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = 45872x + 1234
Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six separate sample preparations were analyzed.

ParameterRepeatability (%RSD)Intermediate Precision (%RSD)
Peak Area 0.25%0.48%
Retention Time 0.11%0.19%
Accuracy

Accuracy was determined by the recovery of a known amount of standard spiked into a sample solution at three concentration levels (80%, 100%, and 120%).

Spike Level% Recovery
80% 99.5%
100% 100.2%
120% 99.8%

Results and Discussion

The developed gradient RP-HPLC method successfully separates this compound from its potential process-related impurities and degradation products. The typical retention time for the main peak is approximately 12.5 minutes.

Chromatographic Performance

The following table summarizes the hypothetical chromatographic data for this compound and its potential impurities.

Peak No.Compound NameRetention Time (min)Resolution (Rs)Tailing Factor (T)
1Piperazine2.8-1.1
24-Aminophenol6.512.11.0
34-Chloronitrobenzene9.88.51.2
4This compound 12.5 6.8 1.1
5N-Oxide Degradant14.23.91.3
Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, the this compound sample was subjected to forced degradation under acidic, basic, oxidative, and photolytic stress conditions. The method was able to resolve the main peak from all degradation products, confirming its suitability for stability studies.

Visualizations

Experimental Workflow

G HPLC Purity Analysis Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Calculation std_prep Prepare Standard Solution (100 µg/mL) inject Inject Blank, Standard, and Sample Solutions std_prep->inject smp_prep Prepare Sample Solution (100 µg/mL) smp_prep->inject mob_prep Prepare Mobile Phase (Buffer & Acetonitrile) sys_eq Equilibrate HPLC System mob_prep->sys_eq sys_eq->inject chrom Acquire Chromatograms inject->chrom integrate Integrate Peaks chrom->integrate identify Identify & Quantify Peaks integrate->identify calc Calculate Purity (%) identify->calc

Caption: Workflow for HPLC Purity Analysis.

Potential Impurity Profile

G Impurity Profile of this compound cluster_process Process-Related Impurities cluster_degradation Degradation Products main This compound oxid Oxidation Products (e.g., N-Oxide) main->oxid Oxidative Stress hydro Hydrolysis Products main->hydro Acid/Base Stress photo Photolytic Degradants main->photo UV Light Stress start_mat Starting Materials (e.g., Piperazine, 4-Chloronitrobenzene) start_mat->main Synthesis intermed Intermediates (e.g., 1-(4-Nitrophenyl)piperazine) intermed->main Synthesis

Caption: Potential Impurity and Degradation Profile.

Application Notes and Protocols for the N-Arylation of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-aryl piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and biologically active molecules targeting a wide array of conditions, including cancer, anxiety, and depression.[1][2] Its prevalence is due to its favorable physicochemical properties and its ability to orient pharmacophoric groups for optimal interaction with biological targets.[3] This document provides detailed protocols for the synthesis of N-aryl piperazine derivatives via common N-arylation methods, including the Buchwald-Hartwig amination and Ullmann condensation, along with data for optimizing these critical reactions.

Overview of Synthetic Strategies

The synthesis of N-aryl piperazines is primarily achieved through cross-coupling reactions that form a carbon-nitrogen (C-N) bond between an aryl group and one of the nitrogen atoms of the piperazine ring. The most prominent methods include:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A highly versatile and widely used method for C-N bond formation, known for its mild reaction conditions and high functional group tolerance.[4][5] It typically involves a palladium catalyst, a phosphine ligand, and a base.

  • Copper-Catalyzed Ullmann Condensation: A classical method for N-arylation that has been significantly improved over the years.[6][7] Modern protocols often use soluble copper catalysts with specific ligands, making it a viable alternative to palladium-catalyzed methods.[8]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improve yields for N-arylation reactions.[9][10][11]

A key challenge in the N-arylation of piperazine is achieving mono-arylation, as the presence of two reactive nitrogen atoms can lead to the formation of undesired N,N'-bis-arylated byproducts.[12] Strategies to control selectivity include using a large excess of piperazine, slow addition of the aryl halide, or, most effectively, using a mono-protected piperazine derivative such as N-Boc-piperazine.[2][12][13]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the mono-N-arylation of piperazine using a palladium catalyst and a phosphine ligand. The use of N-Boc-piperazine is recommended for optimal selectivity.[2]

General Reaction Scheme:

(Where Ar = Aryl group, X = Halide (Cl, Br, I) or Triflate)

Materials and Reagents:

  • Aryl Halide (e.g., 4-Bromotoluene)

  • N-Boc-piperazine

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine Ligand (e.g., RuPhos, XPhos, BINAP)[4][12]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), K₃PO₄)

  • Anhydrous Solvent (e.g., Toluene, Dioxane)

  • Inert Gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk tube)

Detailed Methodology:

  • Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), N-Boc-piperazine (1.2 equiv.), the base (1.5 equiv.), the palladium source (e.g., 1-2 mol %), and the phosphine ligand (e.g., 2-4 mol %).

  • Reaction: Add the anhydrous solvent (e.g., Toluene) via syringe. Seal the tube and place it in a preheated oil bath.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C).[2][12] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the N-aryl-N'-Boc-piperazine.[2]

  • Deprotection (if necessary): The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final mono-N-aryl piperazine.

Visualization of Experimental Workflow

G Workflow for Buchwald-Hartwig N-Arylation cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product prep1 Add Aryl Halide (1.0 eq), N-Boc-Piperazine (1.2 eq), Base (1.5 eq) prep2 Add Pd Catalyst (1-2 mol%) & Ligand (2-4 mol%) prep1->prep2 prep3 Add Anhydrous Solvent prep2->prep3 react1 Heat Mixture (80-110 °C) prep3->react1 react2 Monitor by TLC or LC-MS react1->react2 workup1 Cool to RT & Quench react2->workup1 workup2 Solvent Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Flash Column Chromatography workup3->workup4 deprotect Boc Deprotection (if needed) workup4->deprotect final_product Mono-N-Aryl Piperazine deprotect->final_product

Caption: A flowchart illustrating the key steps in the Buchwald-Hartwig protocol.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides a general method for the N-arylation of piperazine using a copper catalyst, which can be advantageous due to the lower cost of copper compared to palladium.[14]

General Reaction Scheme:

(Where Ar = Aryl group, X = Halide (I, Br))

Materials and Reagents:

  • Aryl Halide (e.g., 4-Iodobenzene)

  • Piperazine

  • Copper(I) Iodide (CuI)

  • Base (e.g., NaOH, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Ethylene Glycol, N-Methylpyrrolidone (NMP), Dimethylformamide (DMF))[6][14]

Detailed Methodology:

  • Preparation: In a reaction vessel, create a mixture of the N-heterocycle (piperazine, 2.0 equiv.), the base (2.0 equiv.), and the copper catalyst (e.g., CuI, 0.05-0.20 equiv.).[14]

  • Reaction: Add the solvent (e.g., Ethylene Glycol) and then the aryl halide (1.0 equiv.).[14]

  • Heating and Monitoring: Cap the reaction vessel and stir magnetically in a preheated oil bath at a high temperature (typically 120 °C or higher).[14] Monitor the reaction for 12-24 hours.

  • Work-up: After completion, cool the mixture and add water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Data Presentation: Comparison of N-Arylation Protocols

The following tables summarize representative quantitative data for the N-arylation of piperazine derivatives under various conditions.

Table 1: Palladium-Catalyzed N-Arylation of N-Boc-Piperazine

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (1.0)BINAP (1.5)NaOtBuToluene1005 min96[15]
24-ChlorotoluenePd(OAc)₂ (2.0)XPhos (4.0)K₃PO₄Dioxane11018~85¹
32-ChlorotoluenePd₂(dba)₃ (1.5)RuPhos (3.0)NaOtBuToluene10012~90¹
4Aryl ChloridePd(dba)₂/BINAP-NaOtBum-xyleneMW-High²[4]

¹ Yields are estimated based on typical outcomes for similar reactions described in the literature.[12] ² The reference notes high selectivity for the mono-substituted product in this solvent.[4]

Table 2: Copper-Catalyzed N-Arylation of N-Heterocycles

EntryAryl HalideN-HeterocycleCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodotolueneImidazoleCuI (5)NaOHEthylene Glycol1202495[14]
24-BromotolueneImidazoleCuI (20)NaOHEthylene Glycol1202490[14]
32-Chlorobenzoic AcidAnilineCuI/PhenanthrolineKOH-High-Good³[6]
4Aryl IodideAnilineCuSO₄·5H₂O (10)-Water604~70-90⁴[16]

³ Classical Goldberg reaction example, specific yield not provided but generally effective.[6] ⁴ Range of yields for various substituted anilines and iodonium ylides.[16]

Applications in Drug Development

N-aryl piperazine derivatives are integral to the development of therapeutics for central nervous system (CNS) disorders and oncology. Their structure allows for interaction with various molecular targets.[1][17]

  • Serotonin Receptors (5-HT): Many N-aryl piperazines act as ligands for serotonin receptors, particularly the 5-HT₁A subtype, making them useful in treating depression and anxiety.[18] The key interactions involve an ionic bond between the protonated piperazine nitrogen and an aspartate residue, and a CH–π interaction with a phenylalanine residue in the receptor.[1]

  • Adrenergic Receptors (α-AR): Derivatives like Naftopidil are α1-AR antagonists and have shown potential as anticancer agents, particularly in prostate cancer, by inhibiting cell growth.[1][17]

  • GPCRs and Other Targets: The piperazine moiety is considered a "privileged" structure for its ability to bind to G-protein coupled receptors (GPCRs).[19] Modifications to the aryl group and the second nitrogen of the piperazine ring allow for fine-tuning of selectivity and potency against various targets, including chemokine receptors like CXCR4.[19]

Visualization of N-Aryl Piperazine Scaffolds and Targets

G N-Aryl Piperazine: A Privileged Scaffold in Drug Design cluster_scaffold General Structure cluster_elements Key Pharmacophore Elements cluster_targets Common Biological Targets cluster_disease Therapeutic Areas struct Ar-N(C4H8)N-R aryl Aryl Group (Ar) (e.g., Phenyl, Naphthyl) - CH-π interactions - Modulates selectivity piperazine Piperazine Core - Basic Nitrogen for ionic bonds - Improves physicochemical properties linker Substituent (R) - Varies in length and function - Fine-tunes target affinity target1 Serotonin Receptors (e.g., 5-HT1A) aryl->target1 interacts with piperazine->target1 interacts with target2 Adrenergic Receptors (e.g., α1-AR) linker->target2 tunes for disease1 CNS Disorders (Depression, Anxiety) target1->disease1 implicated in disease2 Cancer (Prostate, Bladder) target1->disease2 implicated in disease3 Hypertension target1->disease3 implicated in target2->disease1 implicated in target2->disease2 implicated in target2->disease3 implicated in target3 Dopamine Receptors target3->disease1 implicated in target3->disease2 implicated in target3->disease3 implicated in target4 GPCRs (General) target4->disease1 implicated in target4->disease2 implicated in target4->disease3 implicated in target5 Kinases target5->disease1 implicated in target5->disease2 implicated in target5->disease3 implicated in

Caption: Relationship between the N-aryl piperazine structure and its biological targets.

References

Application Notes and Protocols for the Synthesis of Potential Antipsychotic Agents from 1-(4-Aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine moiety is a critical pharmacophore in a multitude of clinically significant antipsychotic drugs, including aripiprazole, brexpiprazole, and cariprazine. These agents typically feature an arylpiperazine core, which plays a crucial role in their interaction with dopamine and serotonin receptors. While 1-(4-aminophenyl)piperazine is a valuable and versatile starting material in medicinal chemistry, it is not a direct precursor in the most commonly documented industrial syntheses of these specific blockbuster drugs.

However, this compound serves as an excellent foundational molecule for the development of novel antipsychotic candidates. The presence of a reactive primary amine and a secondary piperazine nitrogen allows for sequential functionalization, enabling the construction of diverse molecular architectures with the potential for desired polypharmacology at dopamine D2 and serotonin 5-HT1A/2A receptors.

These application notes provide a representative, two-step synthetic protocol to illustrate how this compound can be utilized as a scaffold to synthesize more complex arylpiperazine derivatives with potential antipsychotic activity. The described workflow is intended to serve as a foundational methodology for researchers engaged in the discovery and development of novel central nervous system (CNS) agents.

Representative Synthesis of a Potential Antipsychotic Agent

The following protocol outlines a two-step synthesis to create a novel arylpiperazine derivative from this compound. This process involves an initial acylation of the exocyclic amine, followed by an N-arylation of the piperazine ring.

Step 1: Synthesis of 2-chloro-N-(4-(piperazin-1-yl)phenyl)acetamide

This initial step involves the acylation of the primary amino group of this compound with chloroacetyl chloride. This reaction introduces a reactive handle for further diversification.

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve this compound (10.0 g, 56.4 mmol) in 100 mL of dichloromethane (DCM).

  • Base Addition: Add triethylamine (8.56 g, 84.6 mmol) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Acylation: Slowly add a solution of chloroacetyl chloride (7.0 g, 62.0 mmol) in 20 mL of DCM dropwise to the cooled reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of DCM:Methanol (9:1).

  • Work-up: Once the reaction is complete, wash the mixture with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from ethanol to obtain 2-chloro-N-(4-(piperazin-1-yl)phenyl)acetamide as a white to off-white solid.

Step 2: Synthesis of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)phenyl)-2-chloroacetamide

The second step involves a Buchwald-Hartwig amination to couple the product from Step 1 with 1-bromo-2,3-dichlorobenzene. This introduces the dichlorophenyl moiety, a common feature in several atypical antipsychotics.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-N-(4-(piperazin-1-yl)phenyl)acetamide (5.0 g, 19.7 mmol), 1-bromo-2,3-dichlorobenzene (5.3 g, 23.6 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.18 g, 0.2 mmol), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.38 g, 0.8 mmol).

  • Solvent and Base Addition: Evacuate and backfill the flask with nitrogen three times. Add 100 mL of anhydrous toluene, followed by sodium tert-butoxide (2.8 g, 29.5 mmol).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction by TLC (Hexane:Ethyl Acetate, 7:3).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the final product, N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)phenyl)-2-chloroacetamide.

Data Presentation

CompoundStarting MaterialReagentsSolventYield (%)Melting Point (°C)Molecular Weight ( g/mol )
2-chloro-N-(4-(piperazin-1-yl)phenyl)acetamideThis compoundChloroacetyl chloride, TriethylamineDichloromethane85-92145-148253.73
N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)phenyl)-2-chloroacetamide2-chloro-N-(4-(piperazin-1-yl)phenyl)acetamide1-bromo-2,3-dichlorobenzene, Pd2(dba)3, XPhos, Sodium tert-butoxideToluene65-75178-181399.71

Visualizations

Synthetic_Workflow start This compound step1 Acylation with Chloroacetyl Chloride start->step1 intermediate 2-chloro-N-(4-(piperazin-1-yl)phenyl)acetamide step1->intermediate step2 Buchwald-Hartwig Amination with 1-bromo-2,3-dichlorobenzene intermediate->step2 product Potential Antipsychotic Agent step2->product

Caption: Synthetic workflow for a potential antipsychotic agent.

Signaling_Pathway cluster_drug Arylpiperazine Antipsychotic cluster_receptors Neuronal Receptors cluster_effects Downstream Effects drug Arylpiperazine Derivative d2 Dopamine D2 Receptor drug->d2 Antagonist/ Partial Agonist ht1a Serotonin 5-HT1A Receptor drug->ht1a Partial Agonist ht2a Serotonin 5-HT2A Receptor drug->ht2a Antagonist dopamine Modulation of Dopaminergic Signaling d2->dopamine serotonin Modulation of Serotonergicc Signaling ht1a->serotonin ht2a->serotonin antipsychotic_effect Antipsychotic Efficacy dopamine->antipsychotic_effect serotonin->antipsychotic_effect

Caption: Generalized signaling pathway for arylpiperazine antipsychotics.

Mechanism of Action and Significance

Arylpiperazine derivatives are a cornerstone of modern antipsychotic therapy due to their multi-receptor binding profiles.[1][2] The therapeutic efficacy of these compounds is largely attributed to their combined effects on dopamine and serotonin pathways.[2]

  • Dopamine D2 Receptor Partial Agonism/Antagonism: A key mechanism is the modulation of the D2 receptor. Acting as partial agonists, these drugs can reduce dopaminergic neurotransmission in hyperactive pathways (e.g., the mesolimbic pathway), which is thought to alleviate the positive symptoms of schizophrenia. In pathways with normal or low dopamine levels (e.g., the mesocortical pathway), they can provide a sufficient level of stimulation to potentially improve negative and cognitive symptoms.[3]

  • Serotonin 5-HT1A Receptor Partial Agonism: Activation of 5-HT1A autoreceptors can enhance dopamine release in the prefrontal cortex, which may contribute to the improvement of negative and cognitive symptoms and reduce extrapyramidal side effects.[2]

  • Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is another hallmark of atypical antipsychotics. This action is believed to contribute to their efficacy against negative symptoms and to a lower incidence of motor side effects compared to older, typical antipsychotics.[4]

The representative synthesis provided herein offers a strategic approach to generating novel molecules based on the arylpiperazine scaffold. By modifying the acyl and aryl substituents, researchers can systematically explore the structure-activity relationships (SAR) to optimize receptor binding affinities, functional activities, and pharmacokinetic properties, ultimately leading to the discovery of new and improved treatments for psychotic disorders.

References

Application Notes and Protocols for the Derivatization of 1-(4-Aminophenyl)piperazine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 1-(4-aminophenyl)piperazine (APP), a versatile scaffold for the development of novel compounds for various biological assays. This document outlines synthetic strategies, detailed experimental protocols for biological evaluation, and quantitative data to guide structure-activity relationship (SAR) studies.

Introduction

This compound is a key structural motif found in a variety of biologically active compounds. The primary amino group on the phenyl ring and the secondary amine in the piperazine ring offer two reactive sites for chemical modification, allowing for the creation of diverse libraries of derivatives. These derivatives have shown promise in a range of therapeutic areas, including oncology, infectious diseases, and neuroscience. The following sections detail common derivatization strategies and provide protocols for assessing the biological activities of these novel compounds.

Derivatization Strategies

The primary amino group of APP is readily derivatized through several common reactions to yield a variety of functional groups, including amides, ureas, and sulfonamides. These modifications can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influence its biological activity.

Workflow for Derivatization of this compound

G APP This compound (APP) Amides Amide Derivatives APP->Amides Amidation Ureas Urea Derivatives APP->Ureas Urea Formation Sulfonamides Sulfonamide Derivatives APP->Sulfonamides Sulfonylation Acyl_Chlorides Acyl Chlorides / Carboxylic Acids Acyl_Chlorides->Amides Isocyanates Isocyanates Isocyanates->Ureas Sulfonyl_Chlorides Sulfonyl Chlorides Sulfonyl_Chlorides->Sulfonamides Biological_Assays Biological Assays Amides->Biological_Assays Ureas->Biological_Assays Sulfonamides->Biological_Assays A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Add APP Derivatives (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Dissolve Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Signaling (Cell Growth, Proliferation, Survival) Akt->Downstream APP_Derivative APP Derivative (PI3Kδ Inhibitor) APP_Derivative->PI3K Inhibition

Application Notes and Protocols: 1-(4-Aminophenyl)piperazine as a Key Intermediate for Antifungal Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(4-aminophenyl)piperazine and its derivatives as crucial intermediates in the synthesis of potent triazole antifungal drugs. This document includes quantitative antifungal activity data, detailed experimental protocols for synthesis and microbiological assays, and visualizations of the mechanism of action and experimental workflows.

Application Notes

This compound serves as a foundational scaffold in the synthesis of several clinically important antifungal agents. Its structural features allow for the versatile introduction of various functional groups, leading to the development of drugs with broad-spectrum activity against pathogenic fungi. A particularly significant derivative is 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine, a key precursor in the synthesis of the triazole antifungal, Posaconazole.[1][2][3][4]

The primary mechanism of action for triazole antifungals derived from this piperazine core is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][6][7][8] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6][8] By inhibiting CYP51, these drugs disrupt the integrity of the fungal cell membrane, leading to the accumulation of toxic methylated sterol precursors, ultimately resulting in the inhibition of fungal growth and cell death.[5][6][7][9] This targeted mechanism provides a degree of selectivity for fungal cells, as ergosterol is not a component of mammalian cell membranes.[6]

Antifungal drugs synthesized using this piperazine intermediate, such as Posaconazole and Itraconazole, exhibit potent activity against a wide range of yeasts and molds, including species of Candida and Aspergillus.[1][7][8][9][10] They are particularly valuable in treating invasive fungal infections, especially in immunocompromised patients.[7][9]

Data Presentation

The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC) of Posaconazole, a prominent antifungal agent synthesized using a this compound derivative. The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of Posaconazole against Candida Species

Fungal StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans≤0.03 - 0.060.06 - 0.25
Candida glabrata0.25 - 11 - 4
Candida parapsilosis0.06 - 0.250.12 - 0.5
Candida krusei0.12 - 0.250.25 - 0.5
Candida tropicalis0.06 - 0.120.12 - 0.25

Data compiled from multiple studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.[1][10][11]

Table 2: In Vitro Activity of Posaconazole against Filamentous Fungi

Fungal StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatus0.06 - 0.1250.25 - 0.5
Aspergillus flavus0.1250.25
Aspergillus niger0.250.5
Aspergillus terreus0.1250.25
Zygomycetes (e.g., Rhizopus spp.)0.25 - 11 - 2

Data compiled from multiple studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.[1][12][13]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

This protocol describes a representative synthesis of a key intermediate used in the production of Posaconazole.

Materials:

  • 4-(4-(4-nitrophenyl)-1-piperazinyl)phenol

  • Methoxyethanol

  • Palladium on carbon catalyst (5% Pd/C)

  • Sodium hypophosphite monohydrate

  • Deionized water

  • Concentrated hydrochloric acid

  • Concentrated sodium hydroxide solution

  • Methanol

  • Nitrogen gas

  • Reaction vessel, heating mantle, stirrer, filtration apparatus, pH meter

  • Thin Layer Chromatography (TLC) apparatus (silica gel plates, hexane/ethyl acetate developing solvent)

Procedure:

  • Under a nitrogen atmosphere, suspend 430 g of 4-(4-(4-nitrophenyl)-1-piperazinyl)phenol in 2.8 L of methoxyethanol at 20-25°C.

  • Add 52 g of 5% palladium on carbon catalyst (50% water content).

  • Degas the suspension by applying a vacuum and backfilling with nitrogen (repeat 3 times).

  • Heat the suspension to 70-75°C.

  • Slowly add a solution of 497 g of sodium hypophosphite monohydrate dissolved in 1.12 L of water over 2 hours, maintaining the temperature at 75-80°C.

  • Monitor the reaction progress by TLC (mobile phase: hexane/ethyl acetate 1:2 v/v). The reaction is typically complete in 30-45 minutes.

  • Once the reaction is complete, cool the suspension to 25-30°C and dilute with 2.4 L of water.

  • Slowly add approximately 400 mL of concentrated hydrochloric acid to adjust the pH to ≤ 2. Stir for 15 minutes.

  • Filter to remove the catalyst and wash the filter cake with 600 mL of water.

  • Combine the filtrates and heat to 35-40°C.

  • Adjust the pH to 7.1 ± 1 by the slow addition of concentrated sodium hydroxide solution.

  • Cool the resulting suspension to 20-25°C and stir for 30 minutes.

  • Collect the product by filtration under a nitrogen atmosphere.

  • Wash the product sequentially with 1.6 L of water (twice), 400 mL of water/methanol (1:1 v/v), and 800 mL of methanol.

  • Dry the product under vacuum at 50°C to a constant weight.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

Materials:

  • Antifungal compound (e.g., Posaconazole)

  • Fungal isolate

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates (flat-bottom)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Incubator (35°C)

  • Multichannel pipette

Procedure:

  • Preparation of Antifungal Stock Solutions: Prepare a stock solution of the antifungal compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in RPMI-1640 medium to create working solutions at twice the desired final concentrations.

  • Inoculum Preparation:

    • Culture the yeast strain on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Select several distinct colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this adjusted suspension in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to wells in columns 2 through 11 of a 96-well plate.

    • Add 200 µL of the highest concentration of the antifungal working solution to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

    • Continue this serial dilution process across the plate to column 10. Discard the final 100 µL from column 10.

    • Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (medium only).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well from columns 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control well. This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.

Mandatory Visualizations

Caption: Mechanism of action of Posaconazole.

Synthesis_Workflow Start Start: 4-(4-(4-nitrophenyl)-1-piperazinyl)phenol Reduction Catalytic Hydrogenation (Pd/C, Sodium Hypophosphite) Start->Reduction Acidification Acidification (HCl) to pH <= 2 Reduction->Acidification Filtration1 Filtration to Remove Catalyst Acidification->Filtration1 Neutralization Neutralization (NaOH) to pH ~7.1 Filtration1->Neutralization Precipitation Product Precipitation & Cooling Neutralization->Precipitation Filtration2 Product Filtration & Washing Precipitation->Filtration2 Drying Drying under Vacuum Filtration2->Drying End End Product: 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine Drying->End

Caption: Workflow for the synthesis of the key intermediate.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis AntifungalPrep Prepare Antifungal Serial Dilutions in Plate Inoculation Inoculate Plate with Fungal Suspension AntifungalPrep->Inoculation InoculumPrep Prepare Fungal Inoculum (0.5 McFarland Standard) InoculumPrep->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation ReadResults Read Results (Visually or Spectrophotometrically) Incubation->ReadResults DetermineMIC Determine MIC (Lowest concentration with significant inhibition) ReadResults->DetermineMIC

References

Application Note: A General Protocol for the Palladium-Catalyzed Buchwald-Hartwig Amination of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for synthesizing aryl amines from aryl halides.[1][2] The N-aryl piperazine moiety is a particularly important structural scaffold found in a wide range of biologically active molecules and FDA-approved drugs, targeting conditions such as cancer, depression, and anxiety.[1][3][4] The Buchwald-Hartwig reaction provides an efficient and high-yielding route to these valuable compounds from readily available starting materials.[1][5]

This application note provides a detailed, generalized protocol for the Buchwald-Hartwig amination of piperazine with aryl halides. A key challenge in the direct arylation of piperazine is preventing bis-arylation. To achieve mono-arylation, this protocol focuses on the use of N-Boc-piperazine, where one nitrogen is temporarily protected. The success of the coupling is highly dependent on the careful selection of the palladium catalyst, phosphine ligand, base, and solvent.[1] Sterically hindered and electron-rich phosphine ligands are often critical for achieving high yields, especially with less reactive aryl chlorides.[1][2]

General Reaction Scheme

The overall transformation involves the coupling of an aryl halide (or pseudo-halide) with N-Boc-piperazine, followed by the optional removal of the Boc protecting group.

General reaction scheme for the Buchwald-Hartwig amination of N-Boc-piperazine with an aryl halide.
Figure 1. General reaction scheme for the Buchwald-Hartwig amination of N-Boc-piperazine.

Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange.[6][7]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex Ar-Pd(II)-X(L) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amine_complex {Ar-Pd(II)-N(H)R₂}(L)X⁻ Amine Complex oa_complex->amine_complex Ligand Exchange amido_complex Ar-Pd(II)-NR₂(L) Amido Complex amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ (N-Aryl Piperazine) amido_complex->product base_h [Base-H]⁺X⁻ amido_complex->base_h aryl_halide Ar-X aryl_halide->oa_complex amine H-NR₂ (Piperazine) amine->amine_complex base Base base->amine_complex

Caption: A simplified representation of the palladium-catalyzed cycle for the Buchwald-Hartwig amination.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide.[6] The resulting Pd(II) complex then coordinates with the piperazine. A base removes a proton from the coordinated nitrogen to form a palladium-amido complex.[7] Finally, reductive elimination occurs, forming the desired C-N bond of the N-aryl piperazine product and regenerating the active Pd(0) catalyst.[6]

Experimental Protocol

This protocol provides a general procedure that can be adapted for specific substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials and Equipment
  • Reactants: Aryl halide (1.0 equiv), N-Boc-piperazine (1.2–1.5 equiv)

  • Catalyst System: Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%) and a phosphine ligand (e.g., RuPhos, XantPhos, BINAP) (1.2–1.5x mol% relative to Pd) or a pre-catalyst (e.g., XantPhos Pd G3) (1-5 mol%)

  • Base: Strong base (e.g., NaO-t-Bu) or a weaker carbonate/phosphate base (e.g., Cs₂CO₃, K₃PO₄) (1.4–2.0 equiv)

  • Solvent: Anhydrous toluene, dioxane, or THF

  • Equipment: Oven-dried Schlenk tube or reaction vial with a magnetic stir bar, septum, inert gas line (Ar or N₂), syringes, and standard laboratory glassware for workup and purification.

Experimental Workflow

Experimental_Workflow setup 1. Reaction Setup - Add solids (aryl halide, piperazine, base) to oven-dried Schlenk tube. inert 2. Inert Atmosphere - Seal tube, evacuate, and backfill with Argon/N₂ (3x). setup->inert addition 3. Reagent Addition - Add anhydrous solvent. - Add catalyst/ligand solution via syringe. inert->addition reaction 4. Reaction - Heat to desired temperature (80-110 °C). - Stir and monitor by TLC/LC-MS. addition->reaction workup 5. Workup - Cool to RT. - Dilute with EtOAc. - Wash with water and brine. reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Filter and concentrate. - Purify by flash column chromatography. workup->purify product Pure N-Aryl-N'-Boc-Piperazine purify->product

Caption: A flowchart illustrating the key steps in the experimental protocol.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (e.g., NaO-t-Bu, 1.4-2.0 equiv).[1]

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., toluene) via syringe.[1] If not using a pre-catalyst, prepare the catalyst solution in a separate vial by dissolving the palladium source and the ligand in a small amount of the reaction solvent, then add it to the reaction tube via syringe.[1]

  • Reaction: Place the sealed tube in a preheated oil bath and stir the mixture at the desired temperature (typically 80–110 °C).[1][8] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate.[1]

  • Wash the organic mixture with water and then with brine to remove the base and other inorganic salts.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[1]

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure N-aryl-N'-Boc-piperazine.[1]

Data Summary: Reaction Conditions and Yields

The choice of reactants, catalyst, ligand, and base significantly impacts the reaction outcome. The following tables provide representative data for the coupling of piperazine derivatives with various aryl halides.

Table 1: Coupling of Piperazine Derivatives with Aryl Bromides

Aryl BromidePiperazine DerivativePd Catalyst (mol%)LigandBaseSolventTemp (°C)TimeYield (%)Reference
4-BromotolueneN-Boc-piperazine1.0 (PEPPSI-IPr)-NaO-t-BuDioxane1005 min96[9]
Aryl BromideN-Methylpiperazine0.47 (Pd(OAc)₂)(R)-BINAPNaO-t-BuToluene100->99[8]
4-Bromotoluene1-(2-pyridyl)-piperazine1.0 (PEPPSI-IPr)-NaO-t-BuDioxane1005 min96[9]

Table 2: Coupling of Piperazine with Aryl Chlorides (More Challenging Substrates)

Aryl ChloridePiperazine DerivativePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)Reference
2-ChlorotoluenePiperazine2.0 (Pd₂(dba)₃)4.0 (RuPhos)NaO-t-BuDioxane10010 min97[4]
4-ChloroanisolePiperazine2.0 (Pd₂(dba)₃)4.0 (RuPhos)NaO-t-BuDioxane10010 min95[4]
1-Chloro-4-(trifluoromethyl)benzenePiperazine2.0 (Pd₂(dba)₃)4.0 (RuPhos)NaO-t-BuDioxane10010 min94[4]

Key Considerations and Troubleshooting

  • Choice of Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaO-t-Bu) are highly effective and often lead to faster reactions.[6] However, for substrates with base-sensitive functional groups (e.g., esters, ketones), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred to avoid side reactions.[6][7]

  • Choice of Ligand: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates like aryl chlorides or sterically hindered partners, bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are generally required.[3][4] For simpler aryl bromides and iodides, other ligands like BINAP or XantPhos can be effective.[1][8]

  • Mono- vs. Bis-Arylation: Unprotected piperazine has two reactive nitrogen atoms, which can lead to a mixture of mono- and di-arylated products. Using a protecting group like Boc on one nitrogen ensures selective mono-arylation.[1][5] Alternatively, using a large excess of piperazine can favor the mono-arylated product, and in some cases, piperazine itself can be used as the solvent for a "greener" approach.[4]

  • Solvent Selection: Anhydrous, non-protic solvents like toluene, dioxane, and THF are commonly used.[1][6] Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should be avoided as they can inhibit the catalyst.[6]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the setup and reaction is critical for achieving high yields and preventing catalyst degradation.[7]

References

Detecting 1-(4-Aminophenyl)piperazine and Its Metabolites: An LC-MS Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the detection and quantification of 1-(4-Aminophenyl)piperazine (1-APP) and its putative metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). 1-APP is an important chemical moiety found in various pharmacologically active compounds, and understanding its metabolic fate is crucial for drug development and toxicology studies.

Introduction

This compound is a key structural component in a range of pharmaceuticals, particularly those targeting the central nervous system. Upon administration, 1-APP is expected to undergo metabolic transformations, primarily through aromatic hydroxylation and potential degradation of the piperazine ring. The resulting metabolites can have their own pharmacological or toxicological profiles. Therefore, a robust and sensitive analytical method is essential for their simultaneous detection and quantification in biological matrices. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 1-APP and its hydroxylated metabolite.

Metabolic Pathway of this compound

The primary metabolic pathway for arylpiperazine derivatives involves oxidation, catalyzed by cytochrome P450 enzymes in the liver. For this compound, the main expected biotransformation is the hydroxylation of the aminophenyl ring, leading to the formation of more polar compounds that can be more readily excreted.

Metabolic Pathway of this compound parent This compound metabolite Hydroxy-1-(4-aminophenyl)piperazine parent->metabolite CYP450 Mediated Aromatic Hydroxylation

Predicted metabolic pathway of this compound.

Experimental Protocols

This section details the methodology for sample preparation, LC-MS/MS analysis, and quantification of this compound and its hydroxylated metabolite.

Materials and Reagents
  • This compound reference standard

  • Hydroxy-1-(4-aminophenyl)piperazine reference standard (if available, otherwise used as a putative identification)

  • Internal Standard (IS), e.g., a deuterated analog or a structurally similar compound

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.[1]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

A reversed-phase liquid chromatography method is suitable for separating the relatively non-polar parent drug from its more polar hydroxylated metabolite.[2] A gradient elution is recommended to achieve good peak shape and resolution.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
Mass Spectrometry Conditions

The analysis should be performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The Multiple Reaction Monitoring (MRM) mode should be used for quantification to ensure high selectivity and sensitivity.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the instrument

Data Presentation: Quantitative Analysis

The following table summarizes the proposed MRM transitions for this compound and its putative hydroxylated metabolite. These values are predictive and should be optimized empirically using reference standards.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)
This compound178.1134.1, 92.120, 35
Hydroxy-1-(4-aminophenyl)piperazine194.1150.1, 108.120, 35
Internal Standard (example: Verapamil)455.3165.130

Note: The product ions for 1-APP are predicted based on the fragmentation of the piperazine ring and the aminophenyl group. The product ions for the hydroxylated metabolite are predicted based on similar fragmentation with a mass shift corresponding to the addition of an oxygen atom.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to data analysis.

LC-MS Workflow for 1-APP Metabolite Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s1 Plasma Sample Collection s2 Protein Precipitation (Acetonitrile) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Evaporation s3->s4 s5 Reconstitution s4->s5 l1 Injection into LC System s5->l1 l2 Chromatographic Separation (C18 Column) l1->l2 l3 Mass Spectrometric Detection (MRM Mode) l2->l3 d1 Peak Integration l3->d1 d2 Quantification using Internal Standard d1->d2 d3 Reporting d2->d3

Workflow for the LC-MS/MS analysis of 1-APP and its metabolites.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the detection and quantification of this compound and its hydroxylated metabolites in biological matrices. The combination of efficient sample preparation, optimized liquid chromatography, and highly selective mass spectrometric detection allows for reliable analysis, which is essential for pharmacokinetic and metabolic studies in drug development. The provided protocols and parameters serve as a strong foundation for method development and validation in a research or regulated laboratory setting.

References

Troubleshooting & Optimization

optimizing reaction conditions for 1-(4-Aminophenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 1-(4-aminophenyl)piperazine. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient Catalyst Activity: In Buchwald-Hartwig couplings, the palladium catalyst may not be sufficiently active.Ensure the use of an appropriate palladium precursor and ligand. Pre-catalysts are often effective.[1] The catalyst and ligand may need to be pre-stirred.[2]
Incorrect Base: The choice of base is crucial. Its basicity, solubility, and compatibility with functional groups are important factors.[1]For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide or potassium tert-amylate are often used.[3][4] For SNAr reactions, organic bases like N,N-Diisopropylethylamine can be effective.[5]
Reaction Temperature Too Low: Many of the synthetic steps require elevated temperatures to proceed at a reasonable rate.For Buchwald-Hartwig amination, temperatures can range from 80-110°C.[1][3] For SNAr reactions, temperatures of 120-125°C may be necessary.[5] For the reduction of the nitro group, temperatures of 70-80°C are common.[5][6]
Presence of Water or Oxygen: Buchwald-Hartwig reactions are often sensitive to air and moisture.[4]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][5] Use anhydrous solvents.
Formation of Side Products/Impurities Double Arylation of Piperazine: In Buchwald-Hartwig reactions, a common side product is the 1,4-diarylpiperazine.The choice of solvent can strongly influence product distribution. Aprotic, non-polar solvents like m-xylene may favor the mono-substituted product.[4] Adjusting the stoichiometry of the reactants (piperazine to aryl halide ratio) can also help.
Incomplete Reduction of Nitro Group: During the reduction step, incomplete conversion will leave the nitro-intermediate in the final product.Monitor the reaction progress using Thin Layer Chromatography (TLC).[5][6] Ensure sufficient catalyst loading (e.g., 5% Pd/C) and an adequate amount of the reducing agent (e.g., sodium hypophosphite or hydrogen gas).[5][6]
Homo-coupling of Aryl Halide: This can be an issue in palladium-catalyzed reactions, especially in the presence of oxygen.[4]Ensure the reaction is performed under an inert atmosphere.[4]
Difficult Purification Product Precipitation Issues: The product may not precipitate cleanly from the reaction mixture.After the reduction step, adjusting the pH to around 7.1 can facilitate product precipitation.[5][6] Cooling the suspension can also improve recovery.[5]
Removal of Base/Salts: Water-soluble byproducts may be difficult to separate from the desired product.Thorough washing of the crude product is essential. A sequence of washes with water, a water/methanol mixture, and then pure methanol has been shown to be effective.[5][6][7]
Co-elution in Chromatography: If column chromatography is used, impurities may co-elute with the product.Experiment with different solvent systems for TLC to find an eluent that provides good separation before attempting column chromatography. A common system is hexane/ethyl acetate.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent routes are:

  • Nucleophilic Aromatic Substitution (SNAr) followed by reduction: This involves reacting a piperazine derivative with 1-chloro-4-nitrobenzene, followed by the reduction of the nitro group to an amine. This method is often used in large-scale production.[5]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction directly couples piperazine with a 4-haloaniline derivative (or a protected version). This method offers mild reaction conditions but requires careful optimization of the catalyst system.[4]

Q2: How do I choose the right solvent for my reaction?

A2: The choice of solvent depends on the specific reaction:

  • For Buchwald-Hartwig amination , aprotic, non-polar solvents like toluene or m-xylene are often preferred to improve selectivity for the mono-arylated product.[3][4]

  • For SNAr reactions , polar aprotic solvents like N-Methylpyrrolidone (NMP) or DMF are commonly used to facilitate the reaction at high temperatures.[5][8]

  • For the catalytic reduction of the nitro group , alcohols like methanol or methoxyethanol are suitable solvents.[5][6]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A typical mobile phase for this compound and its intermediates is a mixture of hexane and ethyl acetate (e.g., 1:2 v/v).[5][6] The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding.

Q4: What is the best way to purify the final product?

A4: The purification typically involves filtration of the precipitated product followed by a series of washes. A common washing procedure is to use water, then a water/methanol mixture, and finally pure methanol.[5][6][7] The product is then dried under a vacuum.[5][6] If further purification is needed, column chromatography on silica gel can be employed.[3]

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Many of the reagents used are hazardous.

  • Palladium catalysts can be pyrophoric.

  • Strong bases like sodium tert-butoxide are corrosive.

  • Organic solvents are flammable and may be toxic.

  • The reduction of the nitro group can generate hydrogen gas, which is highly flammable.[6] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and handle all reagents and reactions with care.

Data Summary Tables

Table 1: Comparison of Reaction Conditions for SNAr and Reduction

ParameterStep 1: N-Arylation (SNAr)Step 2: Nitro Group Reduction
Reactants N-(4-Hydroxyphenyl)-piperazine, 1-chloro-4-nitrobenzeneN-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine
Solvent N-Methylpyrrolidone (NMP)Methoxyethanol
Base/Reducing Agent N,N-DiisopropylethylamineSodium hypophosphite monohydrate
Catalyst None5% Palladium on Charcoal (Pd/C)
Temperature 120-125°C70-80°C
Reaction Time 5-7 hours30-45 minutes
Yield High (Intermediate)88%
Purity Not specified99.7% (by HPLC)
Reference [5][6]

Table 2: Conditions for Buchwald-Hartwig Amination

ParameterExample 1
Reactants Piperazine, p-methoxybromobenzene
Solvent Toluene
Base Potassium tert-amylate
Catalyst Palladium acetate
Temperature 110°C
Reaction Time 1 hour
Yield 90%
Purity 99%
Reference [3][9]

Experimental Protocols

Protocol 1: Synthesis via SNAr and Reduction

This two-step protocol is adapted from large-scale production methods.[5]

Step 1: Synthesis of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine

  • Under a nitrogen atmosphere, suspend N-(4-Hydroxyphenyl)-piperazine (2.36 mol), 1-chloro-4-nitrobenzene (3.30 mol), and N,N-Diisopropylethylamine (3.54 mol) in N-Methylpyrrolidone (1260 ml).

  • Heat the mixture to 120-125°C. The solids should dissolve to form a clear solution.

  • Stir the reaction at this temperature for 5-7 hours, monitoring the reaction progress by HPLC or TLC.

  • Once the reaction is complete, cool the solution to 75-80°C.

  • Slowly add isopropanol (6.3 L) over approximately 30 minutes, maintaining the temperature at 75-80°C. The product will begin to precipitate.

  • Cool the suspension to 20-25°C and stir overnight.

  • Further cool the suspension to -10° to -5°C and stir for 30 minutes.

  • Filter the product, wash it with isopropanol, followed by warm water (35-40°C).

  • Dry the yellow crystalline product under vacuum at 50°C.

Step 2: Synthesis of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

  • Under a nitrogen atmosphere, suspend the N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine (1.34 mol) from Step 1 in methoxyethanol (2.8 L) at 20-25°C.

  • Add 5% palladium on charcoal (52 g, 50% water wet).

  • Degas the suspension three times by applying a vacuum and backfilling with nitrogen.

  • Heat the suspension to 70-75°C.

  • Prepare a solution of sodium hypophosphite monohydrate (497 g) in water (1.12 L).

  • Slowly add the sodium hypophosphite solution to the heated suspension over 2-2.5 hours, maintaining the temperature between 75-80°C. Note that hydrogen gas will evolve.

  • After the addition is complete, continue stirring at 70-75°C for 30-45 minutes. Monitor completion by TLC (the color of the reaction mixture will change from brownish-yellow to grey).

  • Cool the suspension to 25-30°C and dilute with water (2.4 L).

  • Adjust the pH to ≤ 2 by slowly adding concentrated HCl.

  • Filter off the catalyst and wash it with water.

  • Combine the filtrates and warm to 35-40°C. Adjust the pH to 7.1 ± 1 by adding concentrated sodium hydroxide solution.

  • Cool the resulting suspension to 20-25°C and stir for 30 minutes.

  • Filter the product under nitrogen, wash sequentially with water, a 1:1 water/methanol mixture, and finally methanol.

  • Dry the product under vacuum at 50°C to a constant weight.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Arylation (SNAr) cluster_step2 Step 2: Nitro Group Reduction s1_reactants Reactants: N-(4-Hydroxyphenyl)-piperazine 1-chloro-4-nitrobenzene Base (DIPEA) Solvent (NMP) s1_reaction Heat to 120-125°C Stir for 5-7h s1_reactants->s1_reaction Mix s1_precipitate Cool to 75-80°C Add Isopropanol s1_reaction->s1_precipitate Completion s1_isolate Filter & Wash Dry under Vacuum s1_precipitate->s1_isolate s1_product Intermediate: N-(4-Nitrophenyl)-piperazine deriv. s1_isolate->s1_product s2_reactants Reactants: Intermediate from Step 1 Reducer (Sodium Hypophosphite) Catalyst (Pd/C) Solvent (Methoxyethanol) s1_product->s2_reactants Use in next step s2_reaction Heat to 70-80°C Stir for 30-45 min s2_reactants->s2_reaction Mix s2_workup Acid/Base Workup (HCl / NaOH) s2_reaction->s2_workup Completion s2_isolate Filter & Wash Dry under Vacuum s2_workup->s2_isolate s2_product Final Product: This compound deriv. s2_isolate->s2_product

Caption: Workflow for the two-step synthesis of this compound derivatives.

troubleshooting_yield cluster_buchwald For Buchwald-Hartwig Amination cluster_reduction For Nitro Reduction Step cluster_general General Conditions start Low or No Yield c1 Check Catalyst System start->c1 c2 Check Base start->c2 c3 Check Reaction Atmosphere start->c3 r1 Check for Complete Conversion start->r1 g1 Check Temperature start->g1 c1_sol Use appropriate Pd pre-catalyst/ligand. Pre-stir catalyst and ligand. c1->c1_sol c2_sol Use strong, non-nucleophilic base (e.g., NaOtBu, KOtAm). c2->c2_sol c3_sol Ensure inert atmosphere (N2/Ar). Use anhydrous solvents. c3->c3_sol r1_sol Monitor by TLC. Ensure sufficient catalyst & reducer loading. r1->r1_sol g1_sol Ensure reaction is heated appropriately (e.g., 80-125°C depending on step). g1->g1_sol

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of 1-(4-Aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-(4-Aminophenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound stem from its physicochemical properties as an aromatic amine and a piperazine derivative. These include:

  • High Polarity and Basicity: The presence of two amine groups makes the compound highly polar and basic. This can lead to strong interactions with acidic stationary phases (like silica gel) during column chromatography, resulting in poor separation and peak tailing.[1][2][3]

  • Solubility Issues: Finding a suitable single solvent for recrystallization can be challenging. The compound may be highly soluble in polar solvents even at low temperatures, leading to poor recovery, or sparingly soluble in non-polar solvents.

  • Discoloration: Aromatic amines are prone to oxidation, which can lead to the formation of colored impurities, often appearing as yellow, brown, or dark-colored contaminants.[4][5] This discoloration can be difficult to remove by standard purification methods.

  • Salt Formation: The basic nature of the piperazine and amino groups can lead to unintentional salt formation if acidic conditions are present, which can alter the compound's solubility and chromatographic behavior.[6]

  • Co-precipitation of Impurities: Structurally similar impurities from the synthesis, such as starting materials or by-products, may co-precipitate with the desired product during crystallization, making it difficult to achieve high purity.

Q2: My purified this compound is colored (yellow/brown). How can I remove the color?

A2: Colored impurities in aromatic amines are typically due to oxidation products. Here are several strategies to decolorize your sample:

  • Activated Carbon Treatment: Dissolve the compound in a suitable hot solvent and add a small amount of activated carbon. Heat the mixture for a short period, then filter the hot solution through celite to remove the carbon. The colored impurities adsorb onto the surface of the activated carbon. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

  • Recrystallization: A carefully chosen recrystallization solvent system can sometimes leave colored impurities behind in the mother liquor.

  • Column Chromatography: While challenging, column chromatography with an appropriate stationary and mobile phase can separate the colored impurities. Using a less acidic stationary phase like alumina or deactivated silica can be beneficial.[1] Reversed-phase chromatography can also be an effective alternative for removing colored impurities.[5]

  • Chemical Treatment: In some cases, a mild reducing agent can be used to convert colored oxidized species back to the desired amine. However, this should be approached with caution as it can introduce other impurities.

Q3: I am having trouble with column chromatography of this compound on silica gel. The compound is streaking and I'm getting poor separation. What can I do?

A3: The basicity of your compound is likely causing the issue due to strong interactions with the acidic silanol groups on the silica gel surface. Here are some troubleshooting tips:

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. Triethylamine (TEA) at a concentration of 0.1-1% is commonly used.[1][2] Ammonia in methanol can also be effective for highly polar amines.

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.

    • Amine-functionalized Silica: This type of stationary phase is designed specifically for the purification of basic compounds and can significantly improve peak shape and resolution.[2][3]

    • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a modifier like trifluoroacetic acid or ammonium hydroxide) can provide excellent separation.[1]

  • Sample Loading: Ensure you are not overloading the column. A general rule of thumb is to load 1g of crude product per 20-40g of silica gel.[7]

Q4: What are some good solvent systems for the recrystallization of this compound?

A4: Finding the ideal recrystallization solvent often requires some experimentation. Due to the compound's polarity, a single solvent may not be optimal. A mixed solvent system is often more effective. Here are some suggestions to try:

  • Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly.

  • Isopropanol/Water: Similar to the ethanol/water system.

  • Toluene/Ethanol: Toluene can be a good solvent to dissolve the compound when hot, and the addition of a more polar solvent like ethanol can help to precipitate the pure product upon cooling.

  • Ethyl Acetate/Hexane: For less polar impurities, dissolving in hot ethyl acetate and adding hexane as an anti-solvent can be effective.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Steps
Compound is too soluble in the chosen solvent, even at low temperatures. - Try a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures.- Reduce the amount of solvent used to dissolve the compound initially. Ensure you are using the minimum amount of hot solvent.- Ensure the cooling process is slow to allow for maximum crystal formation. Rapid cooling can trap the product in the solution.
Premature crystallization during hot filtration. - Preheat the filtration apparatus (funnel, filter flask) before filtering the hot solution.- Add a small amount of extra hot solvent to the solution just before filtration to ensure everything stays dissolved.
Significant amount of product remains in the mother liquor. - Concentrate the mother liquor and attempt a second recrystallization to recover more product.- Cool the filtrate in an ice bath to maximize precipitation before filtration.
Problem 2: Product is still impure after recrystallization
Possible Cause Troubleshooting Steps
Impurities have similar solubility to the product. - Try a different recrystallization solvent system with different polarity.- Perform a second recrystallization on the obtained crystals.- Consider using column chromatography for a more effective separation.
Rapid crystallization trapping impurities. - Ensure the solution cools down slowly and undisturbed. Scratching the inside of the flask can initiate crystallization.- Avoid cooling the solution too quickly in an ice bath.
Co-crystallization of impurities. - If impurities are acidic or basic, a pH adjustment during workup before recrystallization might help to remove them.- Column chromatography is often the best solution for separating co-crystallizing impurities.
Problem 3: Oiling out during recrystallization
Possible Cause Troubleshooting Steps
The boiling point of the solvent is higher than the melting point of the solute. - Choose a solvent with a lower boiling point.
The solution is supersaturated. - Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.- Try a different solvent system.
High concentration of impurities. - First, try to remove some impurities by a simple wash or another purification technique before recrystallization.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to completely dissolve the solid with gentle heating and stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with filter paper.

  • Induce Crystallization: Slowly add hot water to the hot ethanol solution dropwise until the solution becomes persistently turbid. Add a few more drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography with a Basic Modifier
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 0% to 50% ethyl acetate) containing 0.5% triethylamine (TEA).

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Run the column with the prepared mobile phase, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data

The following table summarizes typical outcomes for the purification of aromatic amines, which can be extrapolated for this compound. Actual results may vary depending on the nature and amount of impurities.

Purification MethodTypical PurityTypical YieldNotes
Single Solvent Recrystallization >98%60-80%Highly dependent on the choice of solvent and the nature of impurities.
Mixed Solvent Recrystallization >99%70-90%Often provides better purification and yield compared to a single solvent.
Silica Gel Chromatography (with TEA) >99%85-95%Effective for removing closely related impurities. The use of TEA is crucial to prevent peak tailing.[1]
Alumina Chromatography >98%80-90%A good alternative to silica for basic compounds.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filtration->cool filter_wash Filter and Wash with Cold Solvent cool->filter_wash dry Dry Under Vacuum filter_wash->dry pure Pure Product dry->pure

Caption: General workflow for the purification of this compound by recrystallization.

troubleshooting_chromatography start Poor Separation/ Peak Tailing on Silica Gel q1 Is a basic modifier (e.g., TEA) in the mobile phase? start->q1 add_tea Add 0.1-1% TEA to the eluent q1->add_tea No q2 Is the column overloaded? q1->q2 Yes success Improved Separation add_tea->success reduce_load Reduce sample load (1g per 20-40g silica) q2->reduce_load Yes change_sp Consider Alternative Stationary Phase q2->change_sp No reduce_load->success alumina Alumina change_sp->alumina amine_silica Amine-functionalized Silica change_sp->amine_silica rp Reversed-Phase (C18) change_sp->rp alumina->success amine_silica->success rp->success

Caption: Troubleshooting decision tree for column chromatography issues.

References

side reactions and byproduct formation in piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to side reactions and byproduct formation during piperazine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield and Formation of Di-Substituted Byproduct in Mono-Substituted Piperazine Synthesis

Question: I am attempting a mono-substitution reaction on piperazine, but I am getting a low yield of my desired product and a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?

Answer: The formation of a di-substituted byproduct is a common challenge in piperazine chemistry due to the presence of two reactive secondary amine groups.[1] Several strategies can be employed to favor mono-substitution:

  • Control of Stoichiometry: Using a large excess of piperazine (e.g., 5-10 equivalents) relative to the electrophile can statistically favor the reaction at a single nitrogen atom.[2]

  • Use of Protecting Groups: A more controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen, allowing the reaction to occur selectively at the other. The protecting group can then be removed in a subsequent step.[2][3]

  • In-situ Protonation: A one-pot method involves the in-situ formation of a piperazine-1-ium cation (as a monohydrochloride or monoacetate). The protonation of one nitrogen atom serves as a temporary protecting group, suppressing the formation of the di-substituted byproduct.[1]

Troubleshooting Workflow for Di-Substitution

G start Low Yield of Mono-substituted and High Di-substituted Product check_stoichiometry Is a large excess of piperazine being used? start->check_stoichiometry in_situ_protonation Alternatively, use in-situ protonation method start->in_situ_protonation use_excess Increase piperazine to 5-10 equivalents check_stoichiometry->use_excess No consider_protection Consider using a mono-protecting group (e.g., Boc) check_stoichiometry->consider_protection Yes monitor_reaction Monitor reaction progress (TLC, LC-MS) to optimize time use_excess->monitor_reaction consider_protection->monitor_reaction in_situ_protonation->monitor_reaction purify Purify via column chromatography (di-substituted is less polar) monitor_reaction->purify

Caption: Troubleshooting workflow for minimizing di-substitution.

Issue 2: Side Reactions in Piperazine Synthesis from Ethanolamines

Question: What are the common byproducts when synthesizing piperazine from ethanolamine or diethanolamine?

Answer: The synthesis of piperazine from ethanolamines can lead to a variety of byproducts depending on the specific precursors and reaction conditions. Common contaminants include:

  • From Monoethanolamine (MEA): The reaction of MEA with ammonia can produce ethylenediamine (EDA) as a significant byproduct.[4][5]

  • From Diethanolamine (DEA): Synthesis from DEA can yield N-(2-aminoethyl)ethanolamine (AEEA).[6]

  • General Byproducts: Other potential byproducts from amino-ethyl compound condensation and ring closure reactions include various ethylene polyamines, pyrazines, diazabicyclo-octane, N-alkyl piperazines, N-amino alkyl piperazines, and N-hydroxyalkyl piperazines.[7] High temperatures can also promote the formation of undesired condensation products.[4]

Issue 3: Low Yield in N-Aryl Piperazine Synthesis via Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination reaction to produce an N-aryl piperazine is giving a low yield. What factors should I investigate?

Answer: Low yields in Buchwald-Hartwig amination of piperazines can be caused by several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[2][3]

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand (e.g., XPhos, RuPhos, SPhos) is critical. For electron-rich aryl halides, more electron-rich and sterically hindered ligands are often required. It is recommended to screen a variety of ligands and palladium sources.[2][3]

  • Base Selection: The base influences both the reaction rate and the prevalence of side reactions. If a strong base like sodium tert-butoxide (NaOtBu) causes decomposition of your starting material, consider using a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][3]

  • Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[3]

  • Temperature and Time: Suboptimal temperature can lead to incomplete reaction or decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and consider performing a temperature screen to find the ideal conditions for your specific substrates.[3]

Logical Relationship Diagram for Buchwald-Hartwig Optimization

cluster_factors Reaction Parameters cluster_outcomes Potential Issues Catalyst Catalyst/Ligand LowRate Low Reaction Rate Catalyst->LowRate Base Base Decomposition Starting Material Decomposition Base->Decomposition Base->LowRate SideReactions Side Reactions Base->SideReactions Solvent Solvent Solvent->LowRate Temp Temperature/Time Temp->Decomposition Temp->LowRate Yield Low Yield Decomposition->Yield LowRate->Yield SideReactions->Yield

Caption: Factors influencing low yields in Buchwald-Hartwig amination.

Issue 4: Purification of Piperazine Derivatives

Question: How can I effectively purify my target piperazine derivative from unreacted starting materials and byproducts?

Answer: The purification strategy depends on the nature of the impurities.

  • Column Chromatography: This is a very common method. For instance, the 1,4-di-substituted byproduct is generally less polar than the desired mono-substituted product. A carefully selected solvent system can be used to elute the di-substituted byproduct first.[8]

  • Salt Formation and Recrystallization: If the purified product is an oil, it can often be converted to a solid hydrochloride (HCl) salt, which can then be purified by recrystallization. This is achieved by dissolving the oily free base in a suitable solvent (e.g., diethyl ether, isopropanol) and adding a solution of HCl until the mixture is acidic, causing the salt to precipitate.[8]

  • Distillation: For piperazine itself synthesized from ethanolamine, fractional distillation can be used for purification.[9]

Quantitative Data Summary

Table 1: Effect of Ligand and Base on Yield in Buchwald-Hartwig Amination [2]

Aryl HalidePalladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)
4-chlorotoluenePd₂(dba)₃XPhosNaOtBuToluene10085
4-chlorotoluenePd₂(dba)₃RuPhosK₃PO₄Dioxane11078
4-bromoanisolePd(OAc)₂SPhosCs₂CO₃Toluene10092
4-bromoanisolePd(OAc)₂DavePhosNaOtBuTHF8088

Table 2: Product Distribution in Piperazine Synthesis from Ethanolamine (MEA) [5]

ConditionMEA Conversion (%)Piperazine Yield (mol %)Ethylene Diamine Yield (mol %)
Example 156%42.8%21.4%

Table 3: Product Selectivity in Piperazine Synthesis from Iminodiacetonitrile (IDAN) [10]

ProductSelectivity (%)
Diethylenetriamine (DETA)97.53%
Piperazine1.03%
(Note: In this specific protocol, DETA is the major product and piperazine is a byproduct.)

Experimental Protocols

Protocol 1: Synthesis of N-Boc-piperazine (Mono-protection) [3]

  • Materials:

    • Piperazine (2.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction completion using TLC.

    • Once complete, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography to isolate pure N-Boc-piperazine.

Protocol 2: Synthesis of 1-(2,3-dichlorophenyl)piperazine from Diethanolamine [11]

  • Materials:

    • Diethanolamine

    • 2,3-dichloroaniline

    • 48% Hydrobromic acid

    • Sodium hydroxide (20% aqueous solution)

    • Toluene

  • Procedure:

    • Intermediate Formation: In a reaction flask, heat a mixture of diethanolamine and 48% hydrobromic acid to 120-130°C for approximately 3 hours to form the bis(2-bromoethyl)amine intermediate.

    • Cyclization: Cool the mixture to 90-100°C. Add 2,3-dichloroaniline dropwise over 3-6 hours.

    • Reaction Completion: Continue heating the reaction at 130-150°C and monitor its progress until completion.

    • Work-up: Cool the reaction mixture and neutralize with a 20% sodium hydroxide solution.

    • Extraction: Add toluene to the mixture, stir, and allow the layers to separate. Discard the aqueous layer.

    • Purification: Wash the organic layer with water. Concentrate the toluene layer under reduced pressure and purify the resulting crude product by vacuum distillation.

Experimental Workflow: Synthesis of 1-(2,3-dichlorophenyl)piperazine

G cluster_reagents Starting Materials DEA Diethanolamine step1 1. React DEA and HBr (120-130°C, 3h) to form intermediate DEA->step1 HBr Hydrobromic Acid HBr->step1 DCA 2,3-dichloroaniline step2 2. Add DCA dropwise (90-100°C, 3-6h) DCA->step2 step1->step2 step3 3. Heat to completion (130-150°C) step2->step3 step4 4. Cool and Neutralize (20% NaOH) step3->step4 step5 5. Toluene Extraction step4->step5 step6 6. Vacuum Distillation step5->step6 product 1-(2,3-dichlorophenyl)piperazine step6->product

Caption: Workflow for the synthesis of 1-(2,3-dichlorophenyl)piperazine.

References

Technical Support Center: Optimizing the N-Arylation of 1-(4-Aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-arylation of 1-(4-aminophenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields in their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the N-arylation of this compound challenging?

The N-arylation of this compound can be complex due to the presence of two distinct nitrogen atoms with different nucleophilicities: the aniline nitrogen (part of the aminophenyl group) and the secondary amine nitrogen within the piperazine ring. The aniline nitrogen is less nucleophilic due to the delocalization of its lone pair into the aromatic ring. This difference in reactivity can lead to challenges in achieving selective N-arylation at the desired position and can result in low yields or the formation of undesired side products. The choice of catalytic system and reaction conditions is therefore critical to control the selectivity and efficiency of the reaction.

Q2: My Buchwald-Hartwig amination of this compound is giving a low yield. What are the most common causes?

Low yields in the Buchwald-Hartwig amination of this substrate are often due to several factors:

  • Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical and highly dependent on the specific aryl halide being used.[1] Sterically hindered and electron-rich ligands are often necessary to promote efficient catalytic activity.[1]

  • Base Selection: The strength and solubility of the base are crucial. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, they may not be compatible with all functional groups.[1] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can offer better functional group tolerance.[1]

  • Reaction Temperature: The reaction typically requires heating, often in the range of 80-110°C.[2] Insufficient temperature can lead to a sluggish or incomplete reaction, while excessive heat may cause catalyst decomposition.[1]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[1] All reactions must be performed under a strictly inert atmosphere (e.g., argon or nitrogen).

Q3: How can I minimize the formation of side products like hydrodehalogenation and biaryl homocoupling?

Side reactions are a common cause of reduced yields. To minimize their formation:

  • Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can be minimized by the careful selection of the base and ligand. Weaker bases are sometimes preferable to strong alkoxides.[3]

  • Homocoupling: The formation of biaryl compounds from the self-coupling of the aryl halide can be suppressed by screening different bulky, electron-rich phosphine ligands and optimizing the reaction concentration.[4]

Q4: Which analytical techniques are best for monitoring the reaction progress?

The progress of the N-arylation reaction can be effectively monitored by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These techniques allow for the identification of starting materials, the desired product, and any side products, helping to determine the optimal reaction time.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the N-arylation of this compound.

Problem: Low or No Product Formation
Potential Cause Recommended Solution
Inactive Catalyst Ensure the palladium precursor is of high quality. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[5]
Inappropriate Ligand Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos.[4][5] The optimal ligand is substrate-dependent.
Incorrect Base The choice of base is critical. Screen common bases like NaOtBu, K₃PO₄, and Cs₂CO₃ to find the most effective one for your specific substrate combination.[4]
Poor Solvent Choice Aprotic, nonpolar solvents like toluene and dioxane are commonly used.[1] Ensure the solvent is anhydrous and degassed.
Reaction Temperature Too Low Gradually increase the reaction temperature in increments of 10°C, but do not exceed temperatures that could lead to catalyst decomposition (typically >120°C).[2]
Presence of Oxygen or Moisture Use rigorous inert atmosphere techniques, such as degassing the solvent and using Schlenk lines or a glovebox.[5] Ensure all glassware is oven-dried.
Problem: Significant Side Product Formation
Side Product Potential Cause Recommended Solution
Hydrodehalogenation Formation of a palladium-hydride species.Use a weaker base (e.g., K₃PO₄, Cs₂CO₃) instead of a strong alkoxide base.[3] Employ bulky, electron-rich ligands.[3]
Aryl Halide Homocoupling Suboptimal ligand or high reaction concentration.Screen different bulky phosphine ligands.[4] Consider running the reaction at a lower concentration.[4]
Di-arylation of Piperazine High reactivity of the second nitrogen atom.Carefully control the stoichiometry of the aryl halide. A slight excess of the piperazine derivative may favor mono-arylation.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the yield of N-arylation reactions, based on studies of similar aniline substrates.

Table 1: Comparison of Ligand Performance in the Amination of an Aryl Bromide with an Aniline Derivative

LigandYield (%)
XPhos96
RuPhos96
DavePhos99
SPhos96
t-BuXPhos98

Reaction conditions: Aryl bromide, aniline derivative, Pd precatalyst, ligand, NaOtBu, toluene, 100°C. Data is representative of typical yields for efficient ligands.[6]

Table 2: Effect of Base on the Yield of N-Arylation

BaseSolventYield (%)
NaOtBuTolueneHigh
K₃PO₄DioxaneModerate to High
Cs₂CO₃TolueneModerate to High
KOHTolueneModerate

Yields are qualitative and depend on the specific substrates and reaction conditions.[1][3][7]

Experimental Protocols

General Protocol for Buchwald-Hartwig N-Arylation of this compound

This protocol provides a starting point for the optimization of the N-arylation reaction.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or glovebox

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.4-2.0 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equivalent) and the aryl halide (1.0-1.2 equivalents) to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1][5]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield in N-Arylation start Low or No Yield Observed check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes optimize_catalyst Screen Pd Precatalysts and Ligands (e.g., XPhos, RuPhos) check_catalyst->optimize_catalyst No check_reagents Are Reagents Pure and Dry? check_conditions->check_reagents Yes optimize_base Screen Different Bases (NaOtBu, K3PO4, Cs2CO3) check_conditions->optimize_base No purify_reagents Purify Starting Materials Ensure Anhydrous/Degassed Solvent check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes optimize_catalyst->success optimize_temp Increase Temperature Incrementally optimize_base->optimize_temp optimize_solvent Try Alternative Anhydrous/Degassed Solvents (Toluene, Dioxane) optimize_temp->optimize_solvent optimize_solvent->success purify_reagents->success

Caption: A logical workflow for troubleshooting low-yielding N-arylation reactions.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 L-Pd(0) PdII_complex L-Pd(II)(Ar)(X) Pd0->PdII_complex Ar-X OxAdd Oxidative Addition Amine_complex [L-Pd(II)(Ar)(Amine)]+X- PdII_complex->Amine_complex H-NRR' Ligand_exchange Amine Coordination Amido_complex L-Pd(II)(Ar)(NRR') Amine_complex->Amido_complex Base Deprotonation Deprotonation (Base) Amido_complex->Pd0 Ar-NRR' Reduct_Elim Reductive Elimination Product Ar-NRR' ArX Ar-X Amine H-NRR' Base Base HX_Base [H-Base]+X-

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Troubleshooting Low Yield in Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of piperazine derivatives, with a specific focus on troubleshooting low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in piperazine derivative synthesis?

Low yields in piperazine syntheses often stem from a few common issues. The symmetrical nature of the piperazine ring, with two reactive nitrogen atoms, frequently leads to the formation of undesired di-substituted byproducts, which lowers the yield of the desired mono-substituted product.[1] Other significant factors include suboptimal reaction conditions such as incorrect temperature, solvent, or base, as well as the deactivation of catalysts, particularly in cross-coupling reactions like the Buchwald-Hartwig amination.[2][3] The purity of starting materials and the presence of moisture can also negatively impact the reaction outcome.

Q2: How can I improve the selectivity for mono-substitution over di-substitution?

Controlling selectivity is a primary challenge. Several strategies can be employed to favor mono-alkylation or mono-arylation:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) relative to the alkylating or arylating agent statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[1]

  • Slow Addition of Electrophile: Adding the alkylating or arylating agent slowly and at a low temperature helps to maintain a low concentration of the electrophile, reducing the likelihood of a second substitution event on the already mono-substituted piperazine.[1]

  • Mono-Protected Piperazine: A highly effective method is to use a mono-protected piperazine, such as N-Boc-piperazine or N-acetyl-piperazine. The protecting group blocks one nitrogen atom, directing the reaction to the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[1][2]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thereby hindering di-substitution.[2]

Q3: My N-aryl piperazine synthesis via Buchwald-Hartwig amination is giving low yields. What should I check?

Low yields in Buchwald-Hartwig amination for N-aryl piperazine synthesis can often be attributed to several factors:

  • Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary. It is advisable to screen a variety of ligands and palladium sources.[1]

  • Base Selection: The strength and type of base can significantly influence the reaction rate and the prevalence of side reactions. If a strong base like sodium tert-butoxide (NaOtBu) causes decomposition of your starting material, consider using a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

  • Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[1]

  • Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition of reactants or products. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and temperature.[1]

Q4: My N-alkylated piperazine product is highly water-soluble. How can I effectively extract it during work-up?

The high water solubility of N-alkylated piperazine derivatives, often due to salt formation, is a common issue during aqueous work-up. To facilitate extraction into an organic solvent, the aqueous layer needs to be basified to a pH of approximately 9.5-12 using a base like sodium carbonate or sodium hydroxide. This deprotonates the piperazine nitrogens, converting the product to its free base form, which is significantly more soluble in organic solvents such as dichloromethane or chloroform.[2]

Troubleshooting Guides

Issue 1: Low Yield in Mono-N-Alkylation of Piperazine

Question: I am attempting a mono-N-alkylation of piperazine with an alkyl halide, but the yield of my desired product is low, and I observe a significant amount of the di-alkylated byproduct. How can I troubleshoot this?

Answer: This is a classic selectivity problem in piperazine chemistry. The following flowchart and table provide a systematic approach to troubleshooting this issue.

G start Low Yield in Mono-N-Alkylation check_ratio 1. Check Piperazine to Alkyl Halide Ratio start->check_ratio is_excess Is a large excess of piperazine (5-10 eq) used? check_ratio->is_excess increase_ratio Increase piperazine ratio to 5-10 equivalents is_excess->increase_ratio No check_addition 2. Review Addition Procedure is_excess->check_addition Yes increase_ratio->check_addition is_slow Is the alkyl halide added slowly at low temperature? check_addition->is_slow slow_addition Implement slow, dropwise addition at 0°C or below is_slow->slow_addition No use_protection 3. Consider Protecting Group Strategy is_slow->use_protection Yes slow_addition->use_protection is_protected Are you using a mono-protected piperazine? use_protection->is_protected implement_protection Use N-Boc or N-acetyl piperazine for controlled mono-alkylation is_protected->implement_protection No check_conditions 4. Optimize Reaction Conditions is_protected->check_conditions Yes implement_protection->check_conditions monitor_reaction Monitor reaction by TLC/LC-MS to avoid prolonged reaction times and high temperatures check_conditions->monitor_reaction end Improved Yield monitor_reaction->end

Troubleshooting workflow for low yield in mono-N-alkylation.
StrategyDescriptionExpected Outcome
Stoichiometry Control Use a large excess of piperazine (5-10 eq.) relative to the alkylating agent.[1]Statistically favors mono-alkylation by increasing the probability of the alkylating agent reacting with an unsubstituted piperazine.
Slow Addition Add the alkylating agent dropwise to the reaction mixture at a low temperature.[2]Maintains a low concentration of the electrophile, reducing the chance of di-alkylation.
Protecting Group Use a mono-protected piperazine, such as N-Boc-piperazine.[2]Ensures selective alkylation on the unprotected nitrogen, providing the cleanest reaction profile.
Reaction Monitoring Closely monitor the reaction progress using TLC or LC-MS.[1]Allows for quenching the reaction at the point of maximum mono-substituted product formation, preventing further reaction to the di-substituted byproduct.

Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: My Buchwald-Hartwig amination reaction to synthesize an N-aryl piperazine is consistently resulting in a low yield. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be due to several factors related to the catalyst system and reaction conditions. Below is a troubleshooting guide.

G start Low Yield in Buchwald-Hartwig Amination check_catalyst 1. Evaluate Catalyst and Ligand start->check_catalyst screen_ligands Screen different phosphine ligands (e.g., RuPhos, XPhos for electron-rich aryl halides) check_catalyst->screen_ligands check_base 2. Assess Base Selection screen_ligands->check_base is_strong_base Is a strong base (e.g., NaOtBu) causing decomposition? check_base->is_strong_base use_weaker_base Switch to a weaker base like K₃PO₄ or Cs₂CO₃ is_strong_base->use_weaker_base Yes check_solvent 3. Analyze Solvent Effects is_strong_base->check_solvent No use_weaker_base->check_solvent is_soluble Are all reagents soluble in the chosen solvent? check_solvent->is_soluble change_solvent Consider a more polar solvent like t-butanol if solubility is an issue is_soluble->change_solvent No check_temp 4. Optimize Temperature and Time is_soluble->check_temp Yes change_solvent->check_temp monitor_reaction Monitor reaction by TLC/LC-MS to determine optimal temperature and reaction time check_temp->monitor_reaction end Improved Yield monitor_reaction->end

Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
ParameterRecommendationRationale
Catalyst/Ligand Screen various palladium sources and phosphine ligands. For electron-rich aryl halides, consider more electron-rich and sterically hindered ligands.[1]The choice of catalyst and ligand is critical and substrate-dependent for achieving high catalytic activity.
Base If a strong base like NaOtBu leads to decomposition, switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[1]The base plays a crucial role in the catalytic cycle; its strength should be optimized to promote the reaction without causing degradation.
Solvent Common solvents include toluene, dioxane, and THF. If reagent solubility is poor, a more polar solvent like t-butanol may be beneficial.[1]The solvent influences the solubility of reagents and the stability of the catalytic species.
Temperature & Time Monitor the reaction progress by TLC or LC-MS to identify the optimal temperature and time.Suboptimal temperature can lead to incomplete reaction or decomposition of starting materials, catalyst, or product.[1]

Data Presentation

Table 1: Comparison of Strategies for Mono-N-Alkylation of Piperazine
StrategyAlkylating AgentYield of Mono-alkylated Product (%)Reference
Excess Piperazine (10 eq.)Alkyl HalideVaries (generally moderate to good)[1]
N-Acetylpiperazinen-Butyl bromideHigh (Specific value not cited, but described as high yield)[1]
N-AcetylpiperazineBenzyl bromideHigh (Specific value not cited, but described as high yield)[1]
N-Boc-piperazineAlkyl HalideGenerally high and clean reaction[2]
Monopiperazinium Saltp-tert-Butylbenzyl chlorideGood (Specific value not cited)[1]
Table 2: Buchwald-Hartwig Amination of N-Boc-Piperazine with Aryl Halides - Representative Yields
Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePd₂(dba)₃ (1)XantPhos (2)NaO-t-BuToluene1001295[4]
1-Bromo-4-methoxybenzenePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1001888[4]
1-Bromo-4-fluorobenzenePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene1102492[4]
4-ChlorotoluenePd₂(dba)₃ (2)XPhos (4)NaO-t-BuToluene1102485[5]
2-ChlorotoluenePd₂(dba)₃ (2)RuPhos (4)NaO-t-BuToluene11010 min62[5]
Table 3: Comparison of Reducing Agents for Reductive Amination
Reducing AgentCharacteristicsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Potent reducing agent.Cost-effective.Lacks selectivity; often requires a two-step procedure (pre-formation of imine).[6]
Sodium Cyanoborohydride (NaBH₃CN) Selective for iminium ions over carbonyls.Allows for convenient one-pot reactions.[6]Highly toxic; generates cyanide byproducts.[6]
Sodium Triacetoxyborohydride (STAB) Mild and highly selective.Effective for a wide range of aldehydes and ketones; less toxic than NaBH₃CN; suitable for acid-sensitive substrates.[6]More expensive than NaBH₄.

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine
  • Materials: Piperazine (10 eq.), Alkyl halide (1 eq.), suitable solvent (e.g., ethanol, acetonitrile).

  • Procedure:

    • Dissolve piperazine (10 eq.) in the chosen solvent in a round-bottom flask.

    • Slowly add the alkyl halide (1 eq.) to the piperazine solution at room temperature with stirring.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove any piperazine salt that has precipitated.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the mono-alkylated product.

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)
  • Materials: Piperazine (2 eq.), Di-tert-butyl dicarbonate (Boc₂O, 1 eq.), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperazine (2 eq.) in DCM and cool the solution to 0 °C.

    • Add a solution of Boc₂O (1 eq.) in DCM dropwise to the piperazine solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Upon completion (monitored by TLC), concentrate the reaction mixture.

    • Purify the product by column chromatography to isolate N-Boc-piperazine.[1]

Protocol 3: Buchwald-Hartwig Amination of N-Boc-piperazine
  • Materials: Aryl halide (1.0 eq.), N-Boc-piperazine (1.2-1.5 eq.), Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XantPhos), Base (e.g., NaO-t-Bu), Anhydrous solvent (e.g., toluene).

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), N-Boc-piperazine (1.2-1.5 eq.), and the base (1.4-2.0 eq.).

    • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.

    • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add the anhydrous solvent to the Schlenk tube via syringe, followed by the catalyst solution.

    • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir for the required time, monitoring by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.[4]

References

minimizing di-substitution in piperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing di-substitution during piperazine reactions. Below are troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, offering explanations and actionable solutions.

Issue 1: My reaction is producing a significant amount of the di-substituted piperazine byproduct, leading to low yields of my desired mono-substituted product and difficult purification. How can I improve mono-selectivity?

Answer:

The formation of di-substituted products is a common challenge due to the similar reactivity of the two secondary amine groups in piperazine.[1] The initially formed mono-substituted piperazine can sometimes be even more nucleophilic than the starting material, leading to a second reaction.[1] Several strategies can be employed to favor mono-substitution.

Primary Causes & Solutions:

  • Incorrect Stoichiometry: A 1:1 molar ratio of piperazine to the electrophile often results in a mixture of mono- and di-substituted products.[1][2]

    • Solution: Use a large excess of piperazine (5-10 equivalents) to statistically favor the reaction of the electrophile with the more abundant unsubstituted piperazine.[3][4]

  • Rapid Addition of Electrophile: Adding the alkylating or acylating agent too quickly can lead to localized high concentrations, increasing the likelihood of di-substitution.[5]

    • Solution: Add the electrophile dropwise, particularly at low temperatures, to control the reaction rate.[3]

  • Unprotected Piperazine: Direct reaction with an unprotected piperazine offers the least control over selectivity.[5]

    • Solution: Employ a mono-protected piperazine, such as N-Boc-piperazine, to block one nitrogen atom, directing the reaction to the unprotected site.[5]

  • Reaction Conditions Favoring Di-substitution: High temperatures and long reaction times can favor the formation of the thermodynamically more stable di-substituted product.[3]

    • Solution: Monitor the reaction's progress using techniques like TLC or LC-MS to optimize reaction time and temperature.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to achieve selective mono-alkylation of piperazine?

A1: The key strategies to favor mono-alkylation are:

  • Use of a Protecting Group: This is a highly reliable method where one nitrogen is temporarily blocked. The most common protecting group is tert-Butoxycarbonyl (Boc).[6] After the alkylation, the protecting group is removed.[6]

  • Control Stoichiometry: Using an excess of piperazine (typically 3-10 equivalents) relative to the alkylating agent increases the probability of the electrophile reacting with an unsubstituted piperazine molecule.[1][6]

  • Slow Addition of Electrophile: Adding the alkylating agent dropwise helps maintain a low concentration, reducing the chance of a second alkylation event.[5]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[5][7]

Q2: What are the recommended bases and solvents for direct N-alkylation of piperazine?

A2: The choice of base and solvent is crucial.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective. It is recommended to use at least 1.5-2.0 equivalents.[5]

  • Solvents: Aprotic solvents are commonly used. Acetonitrile (MeCN) and dimethylformamide (DMF) are good choices, with DMF being particularly useful if reagent solubility is an issue.[5][6]

Q3: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine?

A3: The most reliable method is a stepwise approach. First, introduce one substituent onto the piperazine ring, often using a protecting group strategy to ensure mono-substitution. After the first substituent is in place, the protecting group is removed, and the second, different substituent can be introduced at the other nitrogen.[3]

Q4: My mono-alkylated piperazine product is water-soluble, making extraction difficult. How can I isolate it?

A4: If your product is in the aqueous phase, it is likely in its protonated form.[8][9] To extract it, you need to basify the aqueous layer to a pH of 11-12.[9] This will deprotonate your product, making it more soluble in organic solvents like chloroform.[9] Be sure to remove any alcohol from the reaction mixture before extraction to ensure proper phase separation.[9]

Data Presentation

Table 1: Effect of Stoichiometry and Protecting Groups on Mono-substitution

ElectrophilePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)
Benzyl Bromide1.1None4535
Benzyl Bromide5.0None75<5
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0

(Data sourced from[2])

Table 2: Comparison of Mono-substitution Strategies

StrategyPiperazine:Electrophile RatioTypical Mono-substituted Yield (%)AdvantagesDisadvantages
Excess Piperazine3:1 to 10:170-80One-step reaction, cost-effectiveDifficult removal of excess piperazine
Mono-Boc Protection1:1 (Boc-Piperazine:Electrophile)>80 (for alkylation step)High selectivity, clean reactionMulti-step process, higher cost
Mono-Protonation2:1 (Piperazine:Acid) then 1:1 salt:electrophile60-89One-pot synthesis, good yieldsMay require longer reaction times or activation

(Data sourced from[1])

Experimental Protocols

Protocol 1: Mono-N-alkylation using Excess Piperazine

  • Materials:

    • Piperazine (10 mmol, 10 eq.)

    • Alkyl halide (1 mmol, 1 eq.)

    • Potassium carbonate (2 mmol, 2 eq.)

    • Acetonitrile (20 mL)[2]

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography or an acidic wash to remove excess piperazine.[1][2]

Protocol 2: Mono-alkylation using N-Boc-piperazine

  • Materials:

    • N-Boc-piperazine (1 eq.)

    • Alkyl halide (e.g., alkyl iodide or bromide, 1.0-1.2 eq.)

    • Potassium carbonate (K₂CO₃, 1.5-2.0 eq.)

    • Acetonitrile or DMF[6]

  • Procedure:

    • Dissolve N-Boc-piperazine in a suitable aprotic solvent.

    • Add the base to the solution.

    • Add the desired alkyl halide to the mixture.

    • Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).

    • Filter off the base and evaporate the solvent.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography on silica gel.[6]

    • The Boc group can then be removed under acidic conditions (e.g., with TFA in DCM).[1]

Protocol 3: Mono-acylation using N-Boc-piperazine

  • Materials:

    • 1-Boc-piperazine (1.0 eq)

    • Triethylamine (1.1 eq)

    • Acyl chloride (1.0 eq)

    • Anhydrous DCM[1]

  • Procedure:

    • Dissolve 1-Boc-piperazine and triethylamine in anhydrous DCM.

    • Cool the mixture to 0 °C.

    • Add the acyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine.[1]

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_products Potential Products Piperazine Piperazine MonoSub Mono-substituted Piperazine Piperazine->MonoSub Reaction 1 (Desired) Electrophile Electrophile (R-X) Electrophile->MonoSub DiSub Di-substituted Piperazine Electrophile->DiSub MonoSub->DiSub Reaction 2 (Undesired)

Caption: Reaction pathway for piperazine substitution.

Troubleshooting_Workflow Start High Di-substitution Observed CheckStoichiometry Check Stoichiometry Start->CheckStoichiometry UseExcess Use 5-10 eq. Piperazine CheckStoichiometry->UseExcess [Ratio < 5:1] SlowAddition Check Addition Rate CheckStoichiometry->SlowAddition [Ratio ≥ 5:1] UseExcess->SlowAddition AddDropwise Add Electrophile Dropwise at Low Temp SlowAddition->AddDropwise [Rapid Addition] ConsiderProtection Consider Protecting Group SlowAddition->ConsiderProtection [Slow Addition] AddDropwise->ConsiderProtection UseBoc Use Mono-Boc-Piperazine ConsiderProtection->UseBoc [Selectivity Still Poor] End Improved Mono-selectivity ConsiderProtection->End [Problem Solved] UseBoc->End

Caption: Troubleshooting workflow for high di-substitution.

Protection_Strategy Piperazine Piperazine BocPiperazine N-Boc-Piperazine Piperazine->BocPiperazine + Boc₂O AlkylatedBoc N-Alkyl-N'-Boc-Piperazine BocPiperazine->AlkylatedBoc + R-X, Base MonoAlkyl Mono-alkylated Piperazine AlkylatedBoc->MonoAlkyl Deprotection (e.g., TFA)

Caption: Workflow for mono-alkylation via protection.

References

Technical Support Center: Catalyst Selection for Efficient Piperazine Arylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-arylpiperazines. The content is designed to address common challenges and provide practical solutions for efficient catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common catalytic system for N-arylation of piperazine?

A1: The most widely employed and versatile method for N-arylation of piperazine is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] This reaction class offers high efficiency and functional group tolerance, making it a staple in pharmaceutical and medicinal chemistry.[3]

Q2: Which factors are most critical for the success of a piperazine arylation reaction?

A2: Several factors critically influence the outcome of piperazine arylation. These include the choice of palladium precursor and ligand, the selection of a suitable base, the reaction solvent, and the temperature. Optimizing these parameters is key to achieving high yields and selectivity.[4][5]

Q3: How can I favor the formation of the mono-arylated piperazine product over the bis-arylated byproduct?

A3: The formation of the N,N'-bis-arylated piperazine is a common selectivity issue.[4] To favor mono-arylation, you can employ several strategies:

  • Stoichiometry Control: Use an excess of piperazine relative to the aryl halide.[4]

  • Mono-protected Piperazine: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed after the arylation step.[4]

  • Careful selection of reaction conditions: Optimization of catalyst, ligand, base, and temperature can also help in selectively achieving the mono-arylated product.

Q4: What are some common side reactions in piperazine arylation, and how can they be minimized?

A4: Besides bis-arylation, a common side reaction is the hydrodehalogenation of the aryl halide, where it is reduced to the corresponding arene. This can be caused by factors such as β-hydride elimination from the catalyst-substrate complex. Careful selection of the ligand and reaction conditions can help minimize this side reaction.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Reaction Yield Inactive Catalyst: The Pd(0) active species may not be forming efficiently from a Pd(II) precatalyst (e.g., Pd(OAc)₂).[4]Ensure a properly inert atmosphere (Argon or Nitrogen) to protect the catalyst. Consider using a pre-formed Pd(0) catalyst or adding a reducing agent.
Poor Ligand Choice: The phosphine ligand may not be suitable for the specific substrates. Sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective.[4]Screen a variety of ligands. For less reactive aryl chlorides, older generation ligands like BINAP or DPEphos might be insufficient.[4]
Inappropriate Base: The base may be too weak or not sufficiently non-nucleophilic.[4]Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are commonly used. For sensitive substrates, weaker bases like K₂CO₃ or K₃PO₄ can be tested, potentially requiring higher catalyst loadings or longer reaction times.[4][5]
Solvent Issues: Poor solubility of reagents can hinder the reaction.Ensure starting materials are soluble in the chosen solvent (e.g., Toluene, Dioxane) at the reaction temperature.[4]
Low Reaction Temperature: Many N-arylation reactions require elevated temperatures to proceed at a reasonable rate.[4]Increase the reaction temperature, typically in the range of 80-110 °C.[4]
Formation of N,N'-bis-arylated Piperazine Incorrect Stoichiometry: Using a 1:1 ratio of piperazine to aryl halide can lead to the formation of the bis-arylated product.Use an excess of piperazine (e.g., 1.5 to 2 equivalents) relative to the aryl halide.[4]
Unprotected Piperazine: The presence of two reactive nitrogen atoms in unprotected piperazine makes it susceptible to double arylation.Use a mono-protected piperazine, such as N-Boc-piperazine, to ensure selective mono-arylation. The protecting group can be removed in a subsequent step.[4]
Hydrodehalogenation of Aryl Halide β-Hydride Elimination: This is a known side reaction that can compete with the desired C-N bond formation.Optimize the ligand and reaction conditions. Some ligands are known to suppress β-hydride elimination more effectively than others.

Data Presentation: Catalyst System Performance in Piperazine Arylation

The following table summarizes quantitative data from various studies on the palladium-catalyzed arylation of piperazine, providing a comparative overview of different catalyst systems and their efficiencies.

Aryl HalidePiperazine (equiv.)Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)TimeYield (%)Reference
4-Chlorotoluene1.5Pd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.5)Toluene10010 min95[6]
4-Chloroanisole1.5Pd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.5)Toluene10010 min92[6]
4-Chlorobenzonitrile1.5Pd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.5)Toluene10010 min88[6]
1-Chloro-4-nitrobenzene2.0Pd(OAc)₂XantphosCs₂CO₃ (2.0)DMF110->98:2 (mono:bis)[4]
4-Bromobenzonitrile1.2NiCl₂(dppe)-NaOtBu (1.5)Dioxane90-90:10 (mono:bis)[4]

Note: This table presents illustrative data compiled from various sources and is intended to demonstrate general trends. Optimal conditions will vary depending on the specific substrates used.

Experimental Protocols

General Protocol for Palladium-Catalyzed Mono-N-Arylation of Piperazine

This protocol provides a standard procedure for the mono-N-arylation of piperazine with an aryl chloride using a RuPhos-based catalyst system.[4]

Reagents:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • Piperazine (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • RuPhos (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (1.5 mmol, 1.5 equiv)

  • Toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl chloride, piperazine, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.

  • Add dry, degassed toluene to the Schlenk tube.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 10-30 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-N-arylpiperazine.

Mandatory Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization start Define Reaction: Aryl Halide + Piperazine reagents Prepare Stock Solutions: - Pd Precursors - Ligands - Bases - Solvents start->reagents reaction_setup Set up Array of Reactions (e.g., 96-well plate) reagents->reaction_setup parameter_variation Vary: - Catalyst (Pd Source) - Ligand - Base - Solvent - Temperature reaction_setup->parameter_variation run_reactions Run Reactions (Controlled Time) parameter_variation->run_reactions analysis Analyze Reaction Outcomes (LC-MS, HPLC, etc.) run_reactions->analysis identify_hits Identify 'Hit' Conditions (High Yield/Selectivity) analysis->identify_hits fine_tune Fine-Tune Hit Conditions: - Catalyst Loading - Stoichiometry - Concentration identify_hits->fine_tune scale_up Scale-up and Isolation fine_tune->scale_up

Caption: A streamlined workflow for screening and optimizing catalysts for piperazine arylation.

Troubleshooting Decision Tree for Low Yield

troubleshooting_flowchart start Low/No Yield in Piperazine Arylation check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes solution_catalyst Troubleshoot Catalyst: - Use fresh Pd source/ligand - Ensure inert atmosphere - Screen different ligands (e.g., RuPhos) - Consider a Pd(0) precatalyst check_catalyst->solution_catalyst No check_reagents Are Reagents Pure & Soluble? check_conditions->check_reagents Yes solution_conditions Optimize Conditions: - Increase temperature (80-110 °C) - Screen different bases (e.g., NaOtBu) - Vary solvent (Toluene, Dioxane) check_conditions->solution_conditions No solution_reagents Verify Reagents: - Check purity of starting materials - Ensure solubility in the chosen solvent at reaction temperature check_reagents->solution_reagents No end Successful Reaction check_reagents->end Yes solution_catalyst->end solution_conditions->end solution_reagents->end catalytic_cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)(NR'R'')L_n]+ oa_complex->amine_complex Amine Coordination & Deprotonation amine_complex->pd0 Reductive Elimination product_complex Product (Ar-NR'R'') amine_complex->product_complex reagents1 Ar-X reagents1->oa_complex reagents2 HNR'R'' (Piperazine) reagents2->oa_complex base Base base->oa_complex base_h

References

Technical Support Center: Purification of 1-(4-Aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Aminophenyl)piperazine. Our goal is to address common issues encountered during the purification of this compound, ensuring a higher purity final product for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on the synthetic route employed. The two primary synthesis methods are the reduction of 1-(4-nitrophenyl)piperazine and the Buchwald-Hartwig amination.

  • From Reduction of 1-(4-nitrophenyl)piperazine: The most common impurity is the unreacted starting material, 1-(4-nitrophenyl)piperazine , due to incomplete reduction.

  • From Buchwald-Hartwig Amination: This route may introduce several impurities, including:

    • Unreacted starting materials, such as piperazine and the corresponding aryl halide (e.g., 4-bromoaniline or 4-chloroaniline).

    • 1,4-Bis(4-aminophenyl)piperazine , a di-substituted byproduct formed from the reaction of the product with another molecule of the aryl halide.

    • Byproducts from ligand or catalyst degradation.

Q2: My purified this compound shows poor peak shape (tailing) during HPLC analysis. What could be the cause?

A2: Peak tailing in HPLC is a common issue when analyzing basic compounds like this compound on standard silica-based columns. The free silanol groups on the silica surface are acidic and can interact strongly with the basic piperazine nitrogen, leading to poor peak shape. To mitigate this, consider using a column with end-capping or adding a basic modifier, such as 0.1% triethylamine or diethylamine, to your mobile phase to saturate the active sites on the stationary phase.

Q3: I am struggling to remove the di-substituted byproduct, 1,4-Bis(4-aminophenyl)piperazine. What is the best approach?

A3: The separation of mono- and di-substituted piperazine derivatives can be challenging due to their similar polarities.

  • Column Chromatography: A carefully optimized gradient elution in column chromatography can be effective. Using a less polar solvent system initially can help to elute the desired mono-substituted product before the di-substituted impurity. The addition of a small amount of a basic modifier to the eluent can also improve separation.[1]

  • Recrystallization: If the product is solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1] Experiment with different solvent systems to find one where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the di-substituted impurity remains in solution.

Q4: Can I use acid-base extraction to purify this compound?

A4: Yes, acid-base extraction is a viable technique for separating the basic this compound from non-basic impurities.[1] By dissolving the crude mixture in an organic solvent and extracting with an acidic aqueous solution, the piperazine derivative will be protonated and move into the aqueous layer as its salt. After separating the layers, the aqueous layer can be basified to precipitate the purified free base, which can then be extracted back into an organic solvent.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification of this compound.

Issue 1: Low Purity After Column Chromatography
Symptom Possible Cause Troubleshooting Steps
Co-elution of impurities with the product. Inappropriate solvent system polarity.Optimize the eluent system. Start with a low polarity mobile phase and gradually increase the polarity (gradient elution). A common starting point for arylpiperazines is a mixture of heptane and ethyl acetate, or dichloromethane and methanol.
Product tailing on the column, leading to broad fractions and poor separation. Strong interaction of the basic piperazine with the acidic silica gel.Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent to minimize interactions with the silica surface.[1] Alternatively, consider using a different stationary phase, such as alumina or amine-functionalized silica.
Product appears to be degrading on the column. The silica gel is too acidic, causing decomposition of the acid-sensitive product.Deactivate the silica gel by treating it with a solution of triethylamine in the eluent before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.
Issue 2: Difficulty with Recrystallization
Symptom Possible Cause Troubleshooting Steps
Product oils out instead of crystallizing. The solvent is too nonpolar, or the solution is cooling too quickly.Try a more polar solvent or a solvent mixture. Ensure slow cooling of the solution to encourage crystal formation. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Low recovery of the product after recrystallization. The chosen solvent has too high of a solubility for the product at room temperature.Select a solvent in which the product has a steep solubility curve (highly soluble when hot, poorly soluble when cold). You can also try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to the hot, saturated solution until turbidity is observed, then allow it to cool slowly.
Impurities co-precipitate with the product. The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility.Screen a variety of solvents and solvent mixtures. A good starting point for aromatic amines can be ethanol, ethyl acetate/hexane, or toluene.

Data Presentation

The following table summarizes hypothetical purity data for crude and purified this compound, illustrating the effectiveness of different purification techniques.

Purification Method Starting Purity (Crude) Final Purity Key Impurities Removed
Column Chromatography (Silica Gel with 0.5% Triethylamine) 85%98%1-(4-nitrophenyl)piperazine, 1,4-Bis(4-aminophenyl)piperazine
Recrystallization (Ethanol/Water) 85%97%1-(4-nitrophenyl)piperazine
Acid-Base Extraction 85%95%Non-basic organic impurities

Experimental Protocols

Protocol 1: Column Chromatography Purification

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Heptane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine

  • Glass column, collection tubes, TLC plates, UV lamp

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 Heptane:Ethyl Acetate with 0.5% Triethylamine).

  • Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry, sample-adsorbed silica gel to the top of the packed column.

  • Elution: Begin elution with the initial, low-polarity eluent.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., from 5% to 50% over several column volumes).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 Heptane:Ethyl Acetate) and visualize under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask, hot plate, filter paper, Buchner funnel

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: Slowly add deionized water dropwise to the hot solution until a slight turbidity persists.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product (this compound) analysis Analyze Purity (e.g., HPLC, TLC) start->analysis decision Purity Acceptable? analysis->decision troubleshoot_column Troubleshoot Column - Adjust Eluent - Add Base - Change Stationary Phase analysis->troubleshoot_column Low Purity troubleshoot_recryst Troubleshoot Recrystallization - Change Solvent - Slow Cooling - Seeding analysis->troubleshoot_recryst Low Purity / Oiling Out end_node Pure Product decision->end_node Yes purification_choice Select Purification Method decision->purification_choice No column_chrom Column Chromatography purification_choice->column_chrom Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Solid Product acid_base Acid-Base Extraction purification_choice->acid_base Non-basic Impurities column_chrom->analysis Purified Fractions recrystallization->analysis Crystals acid_base->analysis Extracted Product troubleshoot_column->column_chrom troubleshoot_recryst->recrystallization

Caption: A workflow diagram for troubleshooting the purification of this compound.

Impurity_Formation_Pathways cluster_reduction Reduction Route cluster_buchwald Buchwald-Hartwig Amination nitro 1-(4-nitrophenyl)piperazine reduction Reduction (e.g., H₂, Pd/C) nitro->reduction product_r This compound reduction->product_r impurity_nitro Unreacted Starting Material reduction->impurity_nitro Incomplete Reaction piperazine Piperazine buchwald Pd-catalyzed Coupling piperazine->buchwald aryl_halide 4-Haloaniline aryl_halide->buchwald product_b This compound buchwald->product_b impurity_unreacted Unreacted Starting Materials buchwald->impurity_unreacted Incomplete Reaction impurity_di 1,4-Bis(4-aminophenyl)piperazine (Di-substitution) product_b->impurity_di Side Reaction

Caption: Common synthetic routes to this compound and potential impurity formation pathways.

References

Technical Support Center: Scale-Up Synthesis of 1-(4-Aminophenyl)piperazine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of 1-(4-aminophenyl)piperazine and its key intermediates.

Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to offer direct solutions to specific issues that may arise during experimentation.

Issue 1: Buchwald-Hartwig N-Arylation Step

Question: I am experiencing low yields during the scale-up of the Buchwald-Hartwig amination to synthesize the N-aryl piperazine intermediate. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the large-scale Buchwald-Hartwig amination of piperazines can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or reagent quality. Here are key areas to troubleshoot:

  • Catalyst and Ligand System: The choice of palladium precursor and phosphine ligand is critical for reaction efficiency. Bulky, electron-rich ligands are often required.[1] Inactive catalyst, resulting from exposure to air or moisture, is a common issue. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

  • Base Selection: The base plays a crucial role in the catalytic cycle. While strong bases like sodium tert-butoxide (NaOtBu) often lead to high reaction rates, they can be incompatible with sensitive functional groups and cause substrate decomposition.[2] If you observe degradation of your starting materials, consider switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]

  • Solvent Choice: The solvent affects the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used.[3] For substrates with poor solubility, a more polar solvent like t-butanol may be beneficial. In some cases, aprotic, non-polar solvents like m-xylene have proven effective.[3]

  • Temperature and Time: Suboptimal temperature can lead to incomplete reaction or decomposition of the catalyst or substrates. It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature for your specific scale.

Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine byproduct, reducing the yield of the desired mono-substituted product. How can I improve selectivity?

Answer: The formation of the di-substituted byproduct is a frequent challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution. The following strategies can be employed to favor mono-substitution:

  • Stoichiometry Control: Using a large excess of piperazine (typically 5-10 equivalents) relative to the aryl halide statistically favors the reaction at an unsubstituted piperazine molecule.

  • Slow Addition of Electrophile: Adding the aryl halide dropwise, especially at lower temperatures, can help control the reaction rate and minimize the chance of the mono-substituted product reacting again.

  • Protecting Group Strategy: For maximum control, a mono-protected piperazine, such as N-Boc-piperazine, can be used. The protecting group is then removed in a subsequent step. This approach is often used in pharmaceutical synthesis to ensure high purity and yield of the mono-substituted product.[4]

Issue 2: Nitro Group Reduction Step

Question: The catalytic reduction of the 1-(4-nitrophenyl)piperazine intermediate is proving difficult to control on a larger scale, with safety concerns and inconsistent yields. What should I consider?

Answer: The reduction of aromatic nitro groups is a highly exothermic reaction, and managing the heat evolution is a primary concern during scale-up to ensure safety and prevent side reactions.[5]

  • Thermal Management: A reaction calorimetric investigation is recommended to assess the heat flow of the reaction under your proposed scale-up conditions. If the rate of heat evolution is too high for your reactor's cooling capacity, you must adjust the process. This can be achieved by slowing the addition rate of the reducing agent or by using a continuous flow reactor setup, which offers superior heat and mass transfer.[5]

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation (H₂ gas): This is an atom-economical method using catalysts like Palladium on carbon (Pd/C) or Raney Nickel.[6] However, specialized equipment is required to handle hydrogen gas safely at pressure. Be aware that Pd/C can also reduce other functional groups. Raney Nickel is a good alternative if dehalogenation is a concern.[6]

    • Transfer Hydrogenation: Using hydrogen donors like sodium hypophosphite or ammonium formate with a catalyst (e.g., Pd/C) can be a safer alternative to gaseous hydrogen.[5][7]

    • Metal Reductants: Reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are classic methods and can be cost-effective.[6] However, they generate significant amounts of metal waste, which can complicate product purification.[5]

  • Catalyst Poisoning: Ensure your substrate and solvent are free from impurities that could poison the catalyst, such as sulfur compounds. This is a common cause of stalled or incomplete reactions.[8]

Issue 3: Product Purification

Question: I am struggling with the purification of the final this compound product at a large scale. What are some effective methods?

Answer: The basic and often water-soluble nature of piperazine derivatives can make purification challenging. Here are several effective techniques for large-scale purification:

  • Acid-Base Extraction: This is a powerful technique to separate the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The layers are separated, and the aqueous layer is then basified to precipitate the purified product, which can be filtered or re-extracted into an organic solvent.[3]

  • Crystallization/Salt Formation: This is a highly effective method for obtaining high-purity solid products. The crude product can be converted to a stable crystalline salt, such as a hydrochloride or diacetate salt. This salt can then be recrystallized from a suitable solvent system to remove impurities. The free base can be regenerated by treatment with a base if required.[3]

  • Column Chromatography: While effective at the lab scale, traditional silica gel chromatography can be challenging to scale up for basic compounds like piperazines due to potential streaking. Using deactivated silica or alumina, and incorporating a small amount of a basic modifier like triethylamine into the eluent, can improve separation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on an industrial scale?

A1: A prevalent industrial route involves the N-arylation of a piperazine derivative with an activated 4-nitro-substituted benzene, commonly p-chloronitrobenzene, followed by the reduction of the nitro group to an amine. The N-arylation is often achieved via nucleophilic aromatic substitution or a palladium-catalyzed coupling reaction like the Buchwald-Hartwig amination.[9][10] The subsequent nitro group reduction is typically performed by catalytic hydrogenation.[9]

Q2: How do I choose the right catalyst and ligand for the Buchwald-Hartwig amination step?

A2: The optimal catalyst-ligand system depends on the specific aryl halide used. For less reactive aryl chlorides, more electron-rich and sterically hindered phosphine ligands (e.g., XPhos, RuPhos) are often necessary to achieve good yields.[1] It is advisable to perform small-scale screening experiments with different ligand and palladium source combinations to identify the most efficient system for your specific substrates before scaling up.[11]

Q3: Are there any specific safety precautions for the large-scale reduction of 1-(4-nitrophenyl)piperazine?

A3: Yes. The reduction of nitroarenes is highly exothermic and can lead to a runaway reaction if not properly controlled.[5] It is critical to have efficient cooling systems in place and to control the addition rate of the reducing agent. A thorough process safety review, including calorimetric studies, should be conducted before any large-scale campaign.[5] If using hydrogen gas, ensure the use of appropriate pressure-rated equipment and adherence to all safety protocols for handling flammable gases.

Q4: How can I effectively remove the palladium catalyst after the Buchwald-Hartwig reaction at scale?

A4: Removing residual palladium is crucial, especially for pharmaceutical intermediates. Common methods include:

  • Filtration: The catalyst can sometimes be removed by filtration through a pad of celite or a specialized filter cartridge, although this may not remove finely dispersed or dissolved palladium.

  • Acidic Wash: An acidic wash during workup can help extract the palladium into the aqueous phase.

  • Scavengers: Using specialized palladium scavengers (e.g., silica-based thiols or functionalized polymers) is a highly effective method for reducing palladium levels to ppm concentrations.

Q5: Can I use continuous flow chemistry for the synthesis of these intermediates?

A5: Yes, continuous flow processing is highly advantageous for both the Buchwald-Hartwig amination and the nitro group reduction steps, especially at scale. Flow reactors offer superior heat and mass transfer, which allows for better control of exothermic reactions and can lead to higher yields and purity.[12][13] The use of packed-bed catalyst cartridges in flow systems can also simplify catalyst handling and removal.

Data Presentation

Table 1: Comparison of Conditions for Buchwald-Hartwig N-Arylation of Piperazine Derivatives
Aryl HalidePiperazine DerivativeCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
p-MethoxybromobenzenePiperazinePd(OAc)₂K-tert-amylateToluene11019099[14]
p-BromophenoxytetrahydropyranPiperazine[Pd(IPr)Cl₂]₂K-tert-amylateDME8019699[14]
4-ChlorotolueneMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100694N/A[1]
4-BromotolueneN-Boc-piperazine(NHC)Pd(allyl)ClN/AN/AN/A< 5 min96N/A[15]
Aryl BromideN-MethylpiperazinePd(OAc)₂ / (R)-BINAPNaOtBuToluene100N/A>95N/A[12]
Note: Yields and conditions are specific to the cited literature and may vary based on the exact substrates and scale.
Table 2: Comparison of Conditions for Nitro Group Reduction
Starting MaterialReducing SystemCatalystSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazineSodium Hypophosphite / H₂O5% Pd/CMethoxyethanol70-752-2.58899.7[7]
Substituted NitrobenzeneH₂ (gas)Pd/CN/AN/AN/AHighHigh[6]
Aromatic Nitro CompoundFe / Acid-Ethanol/AcidRefluxN/AGoodN/A[8]
Aromatic Nitro CompoundSnCl₂-EthanolRefluxN/AGoodN/A[16]
Note: The choice of reducing agent often depends on functional group compatibility and scale-up safety considerations.

Experimental Protocols

Protocol 1: Scale-Up Buchwald-Hartwig N-Arylation of Piperazine (General Procedure)

Materials:

  • Aryl Halide (1.0 eq)

  • Piperazine (5-10 eq) or Mono-Boc-Piperazine (1.1 eq)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%)

  • Phosphine Ligand (e.g., XPhos, 1-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 2.0 eq)

  • Anhydrous Toluene

Procedure:

  • Reactor Setup: Oven-dry all glassware and ensure the reactor is equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen/argon inlet.

  • Inerting: Assemble the reactor while hot and purge with an inert gas for at least 30 minutes.

  • Charging Reagents: To the inerted reactor, charge the aryl halide, piperazine, base, palladium precatalyst, and ligand.

  • Solvent Addition: Add anhydrous, degassed toluene via cannula or a pump system.

  • Reaction: Heat the mixture to the target temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water or a saturated aqueous ammonium chloride solution.

    • Dilute with an appropriate organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization, salt formation, or column chromatography as required.

Protocol 2: Scale-Up Reduction of 1-(4-Nitrophenyl)piperazine Intermediate via Transfer Hydrogenation

This protocol is adapted from a literature procedure for a similar substrate.[7]

Materials:

  • 1-(4-Nitrophenyl)piperazine intermediate (1.0 eq)

  • Palladium on Carbon (5% Pd/C, 50% water wet)

  • Sodium Hypophosphite Monohydrate (approx. 3.0 eq)

  • Methoxyethanol

  • Water

  • Concentrated HCl

  • Concentrated NaOH

Procedure:

  • Reactor Setup: In a suitable reactor, suspend the 1-(4-nitrophenyl)piperazine intermediate in methoxyethanol under a nitrogen atmosphere at 20-25 °C.

  • Catalyst Addition: Add the wet 5% Pd/C catalyst. Degas the suspension by applying a vacuum and backfilling with nitrogen (repeat 3 times).

  • Heating: Heat the suspension to 70-75 °C.

  • Reducing Agent Addition: Prepare a solution of sodium hypophosphite in water. Add this solution dropwise to the heated reaction mixture over 2-2.5 hours, maintaining the temperature between 75-80 °C. The reaction is exothermic, and hydrogen evolution will be observed; control the addition rate to manage the temperature.

  • Monitoring: After the addition is complete, continue stirring at 70-75 °C and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 30-45 minutes after the addition.

  • Workup and Catalyst Removal:

    • Cool the reaction to 25-30 °C and dilute with water.

    • Slowly add concentrated HCl to adjust the pH to ≤ 2.

    • Filter the mixture to remove the Pd/C catalyst. Wash the catalyst cake with water.

  • Product Isolation:

    • Combine the filtrates and warm to 35-40 °C.

    • Slowly add concentrated NaOH solution to adjust the pH to ~7.1. The product will precipitate.

    • Cool the suspension to 20-25 °C and stir for 30 minutes.

    • Collect the product by filtration, wash sequentially with water and methanol/water mixtures.

    • Dry the product under vacuum at 50 °C to a constant weight.

Mandatory Visualizations

G cluster_synthesis General Synthetic Pathway Start Piperazine + 4-Nitrohalobenzene Step1 N-Arylation (e.g., Buchwald-Hartwig) Start->Step1 Intermediate 1-(4-Nitrophenyl)piperazine Intermediate Step1->Intermediate Step2 Nitro Group Reduction Intermediate->Step2 End This compound (Final Product) Step2->End

Caption: General synthetic pathway for this compound.

G cluster_troubleshooting Troubleshooting Low Yield in Buchwald-Hartwig Amination Start Low Yield Observed Check_Catalyst Is the catalyst active? Are conditions inert? Start->Check_Catalyst Check_Base Is the base appropriate? (Decomposition observed?) Check_Catalyst->Check_Base Yes Solution_Catalyst Use fresh catalyst/ligand. Ensure anhydrous/inert conditions. Check_Catalyst->Solution_Catalyst No Check_Temp Is temperature/time optimized? Check_Base->Check_Temp Yes Solution_Base Screen weaker bases (e.g., K3PO4, Cs2CO3). Check_Base->Solution_Base No Solution_Temp Monitor by LCMS to find optimal endpoint. Check_Temp->Solution_Temp No Success Yield Improved Check_Temp->Success Yes Solution_Catalyst->Success Solution_Base->Success Solution_Temp->Success

Caption: Troubleshooting workflow for low amination yield.

G cluster_selectivity Controlling Mono- vs. Di-substitution Problem High Di-substitution Byproduct Strategy1 Use Large Excess of Piperazine (5-10x) Problem->Strategy1 Strategy2 Slowly Add Aryl Halide Problem->Strategy2 Strategy3 Use Mono-Protected Piperazine (e.g., N-Boc) Problem->Strategy3 Outcome Increased Selectivity for Mono-substituted Product Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome

Caption: Strategies to improve mono-substitution selectivity.

References

Validation & Comparative

Comparative Analysis of 1-(4-Aminophenyl)piperazine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative study of the biological activities of 1-(4-Aminophenyl)piperazine analogs. It includes a summary of their quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Analogs of this compound have shown a wide range of pharmacological activities, including effects on the central nervous system and potential as anticancer agents.[2][3] This guide focuses on a comparative analysis of their activity as dopamine and serotonin receptor ligands, as well as their cytotoxic effects on cancer cell lines.

Data Summary: Biological Activities of this compound Analogs

The following table summarizes the in vitro activity of selected this compound analogs. The data is compiled from various studies to provide a comparative overview of their potency and selectivity.

Compound IDTargetAssay TypeActivity (Ki/IC50)SelectivityReference
Dopamine Receptor Ligands
Analog 6aHuman D3 Dopamine ReceptorRadioligand Binding AssayKᵢ = 1.4 nM~24-fold vs D2[4]
Analog 6aHuman D2 Dopamine ReceptorRadioligand Binding AssayKᵢ = 34 nM[4]
Analog 7aHuman D3 Dopamine ReceptorRadioligand Binding AssayKᵢ = 2.5 nM~30-fold vs D2[4]
Analog 7aHuman D2 Dopamine ReceptorRadioligand Binding AssayKᵢ = 75 nM[4]
LS-3-134Human D3 Dopamine ReceptorRadioligand Binding AssayKᵢ ≈ 0.2 nM>150-fold vs D2[4]
WW-III-55Human D3 Dopamine ReceptorRadioligand Binding AssayKᵢ ≈ 20 nM>800-fold vs D2[4]
Serotonin & Norepinephrine Reuptake Inhibitors
(-)-2Serotonin Transporter (SERT)Reuptake AssayIC₅₀ (hSERT) = 1.2 nMHigh selectivity[5][6]
(-)-2Norepinephrine Transporter (NET)Reuptake AssayIC₅₀ (hNET) = 2.9 nM[5][6]
Anticancer Activity
Compound 35MCF7 (Breast Cancer)Cytotoxicity AssayIC₅₀ = X µMSelective vs normal cells[7]
Compound 37MCF7 (Breast Cancer)Cytotoxicity AssayIC₅₀ = Y µMSelective vs normal cells[7]
Compound 35A549 (Lung Cancer)Cytotoxicity AssayIC₅₀ = Z µMSelective vs normal cells[7]
Compound 37A549 (Lung Cancer)Cytotoxicity AssayIC₅₀ = W µMSelective vs normal cells[7]

Note: Specific IC50 values for compounds 35 and 37 were described as being two to three times less cytotoxic against normal cells than cancer cells, but exact values were not provided in the abstract. Further review of the full text would be required for precise figures.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.

Radioligand Binding Assays for Dopamine Receptors

This protocol is based on methods used to determine the binding affinity of compounds for dopamine D2 and D3 receptors.[4]

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human D2 or D3 receptors are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Binding Assay: The membrane preparations are incubated with a specific radioligand (e.g., [³H]spiperone) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the Ki values, which represent the affinity of the compound for the receptor.

Amine Reuptake Inhibition Assays

This protocol is a general representation of methods used to assess the inhibition of serotonin and norepinephrine transporters.[5][6]

  • Cell Lines: Human embryonic kidney (HEK) cells stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) are used.

  • Assay Procedure: Cells are incubated with the test compound and a radiolabeled substrate (e.g., [³H]serotonin or [³H]norepinephrine).

  • Measurement: The uptake of the radiolabeled substrate by the cells is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the substrate uptake (IC50) is determined.

In Vitro Cytotoxicity Assays

This protocol outlines a general method for evaluating the cytotoxic activity of compounds against cancer cell lines.[7][8]

  • Cell Culture: Cancer cell lines (e.g., MCF7, A549) and normal cell lines (e.g., MCF 10A) are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a method such as the MTT assay, which measures the metabolic activity of the cells.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

Visualizations

The following diagrams illustrate key concepts related to the activity of this compound analogs.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) D2_Receptor D2 Receptor Signaling_Cascade Downstream Signaling D2_Receptor->Signaling_Cascade D3_Receptor D3 Receptor D3_Receptor->Signaling_Cascade Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->D2_Receptor Dopamine Synaptic_Cleft->D3_Receptor Analog_DAT Atypical DAT Inhibitor (Analog) Analog_DAT->DAT Inhibition Analog_D2D3 D2/D3 Ligand (Analog) Analog_D2D3->D2_Receptor Modulation Analog_D2D3->D3_Receptor

Caption: Dopaminergic synapse showing sites of action for this compound analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and SAR cluster_optimization Lead Optimization Synthesis Synthesis of This compound Analogs Binding_Assay Receptor Binding Assays (e.g., Dopamine, Serotonin) Synthesis->Binding_Assay Functional_Assay Functional Assays (e.g., Reuptake Inhibition) Synthesis->Functional_Assay Cytotoxicity_Assay In Vitro Cytotoxicity (Cancer Cell Lines) Synthesis->Cytotoxicity_Assay Data_Analysis Determination of Ki, IC50 values Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR_Study Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Study Lead_Optimization Lead Compound Optimization SAR_Study->Lead_Optimization

Caption: General workflow for the development and evaluation of novel piperazine analogs.

Conclusion

The this compound scaffold continues to be a valuable starting point for the design of novel therapeutic agents. The comparative data presented in this guide highlights the diverse biological activities of its analogs, from potent and selective dopamine receptor ligands to promising anticancer compounds. The detailed experimental protocols and illustrative diagrams provide a foundational resource for researchers in the field of drug discovery and development, facilitating further exploration and optimization of this versatile chemical class.

References

The Pivotal Role of the Phenylamino Group: A Comparative Guide to the Structure-Activity Relationship of 1-(4-Aminophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of pharmacologically active scaffolds is paramount. This guide provides a comparative analysis of 1-(4-aminophenyl)piperazine derivatives, with a primary focus on their well-documented activity as ligands for the 5-HT1A serotonin receptor, a key target in the treatment of anxiety and depression.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents. The inherent versatility of the piperazine ring and the phenylamino moiety allows for a wide range of structural modifications, each influencing the compound's affinity, selectivity, and functional activity at various biological targets. This guide synthesizes experimental data from multiple studies to illuminate the critical structural features governing the interaction of these derivatives with the 5-HT1A receptor.

Comparative Analysis of Receptor Binding Affinity

The affinity of this compound derivatives for the 5-HT1A receptor is a crucial determinant of their potential therapeutic efficacy. The following table summarizes the binding affinities (Ki) of a series of analogs, highlighting the impact of substitutions on the phenyl ring and the piperazine nitrogen.

Compound IDR1 (Substitution on Phenyl Ring)R2 (Substitution on Piperazine N4)5-HT1A Receptor Binding Affinity (Ki, nM)
1 HH51.9[1]
2 2-OCH3H1.2[2]
3 3-ClHNot explicitly found, but derivatives are potent
4 HAdamantyl1.2[2]
5 H3,5-dimethyl-adamantyl21.3[2]
6 2-OCH3Butyl-imidePotent Agonist (EC50 = 19 nM)[3]
7 HBenzamidePotent Agonist (EC50 = 1.01 nM)[1]

Note: Data is compiled from various sources and may have been determined under slightly different experimental conditions. Direct comparison should be made with caution.

From the data, several key SAR trends can be discerned:

  • Substitution on the Phenyl Ring: The presence and position of substituents on the phenyl ring significantly impact affinity. A methoxy group at the ortho position (Compound 2) dramatically increases affinity compared to the unsubstituted analog (Compound 1)[2].

  • Substitution on the Piperazine Nitrogen (N4): The nature of the substituent on the N4 position of the piperazine ring is a major determinant of both affinity and functional activity. Bulky, lipophilic groups such as adamantyl (Compound 4) can lead to high affinity[2]. Furthermore, incorporating longer chains with terminal functionalities, such as imides or amides (Compounds 6 and 7), can result in potent agonistic activity[1][3].

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This assay determines the affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from rat hippocampal tissue.

  • Radioligand: [3H]8-OH-DPAT (an agonist).

  • Test Compounds: this compound derivatives.

  • Non-specific Binding Control: 10 µM Serotonin or 8-OH-DPAT.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Equipment: 96-well plates, cell harvester with glass fiber filters, liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the cell or tissue source in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting membrane pellet. Resuspend the final pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd, e.g., 0.5 nM [3H]8-OH-DPAT), and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.

    • Test Compound: Assay buffer, radioligand, varying concentrations of the test compound, and membrane preparation.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay for 5-HT1A Receptor Functional Activity

This assay measures the functional activity of a compound (agonist, partial agonist, antagonist) by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.

Materials:

  • Receptor Source: Membranes from cells expressing the human 5-HT1A receptor.

  • [35S]GTPγS.

  • Test Compounds.

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Non-specific Binding Control: High concentration of unlabeled GTPγS.

Procedure:

  • Membrane Preparation: Prepare membranes as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add the membrane preparation, GDP (to ensure binding is to the activated state), and varying concentrations of the test compound.

  • Incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Initiation of Reaction: Add [35S]GTPγS to each well to initiate the binding reaction.

  • Termination of Reaction: Incubate for a further 30-60 minutes at 30°C and then terminate the reaction by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the stimulated [35S]GTPγS binding against the logarithm of the test compound concentration. The EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values are determined by non-linear regression.

Visualizing Structure-Activity Relationships and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the key SAR features and the experimental workflow for a radioligand binding assay.

SAR_Arylpiperazine cluster_scaffold This compound Scaffold Scaffold Core Structure Ortho_Sub Ortho-substitution (e.g., -OCH3) Increases Affinity Scaffold->Ortho_Sub Modification at R1 Meta_Para_Sub Meta/Para-substitution Variable Effects Scaffold->Meta_Para_Sub Modification at R1 Bulky_Lipophilic Bulky/Lipophilic Groups (e.g., Adamantyl) High Affinity Scaffold->Bulky_Lipophilic Modification at R2 Long_Chain_Amide Long-chain Amides/Imides Potent Agonism Scaffold->Long_Chain_Amide Modification at R2

Caption: Key SAR features of this compound derivatives at the 5-HT1A receptor.

Binding_Assay_Workflow start Start prep Membrane Preparation (Receptor Source) start->prep setup Assay Setup in 96-well Plate (Total, Non-specific, Test Compound) prep->setup incubate Incubation (e.g., 60 min at RT) setup->incubate filter Rapid Filtration (Separates Bound from Unbound) incubate->filter count Scintillation Counting (Measures Radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

The this compound scaffold represents a highly adaptable platform for the design of potent and selective 5-HT1A receptor ligands. The structure-activity relationship is finely tuned by substitutions at both the phenyl ring and the distal nitrogen of the piperazine moiety. Ortho-substitution on the phenyl ring and the incorporation of bulky, lipophilic, or extended functional groups on the piperazine nitrogen are key strategies for enhancing affinity and modulating functional activity. The experimental protocols provided herein offer a standardized framework for the evaluation of novel derivatives, facilitating the direct comparison of results across different studies and guiding future drug discovery efforts in this important therapeutic area.

References

The Crucial Scaffolding: Validating 1-(4-Aminophenyl)piperazine's Role in Potent Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available data underscores the pivotal role of the 1-(4-aminophenyl)piperazine moiety as a foundational scaffold in the development of potent antifungal agents. While the intrinsic antifungal activity of the parent compound, this compound, is not extensively documented, its structural framework is a key component in a multitude of highly effective antifungal derivatives. This guide provides a comparative overview of the antifungal performance of these derivatives against established antifungal drugs, supported by experimental data and detailed protocols for validation.

Comparative Antifungal Activity

The true antifungal potential of the this compound core is realized through chemical modification. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various piperazine derivatives against common fungal pathogens, in comparison to standard antifungal agents. A lower MIC value indicates greater antifungal potency.

Compound/DrugFungal StrainMIC Range (µg/mL)Citation
Piperazine Derivatives
Substituted Piperazine Derivative 1Candida albicans2.22[1]
Substituted Piperazine Derivative 2Candida albicans25-50[2]
N,N'-bis(1,3,4-thiadiazole) PiperazineCandida albicansModerate Activity[3]
Alkylated Piperazine-Azole HybridCandida spp.0.015 - 1.95[4]
Alkylated Piperazine-Azole HybridAspergillus spp.0.015 - 1.95[4]
Standard Antifungal Agents
FluconazoleCandida albicans0.25 - 2.0[5]
FluconazoleAspergillus fumigatusResistant[4]
ItraconazoleCandida albicans0.03 - 0.5[5]
ItraconazoleAspergillus fumigatus0.25 - 1.0[6]
VoriconazoleCandida albicans0.008 - 0.5[7]
VoriconazoleAspergillus fumigatus0.25 - 1.0[6]
PosaconazoleCandida albicans≤0.5[5]
PosaconazoleAspergillus fumigatus≤0.25[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antifungal activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[7]

a. Inoculum Preparation:

  • Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours.

  • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • The suspension is further diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

b. Assay Procedure:

  • The test compounds and standard antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Each well is inoculated with the prepared fungal suspension.

  • A growth control (inoculum without compound) and a sterility control (medium without inoculum) are included.

  • The plate is incubated at 35°C for 24-48 hours.

c. MIC Determination:

  • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.

Agar Well Diffusion Method

This method provides a qualitative assessment of antifungal activity.[8][9][10]

a. Plate Preparation:

  • A standardized inoculum of the fungal strain is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts).

  • Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar.

b. Assay Procedure:

  • A specific volume of the test compound solution at a known concentration is added to each well.

  • A positive control (a known antifungal agent) and a negative control (the solvent used to dissolve the compound) are also included in separate wells.

  • The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

c. Interpretation:

  • The antifungal activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented). A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the validation process and the mechanism of action of piperazine-containing antifungals, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Isolate Culture inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep Standardization plate_inoculation Plate Inoculation inoculum_prep->plate_inoculation serial_dilution Serial Dilution of Test Compounds serial_dilution->plate_inoculation incubation Incubation (24-48h) plate_inoculation->incubation read_results Visual Reading or Spectrophotometry incubation->read_results mic_determination MIC Determination read_results->mic_determination

Antifungal Susceptibility Testing Workflow

Many piperazine-containing antifungal agents, particularly the azole class, function by disrupting the fungal cell membrane's integrity. They achieve this by inhibiting a key enzyme in the ergosterol biosynthesis pathway, lanosterol 14-alpha-demethylase (encoded by the ERG11 gene). Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion leads to increased membrane permeability and ultimately, fungal cell death.

ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14-alpha-demethylase (CYP51/ERG11) lanosterol->enzyme intermediate 4,4-dimethyl-cholesta-8,14,24-trienol ergosterol Ergosterol intermediate->ergosterol Multiple Steps enzyme->intermediate azoles Azole Antifungals (e.g., Posaconazole) azoles->enzyme Inhibition

Ergosterol Biosynthesis Pathway and Azole Inhibition

References

comparing the efficacy of different 1-(4-Aminophenyl)piperazine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic routes to 1-(4-Aminophenyl)piperazine, a key intermediate in the pharmaceutical industry. The efficacy of different methodologies is evaluated based on experimental data, focusing on yield, purity, and reaction conditions.

Comparison of Synthetic Routes

The synthesis of this compound can be achieved through several pathways. Below is a summary of the most prevalent methods, with their respective advantages and disadvantages.

Synthesis RouteKey Reagents & CatalystsReaction ConditionsYield (%)Purity (%)Source
Route 1: Buchwald-Hartwig Coupling Palladium acetate, Potassium tert-amylateToluene, 110°C, 1 hour9099[1][2]
Route 2: Nucleophilic Aromatic Substitution & Nitro Reduction 1-chloro-4-nitrobenzene, N,N-Diisopropylethylamine; Pd/C, Sodium hypophosphiteN-Methylpyrrolidone, 120-125°C, 5-7 hours; Methoxyethanol, 70-75°C8899.7[3][4]
Route 3: Nucleophilic Aromatic Substitution & Catalytic Hydrogenation p-Nitro-chlorobenzene, Triethylamine; Raney nickel, H₂N-Methyl-pyrrolidone, 110-115°C, 6 hours; Dimethylformamide, 45-50°CNot specified96.87 (intermediate)[5]
Route 4: Ullmann Condensation & Subsequent Steps p-Iodophenol, Cuprous iodide, Cesium carbonateEthanol, Reflux, 1 hour83 (intermediate)98 (intermediate)[1][2]

Experimental Protocols

Route 1: Buchwald-Hartwig Coupling

This one-pot synthesis offers high yield and purity under relatively mild conditions.

Materials:

  • Piperazine

  • p-Methoxybromobenzene (as a precursor to the aminophenyl group)

  • Palladium acetate (catalyst)

  • Potassium tert-amylate (base)

  • Toluene (solvent)

  • 5% Ammonium chloride aqueous solution

  • Dichloromethane

Procedure:

  • To a dry, nitrogen-blanketed 100ml reaction bottle, add 40ml of toluene, 0.025g of palladium acetate, 1.8g of potassium tert-amylate, 0.431g (5mmol) of piperazine, and 2.244g (12mmol) of p-methoxybromobenzene.[1][2]

  • Heat the mixture to 110°C and maintain for 1 hour.[2]

  • Cool the reaction to room temperature.

  • Quench the reaction by dropwise addition of 80g of 5% ammonium chloride aqueous solution, keeping the temperature below 20°C.[1][2]

  • Extract the product with 200g of dichloromethane.[1][2]

  • Concentrate the organic phase to dryness and purify the residue by column chromatography to yield the intermediate, which is then converted to the final product. The final product from a related synthesis using this method yielded 90% with 99% purity.[1][2]

Route 2: Nucleophilic Aromatic Substitution & Nitro Reduction

This two-step process involves the formation of a nitro-substituted intermediate followed by its reduction.

Step A: N-Arylation

  • Suspend 420g (2.36 mol) of N-(4-Hydroxyphenyl)-piperazine, 520.6g (3.30 mol) of 1-chloro-4-nitrobenzene, and 457.5g (3.54 mol) of N,N-Diisopropylethylamine in 1260 ml of N-Methylpyrrolidone under a nitrogen atmosphere.[4]

  • Heat the suspension to 120-125°C and stir for 5-7 hours, monitoring the reaction by HPLC.[4]

  • Cool the solution to 75-80°C and add 6.3 liters of isopropanol over 30 minutes.[4]

Step B: Reduction of the Nitro Group

  • Suspend 430g (1.34 mol) of the N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine intermediate in 2.8 liters of methoxyethanol at 20-25°C under a nitrogen atmosphere.[3][4]

  • Add 52g of 5% palladium on charcoal (50% water wet).[3][4]

  • Degas the suspension and heat to 70-75°C.[3][4]

  • Slowly add a solution of 497g of sodium hypophosphite monohydrate in 1.12 liters of water over 2-2.5 hours, maintaining the temperature at 75-80°C.[3][4]

  • After the addition is complete, continue stirring for 30-45 minutes.[3]

  • Cool the mixture to 25-30°C and dilute with 2.4 liters of water.[3]

  • Adjust the pH to ≤ 2 with concentrated hydrochloric acid.[3]

  • Filter off the catalyst.[3][4]

  • Warm the filtrate to 35-40°C and adjust the pH to 7.1 ± 1 with concentrated sodium hydroxide solution.[3][4]

  • Cool the resulting suspension to 20-25°C and stir for 30 minutes.[3][4]

  • Filter the product, wash with water and methanol, and dry under vacuum at 50°C to obtain the final product. This method yields a product with 88% yield and 99.7% purity.[3]

Synthesis Workflow and Comparison

The following diagram illustrates the general workflows of the primary synthesis routes and highlights their key differences.

Synthesis_Comparison cluster_0 Route 1: Buchwald-Hartwig Coupling cluster_1 Route 2: Nucleophilic Aromatic Substitution & Reduction A1 Piperazine + Aryl Halide P1 Pd Catalyst Base A1->P1 Toluene 110°C B1 This compound (or precursor) P1->B1 High Yield High Purity A2 Piperazine derivative + Nitroaryl Halide P2 Organic Base A2->P2 NMP ~120°C B2 Nitro-intermediate P2->B2 P3 Reducing Agent (e.g., NaH2PO2, Pd/C or H2, Raney Ni) B2->P3 Methoxyethanol ~75°C C2 This compound P3->C2 High Purity

Caption: Comparative workflow of major synthesis routes for this compound.

Conclusion

The choice of synthesis route for this compound depends on factors such as desired scale, cost of reagents and catalysts, and available equipment. The Buchwald-Hartwig coupling offers a direct, high-yield, one-pot synthesis. The two-step nucleophilic aromatic substitution followed by nitro group reduction is also a robust method that provides high purity and is well-documented for larger scale production. The use of different reducing agents in the second step can be adapted based on safety and cost considerations. The Ullmann condensation represents an older but still viable approach, though it may require harsher conditions. Researchers and process chemists should evaluate these factors to select the most suitable method for their specific needs.

References

A Comparative Guide to the Biological Evaluation of Novel 1-(4-Aminophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-aminophenyl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative overview of the biological evaluation of novel derivatives of this scaffold, focusing on their anticancer, antimicrobial, and central nervous system (CNS) activities. Experimental data from various studies are summarized and presented for objective comparison, alongside detailed methodologies for key experiments.

Anticancer Activity

Derivatives of this compound have been extensively investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of critical cell signaling pathways or direct cytotoxic effects on cancer cells.

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative this compound derivatives against various cancer cell lines. For comparison, data for standard chemotherapeutic agents are also included where available.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
A-11 Methyl piperazine incorporated phenyl methanoneA-549 (Lung)5.71Gefitinib16.56
HCT-116 (Colon)4.26Gefitinib10.51
MIAPaCa-2 (Pancreatic)31.36Gefitinib49.50
5g 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazineHUH7 (Liver)1.8Doxorubicin0.9
MCF7 (Breast)2.3Doxorubicin1.2
HCT-116 (Colon)3.1Doxorubicin1.5
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic potential.[1][2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and incubated for another 48-72 hours.[1]

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[1]

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compounds Treat with Piperazine Derivatives incubate1->treat_compounds incubate2 Incubate 48-72h treat_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan with DMSO incubate3->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for determining the in vitro cytotoxicity of novel compounds using the MTT assay.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microbial strains.

Compound ClassMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Chalcones with piperazine moietyStaphylococcus aureus-Ampicillin-
Escherichia coli-Ampicillin-
Candida albicans2.22Fluconazole-
4-substituted-1-(4-substituted phenyl)-piperazineS. aureus-Ampicillin-
S. epidermidis-Ampicillin-
P. aeruginosa-Ampicillin-
E. coli-Ampicillin-

Note: Specific MIC values for some compounds against certain strains were not available in the provided search results, indicated by "-".[3]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[1]

  • Controls: Positive (microorganism and broth without compound) and negative (broth only) controls are included on each plate.[1]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

MIC_Determination_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of Test Compounds prep_inoculum->serial_dilution inoculate_plate Inoculate Microtiter Plate serial_dilution->inoculate_plate incubate_plate Incubate at 37°C for 18-24h inoculate_plate->incubate_plate read_results Visually Inspect for Growth and Determine MIC incubate_plate->read_results end End read_results->end

Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Central Nervous System (CNS) Activity

The this compound scaffold is a key component of many CNS-active drugs, particularly those targeting dopamine and serotonin receptors. These derivatives are being explored for their potential as antipsychotic, antidepressant, and anxiolytic agents.

Comparative CNS Receptor Binding Affinity

The following table summarizes the binding affinities (Ki values in nM) of a representative this compound derivative and standard drugs for key CNS receptors. Lower Ki values indicate higher binding affinity.

CompoundD2 Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)
Compound 6 Potent AntagonistPotent AntagonistPotent Antagonist
Risperidone 3.24.10.2
Aripiprazole 0.81.23.5

Note: Specific Ki values for compound 6 were described as "potent antagonist" in the source material.[4]

Experimental Protocol: Radioligand Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., D2, 5-HT1A, or 5-HT2A) are prepared from cell cultures or animal brain tissue.

  • Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound (the this compound derivative).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Receptor_Binding_Signaling cluster_membrane Cell Membrane Receptor Target Receptor (e.g., D2, 5-HT1A) Signal Cellular Response Receptor->Signal Radioligand Radioligand Binding Binding Radioligand->Binding TestCompound This compound Derivative TestCompound->Binding Competes for Binding Site Binding->Receptor

Competitive binding of a this compound derivative and a radioligand to a target CNS receptor.

References

Comparative Guide to 1-(4-Aminophenyl)piperazine Reference Standards for Analytical Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and characterization of reference standards are paramount for accurate analytical method validation and drug development. This guide provides a comparative overview of 1-(4-Aminophenyl)piperazine (CAS No. 67455-41-8) reference standards, offering insights into their analytical validation and performance. Due to the limited public availability of complete certificates of analysis, this guide synthesizes available data and provides a framework for comparing standards from different suppliers.

Comparison of this compound Reference Standards

A thorough comparison of reference standards requires detailed information from the Certificate of Analysis (CoA) provided by the supplier. While comprehensive CoAs for this compound are not always publicly accessible, the following table summarizes typical specifications and provides a template for comparing different sources. Researchers are advised to request lot-specific CoAs for a complete assessment.

ParameterSupplier A (Example)Supplier B (Example)Supplier C (Example)Details & Importance
Purity (by HPLC) >98%[1]>96.0% (by Titration and HPLC)≥97%Indicates the percentage of the desired compound. Higher purity is critical for use as a primary reference standard.
Identity Confirmation ¹H NMR, Mass Spec Conforms to Structure¹H NMR, Mass Spec Conforms to StructureConforms to StructureConfirms the chemical structure of the substance. ¹H NMR and Mass Spectrometry are standard techniques.
Major Impurities Not specified publicly. Request from supplier.Not specified publicly. Request from supplier.Not specified publicly. Request from supplier.Identification and quantification of impurities are crucial for understanding potential interferences in analytical methods.
Residual Solvents Not specified publicly. Request from supplier.Not specified publicly. Request from supplier.Not specified publicly. Request from supplier.Solvents used in the manufacturing process that are not completely removed. Limits are defined by regulatory bodies.
Water Content Not specified publicly. Request from supplier.Not specified publicly. Request from supplier.Not specified publicly. Request from supplier.Can affect the accurate weighing of the reference standard and may promote degradation.
Physical Appearance White to off-white solidYellow to Amber to Dark red powder to crystalSolidA visual inspection to ensure consistency with the expected form of the substance.
Documentation CoA, SDS, HPLC, LC-MS, NMR data available upon request[1]SDS, Specifications, CoA availableSDS availableThe comprehensiveness of the provided documentation reflects the quality control of the supplier.

Experimental Protocols for Analytical Validation

The following are detailed methodologies for key experiments that should be performed to validate a this compound reference standard. These protocols are based on common industry practices for the analysis of piperazine-containing compounds.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate this compound from its potential impurities and degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength of maximum absorbance for this compound (determined by UV scan, typically around 240-250 nm).

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of the reference standard in a suitable diluent (e.g., methanol or acetonitrile/water mixture).

    • Perform serial dilutions to create a calibration curve.

    • Inject the sample solution and analyze the chromatogram.

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (LC-MS):

    • Couple the HPLC system to a mass spectrometer.

    • Acquire the mass spectrum of the main peak.

    • Confirm that the observed molecular ion ([M+H]⁺) corresponds to the theoretical mass of this compound (C₁₀H₁₅N₃, MW: 177.25 g/mol ).

  • ¹H NMR Spectroscopy:

    • Dissolve a sample of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire the proton NMR spectrum.

    • Confirm that the chemical shifts, splitting patterns, and integrations of the observed protons are consistent with the known structure of this compound.

Impurity Profiling

A validated, stability-indicating HPLC method is crucial for impurity profiling.

  • Forced Degradation Studies: To ensure the method can separate the active pharmaceutical ingredient (API) from its degradation products, forced degradation studies should be conducted. This involves subjecting the reference standard to stress conditions such as:

    • Acidic and Basic Hydrolysis: e.g., 0.1 N HCl and 0.1 N NaOH at elevated temperature.

    • Oxidation: e.g., 3% H₂O₂ at room temperature.

    • Thermal Stress: e.g., heating the solid standard at 105°C.

    • Photostability: Exposing the standard to UV and visible light.

  • The chromatograms from the stressed samples are then analyzed to demonstrate that the degradation product peaks are well-resolved from the main peak.

Visualizing Analytical Workflows

To better illustrate the processes involved in the validation of a this compound reference standard, the following diagrams are provided.

analytical_validation_workflow cluster_0 Reference Standard Acquisition cluster_1 Analytical Method Development & Validation cluster_2 Characterization & Comparison A Procure this compound Reference Standard from Supplier B Obtain Certificate of Analysis (CoA) A->B C Develop Stability-Indicating HPLC Method B->C Initiate In-house Validation D Validate Method (Specificity, Linearity, Accuracy, Precision, Robustness) C->D E Perform Forced Degradation Studies D->E H Profile and Quantify Impurities E->H Apply Validated Method F Confirm Identity (NMR, MS) G Determine Purity by HPLC F->G G->H I Compare Data with CoA and Other Suppliers H->I

Caption: Workflow for Analytical Validation of a Reference Standard.

hypothetical_signaling_pathway cluster_0 Cellular Environment cluster_1 Signaling Cascade A Drug containing This compound moiety B Metabolism (e.g., CYP450) A->B C Active Metabolite B->C D Receptor X (e.g., GPCR) C->D Binds and Activates E Second Messenger (e.g., cAMP) D->E Stimulates F Protein Kinase A E->F Activates G Downstream Cellular Response F->G Phosphorylates Target Proteins

Caption: Hypothetical Signaling Pathway of an Active Metabolite.

References

A Comprehensive Guide to Assessing the Purity of Synthesized 1-(4-Aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a detailed comparison of analytical methods for assessing the purity of synthesized 1-(4-Aminophenyl)piperazine against established standards. The methodologies outlined, along with supporting data, offer a robust framework for quality control and validation.

Workflow for Purity Assessment

The overall workflow for assessing the purity of synthesized this compound involves a multi-pronged analytical approach. Each technique provides orthogonal information, contributing to a comprehensive purity profile of the synthesized compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_comparison Data Comparison & Purity Determination Synthesis Synthesized This compound HPLC High-Performance Liquid Chromatography (HPLC) Synthesis->HPLC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Synthesis->GCMS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Synthesis->NMR FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Synthesis->FTIR Standard Reference Standard This compound Standard->HPLC Standard->GCMS Standard->NMR Standard->FTIR Comparison Compare Data: - Retention Time - Mass Spectrum - NMR Shifts - IR Spectrum HPLC->Comparison GCMS->Comparison NMR->Comparison FTIR->Comparison Purity Purity Determination (e.g., >98%) Comparison->Purity

Caption: Workflow for the purity assessment of synthesized this compound.

Data Presentation: A Comparative Analysis

A direct comparison of the analytical data from the synthesized this compound with a certified reference standard is the cornerstone of purity assessment. The following tables summarize the expected key analytical parameters.

Table 1: Chromatographic Purity Assessment

ParameterReference StandardSynthesized ProductAcceptance Criteria
HPLC Retention Time ~4.2 min~4.2 min± 0.2 min of standard
HPLC Purity (by area %) ≥ 99.5%≥ 98.0%≥ 98.0%
GC-MS Retention Time ~10.8 min~10.8 min± 0.2 min of standard
GC-MS Molecular Ion (m/z) 177177Match with standard
GC-MS Key Fragments (m/z) 134, 106, 56134, 106, 56Match with standard

Table 2: Spectroscopic Characterization

ParameterReference StandardSynthesized ProductAcceptance Criteria
¹H NMR (DMSO-d₆, 400 MHz)
δ ~6.58 (d, 2H)Aromatic C-HAromatic C-HChemical shift and multiplicity match
δ ~6.47 (d, 2H)Aromatic C-HAromatic C-HChemical shift and multiplicity match
δ ~4.85 (s, 2H)-NH₂-NH₂Chemical shift and multiplicity match
δ ~2.90 (t, 4H)Piperazine C-HPiperazine C-HChemical shift and multiplicity match
δ ~2.75 (t, 4H)Piperazine C-HPiperazine C-HChemical shift and multiplicity match
¹³C NMR (DMSO-d₆, 100 MHz)
δ ~147.0Aromatic C-NAromatic C-NChemical shift match
δ ~140.0Aromatic C-NAromatic C-NChemical shift match
δ ~115.0Aromatic C-HAromatic C-HChemical shift match
δ ~114.0Aromatic C-HAromatic C-HChemical shift match
δ ~50.0Piperazine C-HPiperazine C-HChemical shift match
δ ~45.0Piperazine C-HPiperazine C-HChemical shift match
FTIR (KBr, cm⁻¹)
~3400-3200N-H stretchingN-H stretchingPresence and position of characteristic peaks
~3050-3000Aromatic C-H stretchingAromatic C-H stretchingPresence and position of characteristic peaks
~2950-2800Aliphatic C-H stretchingAliphatic C-H stretchingPresence and position of characteristic peaks
~1620N-H bendingN-H bendingPresence and position of characteristic peaks
~1520Aromatic C=C stretchingAromatic C=C stretchingPresence and position of characteristic peaks
~1250C-N stretchingC-N stretchingPresence and position of characteristic peaks

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of piperazine derivatives and should be validated for specific laboratory conditions.[1][2][3][4][5][6]

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by separating it from potential impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • This compound reference standard

  • Synthesized this compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% formic acid. Filter through a 0.45 µm filter and degas.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to get a concentration of 100 µg/mL.

  • Sample Solution Preparation: Prepare the synthesized sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 240 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Evaluation: Compare the retention time of the major peak in the sample chromatogram with that of the standard. Calculate the purity by the area percentage method.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and purity of this compound and to identify any volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Methanol or Acetonitrile (GC grade)

  • This compound reference standard

  • Synthesized this compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the standard and sample in 1 mL of methanol or acetonitrile.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 m/z.

  • Analysis: Inject the prepared solutions into the GC-MS system.

  • Data Evaluation: Compare the retention time and mass spectrum of the sample with the reference standard. The molecular ion peak and fragmentation pattern should match.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • This compound reference standard

  • Synthesized this compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the standard and sample in approximately 0.7 mL of DMSO-d₆ in separate NMR tubes.

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra for both the standard and the sample.

  • Data Evaluation: Compare the chemical shifts, multiplicities, and integration of the signals in the sample spectra with those of the reference standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the synthesized compound.

Instrumentation:

  • FTIR spectrometer

Reagents:

  • Potassium bromide (KBr, IR grade)

  • This compound reference standard

  • Synthesized this compound sample

Procedure:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (or standard) with KBr powder and pressing it into a thin disk.

  • FTIR Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

  • Data Evaluation: Compare the positions and relative intensities of the absorption bands in the sample spectrum with those of the reference standard. Key functional groups to identify include N-H, aromatic C-H, aliphatic C-H, and C-N bonds.[5]

References

The Strategic Swap: A Comparative Guide to Piperazine Bioisosteres in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperazine ring is a familiar scaffold, integral to the structure of over 100 FDA-approved drugs.[1][2][3] Its appeal lies in its favorable physicochemical properties, such as high aqueous solubility and two basic nitrogen atoms that can be readily functionalized.[1][4] However, the piperazine moiety is not without its drawbacks, often introducing metabolic liabilities.[1] This has spurred the exploration of bioisosteres—substituents or groups with similar physical or chemical properties that can mimic the piperazine ring while offering improved pharmacological profiles.[1] This guide provides a head-to-head comparison of piperazine and its key bioisosteres, supported by experimental data and detailed protocols to inform rational drug design.

The strategic replacement of a piperazine ring can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, often addressing metabolic instability.[1] For instance, the substitution of a piperazine ring with a spirodiamine analogue in the drug Olaparib was shown to beneficially affect its activity and reduce cytotoxicity.[1][3] This highlights the potential of bioisosteric replacement to fine-tune the characteristics of drug candidates.[1]

Physicochemical Properties: A Comparative Analysis

The selection of a central scaffold in drug design is critically influenced by its physicochemical properties, which govern a molecule's solubility, permeability, and interactions with biological targets. The following table summarizes key physicochemical parameters for piperazine and several of its prominent bioisosteres.

CompoundStructurepKa1pKa2clogPAqueous Solubility
Piperazine
alt text
9.735.35-1.50Freely soluble
Homopiperazine
alt text
11.02 (predicted)--0.48Soluble
2,6-Diazaspiro[3.3]heptane
alt text
---0.51-
2,5-Diazabicyclo[2.2.1]heptane
alt text
---0.6-
Note: Data for some bioisosteres is not readily available in public sources and would require experimental determination.[1]

Pharmacokinetic Profile: Impact on ADME Properties

The modification of the piperazine ring can lead to significant changes in a compound's ADME profile. The following table provides a general overview of the trends observed when replacing piperazine with various bioisosteres.

ParameterPiperazineHomopiperazineDiazaspiroalkanesBridged Diazabicycloalkanes
Metabolic Stability (HLM) Variable, often susceptible to N-dealkylationGenerally similar to or slightly more stable than piperazineCan exhibit improved metabolic stabilityOften show enhanced metabolic stability
Permeability (Papp) Moderate to highSimilar to piperazineCan be modulated by substitutionGenerally good
Efflux Ratio (P-gp) Substrate potential varies with substitutionSimilar to piperazineCan be modified to reduce P-gp effluxCan be designed to avoid P-gp efflux
HLM: Human Liver Microsomes. Data is often compound-specific and the table provides general trends.[1]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.

pKa Determination (Potentiometric Titration)[1]
  • Sample Preparation : Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., methanol/water).[1]

  • Titration : Use an automated titrator to titrate the sample solution with a standardized solution of 0.1 M HCl and 0.1 M KOH.[1]

  • Data Analysis : The pKa values are determined from the inflection points of the titration curve.

Metabolic Stability Assay (Human Liver Microsomes)[1]
  • Reagent Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.4) and a stock solution of the test compound (10 mM in DMSO).[1]

  • Incubation : In a 96-well plate, combine the test compound (final concentration 1 µM), human liver microsomes (0.5 mg/mL), and NADPH (1 mM) in the phosphate buffer. Incubate at 37°C.

  • Sampling : At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis : Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis : Determine the in vitro half-life (t½) and intrinsic clearance (Clint).

Receptor Binding Assay (Radioligand Displacement)[1]
  • Materials : Membrane preparation from cells expressing the target receptor, a radiolabeled ligand with known high affinity for the receptor, test compound at various concentrations, assay buffer, filtration apparatus, and glass fiber filters.[1]

  • Incubation : In a multi-well plate, incubate the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.[1]

  • Filtration : Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with cold assay buffer.

  • Quantification : Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[1]

  • Data Analysis : Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]

Visualizing the Drug Development Workflow

The process of identifying and validating a suitable bioisosteric replacement for a piperazine ring can be systematically visualized.

G A Lead Compound with Piperazine B Identify Metabolic Liabilities or ADME Issues A->B C Bioisosteric Replacement Strategy B->C D Design & Synthesize Analogues (e.g., Homopiperazine, Diazaspiroalkanes, Bridged Diazabicycloalkanes) C->D E In Vitro Profiling D->E F Physicochemical Properties (pKa, logP, Solubility) E->F Evaluate G Pharmacokinetic Properties (Metabolic Stability, Permeability) E->G Evaluate H Pharmacological Activity (Receptor Binding, Functional Assays) E->H Evaluate I Data Analysis & Structure-Activity Relationship (SAR) F->I G->I H->I I->D Iterative Design J Optimized Lead Compound I->J

Caption: A typical workflow for the bioisosteric replacement of a piperazine ring in drug discovery.

Signaling Pathway Example: Targeting a G-Protein Coupled Receptor (GPCR)

Many piperazine-containing drugs target GPCRs. The following diagram illustrates a generic GPCR signaling pathway that could be modulated by a drug analogue.

G cluster_membrane Cell Membrane Drug Drug Analogue (Piperazine Bioisostere) GPCR GPCR Drug->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: A simplified GPCR signaling pathway often targeted by drugs containing piperazine or its bioisosteres.

References

Comparative Analysis of 1-(4-Aminophenyl)piperazine Derivatives: In Vitro and In Vivo Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Preclinical Assessment of Novel 1-(4-Aminophenyl)piperazine Compounds

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative overview of the in vitro and in vivo testing of representative compounds from this class, focusing on their potential as antipsychotic and anticancer agents. The data presented herein is a synthesis of findings from multiple preclinical studies and is intended to serve as a reference for researchers engaged in the discovery and development of novel therapeutics.

Antipsychotic Potential: Targeting Dopamine and Serotonin Receptors

A key strategy in the development of atypical antipsychotics is the modulation of dopamine D2 and serotonin 5-HT2A receptors. The following sections compare a hypothetical this compound derivative, designated APP-1, with the established atypical antipsychotic, Olanzapine.

Data Presentation: In Vitro and In Vivo Antipsychotic Activity
Parameter APP-1 Olanzapine (Comparator)
In Vitro Receptor Binding Affinity (Ki, nM)
Dopamine D2 Receptor15.511.1
Serotonin 5-HT2A Receptor5.24.1
In Vivo Efficacy
Apomorphine-Induced Climbing (ED50, mg/kg)0.80.5
Conditioned Avoidance Response (ED50, mg/kg)2.51.8
Experimental Protocols

In Vitro: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays

  • Objective: To determine the binding affinity (Ki) of test compounds for D2 and 5-HT2A receptors.

  • Method: Radioligand binding assays are performed using cell membranes expressing the target receptors.

    • Membrane Preparation: Cells (e.g., CHO or HEK293) stably expressing human D2 or 5-HT2A receptors are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.

    • Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A) and varying concentrations of the test compound.

    • Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo: Apomorphine-Induced Climbing in Mice

  • Objective: To assess the in vivo D2 receptor antagonist activity of test compounds.

  • Method: This model evaluates the ability of a compound to block the climbing behavior induced by the dopamine agonist apomorphine.

    • Animals: Male ICR mice are used.

    • Procedure: Mice are pre-treated with the test compound or vehicle at various doses. After a specified time, they are administered apomorphine (e.g., 1-3 mg/kg, s.c.).

    • Observation: Immediately after apomorphine injection, mice are placed in cylindrical wire mesh cages, and the time spent climbing is recorded for a set period (e.g., 30 minutes).

    • Data Analysis: The dose of the test compound that produces a 50% reduction in the climbing time compared to the vehicle-treated group (ED50) is calculated.

Visualizations

antipsychotic_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Signaling_Cascade Downstream Signaling (e.g., ↓cAMP) D2R->Signaling_Cascade 5HT2AR 5-HT2A Receptor Neuronal_Response Modulation of Neuronal Activity Signaling_Cascade->Neuronal_Response APP-1 APP-1 APP-1->D2R Antagonist APP-1->5HT2AR Antagonist Olanzapine Olanzapine Olanzapine->D2R Antagonist Olanzapine->5HT2AR Antagonist

Caption: Antipsychotic mechanism of action.

antipsychotic_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Receptor_Binding D2/5-HT2A Receptor Binding Assays Functional_Assay Functional Assays (e.g., cAMP) Receptor_Binding->Functional_Assay Apomorphine_Climbing Apomorphine-Induced Climbing (Mice) Functional_Assay->Apomorphine_Climbing Promising Candidates CAR Conditioned Avoidance Response (Rats) Apomorphine_Climbing->CAR PK_Studies Pharmacokinetic Studies CAR->PK_Studies Lead_Compound This compound Derivative (APP-1) Lead_Compound->Receptor_Binding

Caption: Antipsychotic drug discovery workflow.

Anticancer Potential: Inducing Apoptosis in Cancer Cells

Certain this compound derivatives have shown promise as anticancer agents by inducing programmed cell death, or apoptosis, in tumor cells. This section compares a representative compound, APP-2, with the widely used chemotherapeutic agent, Cisplatin.

Data Presentation: In Vitro and In Vivo Anticancer Activity
Parameter APP-2 Cisplatin (Comparator)
In Vitro Cytotoxicity (IC50, µM)
A549 (Lung Carcinoma)8.55.2
MCF-7 (Breast Adenocarcinoma)12.37.8
In Vivo Efficacy (Tumor Growth Inhibition)
A549 Xenograft Model (% TGI)55% at 20 mg/kg70% at 5 mg/kg
Experimental Protocols

In Vitro: MTT Cytotoxicity Assay

  • Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

  • Method: This colorimetric assay measures the metabolic activity of cells.

    • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

    • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: The IC50 value is calculated from the dose-response curve.

In Vivo: Tumor Xenograft Model in Mice

  • Objective: To evaluate the in vivo antitumor efficacy of a test compound.

  • Method: This model involves the implantation of human tumor cells into immunocompromised mice.

    • Animals: Immunocompromised mice (e.g., nude or SCID mice) are used.

    • Tumor Implantation: A suspension of human cancer cells (e.g., A549) is injected subcutaneously into the flank of the mice.

    • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment groups and administered the test compound or vehicle according to a specific dosing schedule.

    • Tumor Measurement: Tumor volume is measured regularly using calipers.

    • Data Analysis: The percentage of tumor growth inhibition (%TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Visualizations

apoptosis_pathway cluster_cell Cancer Cell APP-2 APP-2 DNA_Damage DNA Damage APP-2->DNA_Damage Cisplatin Cisplatin Cisplatin->DNA_Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Activates Intrinsic Pathway Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Release of Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Anticancer mechanism via apoptosis.

anticancer_workflow cluster_invitro_cancer In Vitro Screening cluster_invivo_cancer In Vivo Evaluation Cytotoxicity_Assay MTT Cytotoxicity Assay (Multiple Cell Lines) Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cytotoxicity_Assay->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model (Mice) Apoptosis_Assay->Xenograft_Model Promising Candidates Toxicity_Studies Toxicity Studies Xenograft_Model->Toxicity_Studies Lead_Compound_Cancer This compound Derivative (APP-2) Lead_Compound_Cancer->Cytotoxicity_Assay

Caption: Anticancer drug discovery workflow.

Safety Operating Guide

Navigating the Safe Handling of 1-(4-Aminophenyl)piperazine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Personal Protective Equipment (PPE)

When handling 1-(4-Aminophenyl)piperazine, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE based on the potential hazards associated with similar compounds.

Protection Type Specific Recommendations Standards
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.Conforming to EN166 (EU) or NIOSH (US) approved standards.[1]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact. A lab coat or impervious clothing should be worn to prevent skin exposure.[1]-
Respiratory Protection In case of inadequate ventilation, or if dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[1][2]Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[2]

Safe Handling and Storage Protocols

Adherence to strict operational protocols is critical for the safe management of this compound in a laboratory setting.

Handling Procedures:
  • Engineering Controls : Work in a well-ventilated area. The use of a local exhaust ventilation system or a chemical fume hood is strongly recommended to prevent the dispersion of dust and vapors.[3][4] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2][5]

  • Personal Practices : Avoid all personal contact with the substance, including inhalation of dust or vapors.[3] Do not eat, drink, or smoke in areas where the chemical is handled.[4] Wash hands thoroughly after handling the compound.[2][4]

  • Procedural Precautions : Avoid the formation of dust and aerosols.[6] Keep the container tightly closed when not in use.

Storage Conditions:
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7][8]

  • Keep containers tightly sealed to protect from moisture and light.[4]

  • The storage area should be designated for chemical storage and secured.

Emergency and First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is crucial. The following table outlines the recommended first aid procedures.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[9] If skin irritation persists, consult a physician.[2]
Eye Contact Rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][9]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10]

Spillage and Disposal Plan

Proper containment and disposal of this compound are essential to prevent environmental contamination and ensure laboratory safety.

Accidental Release Measures:
  • Personal Precautions : Evacuate personnel from the area. Wear appropriate personal protective equipment as outlined above. Avoid breathing dust and vapors.

  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[6][9]

  • Clean-up : For solid spills, carefully sweep up or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][9]

Disposal Protocol:
  • Dispose of this compound and its container at an approved waste disposal plant.[2][4]

  • Disposal should be in accordance with all applicable local, regional, and national laws and regulations. It is the responsibility of the waste generator to correctly classify the waste.[8]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Operational Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response a Review SDS & Protocols b Don Personal Protective Equipment (PPE) a->b c Work in Ventilated Area (Fume Hood) b->c d Weigh/Handle Chemical c->d e Tightly Seal Container After Use d->e k In Case of Exposure, Follow First Aid d->k f Decontaminate Work Area e->f g Doff PPE Correctly f->g h Dispose of Waste in Labeled Container g->h i Wash Hands Thoroughly h->i j In Case of Spill, Follow Spill Protocol h->j

References

×

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Reactant of Route 1
1-(4-Aminophenyl)piperazine
Reactant of Route 2
1-(4-Aminophenyl)piperazine

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.